molecular formula C19H22N4O2 B508022 [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid CAS No. 438221-39-7

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Cat. No.: B508022
CAS No.: 438221-39-7
M. Wt: 338.4g/mol
InChI Key: YCPNBGBGMZIDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug design. Its value is derived from the strategic combination of an adamantane moiety and a 2,5-disubstituted tetrazole ring. The tetrazole ring is a well-established bioisostere, particularly effective as a surrogate for the cis -amide bond in peptidomimetics, thereby contributing to enhanced metabolic stability and altered physicochemical properties of lead compounds . This 1,5-disubstituted tetrazole geometry is known to adopt a constrained, synperiplanar conformation that closely mimics the spatial arrangement of a cis-amide, making it a powerful tool for structure-based drug design where this specific conformation is required for receptor binding . The rigid, lipophilic adamantane group can significantly improve a molecule's pharmacokinetic profile by increasing membrane penetration and conferring resistance to metabolic degradation. The integration of these two features into a single molecule creates a unique and versatile building block for constructing novel bioactive agents. Researchers can leverage this compound as a core scaffold in the development of protease inhibitors, ligands for central nervous system targets, and other therapeutic classes where precise three-dimensional positioning of pharmacophores is critical. Its defined spatial characteristics make it particularly valuable for probing receptor binding sites and optimizing interactions in the design of next-generation pharmaceuticals .

Properties

IUPAC Name

2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPNBGBGMZIDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , a high-value pharmacophore often investigated for its antagonism of the P2X7 receptor . The adamantane core provides a lipophilic scaffold critical for membrane penetration, while the 2,5-disubstituted tetrazole acts as a bioisostere for carboxylic acid derivatives or amide bonds, enhancing metabolic stability.

The synthesis strategy relies on a regioselective Ritter-type adamantylation of 5-phenyltetrazole using a bifunctional adamantane precursor. This route avoids complex protecting group strategies and leverages the inherent thermodynamic preference for N2-alkylation of tetrazoles under acidic conditions.

Retrosynthetic Analysis

The target molecule is disassembled into two primary building blocks: the 5-phenyltetrazole heterocycle and the 3-hydroxy-1-adamantylacetic acid electrophile. The key bond disconnection occurs at the adamantane-tetrazole nitrogen interface.

Retrosynthesis Target [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid Disconnection C-N Disconnection (Ritter-type) Target->Disconnection Tetrazole 5-Phenyl-1H-tetrazole Disconnection->Tetrazole Adamantane 3-Hydroxy-1-adamantylacetic acid Disconnection->Adamantane Benzonitrile Benzonitrile Tetrazole->Benzonitrile [3+2] Cycloaddition AdamantaneStart 1-Adamantylacetic acid Adamantane->AdamantaneStart Oxidative Hydroxylation

Figure 1: Retrosynthetic logic flow prioritizing convergent assembly.

Detailed Synthetic Protocol

Phase 1: Preparation of Electrophile (3-Hydroxy-1-adamantylacetic acid)

The starting material, 1-adamantylacetic acid, is commercially available but requires functionalization at the bridgehead (C3) position. Direct oxidation via nitroxylation followed by hydrolysis is the most scalable method.

ParameterSpecification
Reagents 1-Adamantylacetic acid, HNO₃ (fuming, 98%), H₂SO₄ (conc.)
Solvent Acetic anhydride (optional co-solvent), Water (workup)
Temperature 0°C (addition) → RT (reaction) → 80°C (hydrolysis)
Yield 65–75%

Step-by-Step Workflow:

  • Nitroxylation: Charge a reactor with fuming HNO₃ (10 equiv). Cool to 0°C. Slowly add 1-adamantylacetic acid (1 equiv) portion-wise to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The tertiary C-H bond at position 3 is selectively oxidized to the nitrate ester (-ONO₂).

  • Hydrolysis: Pour the reaction mixture onto ice. Isolate the crude nitrate intermediate. Resuspend in water containing catalytic H₂SO₄ or urea and heat to 80°C for 4 hours to hydrolyze the nitrate to the hydroxyl group.

  • Isolation: Cool to 4°C. The product, 3-hydroxy-1-adamantylacetic acid , precipitates as a white solid. Filter, wash with cold water, and dry.[1]

Phase 2: Regioselective Adamantylation (Coupling)

This is the critical step where the tetrazole ring is installed. The reaction utilizes concentrated sulfuric acid to generate the 3-carboxymethyl-1-adamantyl cation, which is then trapped by the tetrazole nucleophile.

ParameterSpecification
Reagents 3-Hydroxy-1-adamantylacetic acid (1.0 equiv), 5-Phenyltetrazole (1.1 equiv)
Catalyst/Solvent H₂SO₄ (96-98%)
Temperature 20–25°C (controlled)
Time 12–16 hours
Regioselectivity >95:5 (N2 vs N1 isomer)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-phenyltetrazole (1.1 equiv) in concentrated H₂SO₄ (approx. 5 mL per gram of reactant).

  • Cation Generation & Coupling: Add 3-hydroxy-1-adamantylacetic acid (1.0 equiv) in small portions over 30 minutes. Note: The hydroxyl group is protonated and leaves as water, generating a tertiary carbocation.

  • Stirring: Stir the viscous mixture at room temperature overnight. The solution will typically turn from clear to light yellow.

  • Quenching: Pour the reaction mixture slowly into a slurry of ice and water (10x volume). Vigorous stirring is essential to prevent clumping.

  • Filtration: The crude product precipitates as a white to off-white solid. Filter the solid and wash extensively with water to remove residual acid.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture.

Mechanistic Insight & Regiochemistry

The high regioselectivity for the 2H-tetrazole (N2-isomer) is driven by steric and thermodynamic factors.

Mechanism Precursor 3-Hydroxy-1-adamantylacetic acid Cation Adamantyl Cation (Tertiary, Bulky) Precursor->Cation H+, -H2O TS Transition State (Steric Control) Cation->TS + Tetrazole Tetrazole 5-Phenyltetrazole Product N2-Isomer (Major) Thermodynamic Product TS->Product Path A (Favored) SideProduct N1-Isomer (Minor) Sterically Hindered TS->SideProduct Path B (Disfavored)

Figure 2: Mechanistic pathway illustrating the steric steering toward N2-alkylation.

Why N2-Selectivity?

  • Steric Hindrance: The 1-adamantyl cation is extremely bulky. Attack at the N1 position of the tetrazole is sterically impeded by the adjacent phenyl group at C5. The N2 position is distal to the phenyl ring, offering a more accessible trajectory.

  • Thermodynamics: The 2,5-disubstituted tetrazole system preserves a continuous conjugated π-system that is generally more stable than the 1,5-disubstituted counterpart in this steric environment.

Characterization Data

The identity of the synthesized compound must be validated using NMR and IR spectroscopy.

Expected Analytical Profile:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.1 ppm (s, 1H, -COOH )

    • δ 8.1–7.5 ppm (m, 5H, Phenyl -H)

    • δ 2.4–1.6 ppm (m, 14H, Adamantane -CH/CH₂ + -CH ₂COOH). Note: The methylene protons of the acetic acid side chain typically appear as a singlet around 2.2 ppm.

  • IR Spectroscopy (KBr):

    • 1700–1720 cm⁻¹ (C=O stretch, carboxylic acid)

    • 2500–3300 cm⁻¹ (O-H stretch, broad)

    • 1450, 1380 cm⁻¹ (Tetrazole ring vibrations)

References

  • Synthesis of 3-Hydroxy-1-adamantylacetic acid

    • Russian Journal of General Chemistry, 2014, 84(11), 2262-2263.[2] "One-pot synthesis of polycarboxylic acids of adamantane type."[2][3] Link

    • Beilstein Journal of Organic Chemistry, 2014, 10, 2270–2278. "(CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids..." (Describes use of 3-hydroxy-1-adamantylacetic acid as reagent 1k). Link

  • Regioselective Adamantylation of Tetrazoles

    • Chemistry of Heterocyclic Compounds, 2021, 57, 561–567. "Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles." (Confirms N2 regioselectivity in H2SO4). Link

    • RSC Advances, 2014, 4, 56635-56643. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." Link

  • P2X7 Receptor Antagonists & Adamantane Scaffolds

    • Journal of Medicinal Chemistry, 2003, 46(22), 4047-4050. "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Link

Sources

Technical Monograph: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid is a specialized disubstituted adamantane derivative. It serves as a high-value synthetic intermediate and pharmacological probe, primarily within the research domain of P2X7 receptor antagonists and 11


-HSD1 inhibitors .

The molecule features a rigid adamantane scaffold acting as a spacer between two distinct pharmacophores:

  • A polar acidic tail (acetic acid) at the 1-position, providing hydrophilic interactions and solubility.

  • A lipophilic aromatic moiety (5-phenyl-2H-tetrazole) at the 3-position, serving as a metabolically stable bioisostere for amides or esters and enhancing receptor binding affinity via

    
    -stacking or hydrophobic pocket occupation.
    
Physicochemical Profile
PropertyValue (Predicted)Significance
Formula

Core composition
Molecular Weight 338.41 g/mol Small molecule drug-like space
LogP ~3.2 - 3.8Moderate lipophilicity; CNS penetrant potential
PSA (Polar Surface Area) ~85 ŲGood oral bioavailability range
pKa (Acid) ~4.5 - 4.8Typical carboxylic acid ionization
Rotatable Bonds 4Rigid core limits entropic penalty upon binding

Synthetic Architecture

The synthesis of this molecule requires a convergent strategy, coupling a functionalized adamantane core with a pre-formed tetrazole ring. The critical step is the regioselective adamantylation of the tetrazole.

Retrosynthetic Analysis

The molecule is disconnected at the C-N bond between the adamantane C3 position and the tetrazole N2.

  • Synthon A (Electrophile): A tertiary adamantyl cation generated from (3-hydroxy-1-adamantyl)acetic acid (or its ester).

  • Synthon B (Nucleophile): 5-phenyl-1H-tetrazole , acting as a weak nucleophile.

Detailed Synthetic Protocol
Phase 1: Preparation of the Tetrazole Nucleophile
  • Precursor: Benzonitrile.

  • Reagents: Sodium azide (

    
    ), Zinc bromide (
    
    
    
    ) or Ammonium chloride (
    
    
    ).
  • Procedure:

    • Reflux benzonitrile with

      
       (1.1 eq) and 
      
      
      
      (catalytic) in water/isopropanol or DMF at 100°C for 12-24 hours.
    • Acidify to precipitate 5-phenyl-1H-tetrazole .

    • Recrystallize from ethanol/water.

Phase 2: Functionalization of the Adamantane Core
  • Precursor: 1-Adamantylacetic acid.

  • Transformation: C-H Oxidation/Hydroxylation.

  • Procedure:

    • Nitroxylation: Treat 1-adamantylacetic acid with fuming nitric acid (

      
      ) to generate the nitrate ester at the tertiary 3-position.
      
    • Hydrolysis: Hydrolyze the nitrate ester using aqueous

      
       or reflux in water to yield (3-hydroxy-1-adamantyl)acetic acid .
      Note: This step is sensitive; temperature control is vital to prevent over-oxidation.
      
Phase 3: The Ritter-Type Cationic Coupling (Key Step)

This step utilizes the high stability of the adamantyl tertiary carbocation to alkylate the tetrazole ring.

  • Reagents: Concentrated Sulfuric Acid (

    
    ) or Methanesulfonic acid (
    
    
    
    ).
  • Solvent: Glacial acetic acid or neat acid.

  • Protocol:

    • Dissolve (3-hydroxy-1-adamantyl)acetic acid (1.0 eq) and 5-phenyl-1H-tetrazole (1.1 eq) in glacial acetic acid.

    • Add concentrated

      
       dropwise at 0°C.
      
    • Stir at room temperature for 4-8 hours. The acid generates the tertiary carbocation at the adamantane C3 position.

    • The tetrazole attacks the cation. Regioselectivity Note: Alkylation preferentially occurs at the N2 position of the tetrazole due to steric and electronic factors, yielding the thermodynamic 2H-isomer.

    • Pour onto crushed ice. Filter the precipitate.[1][2]

    • Purify via column chromatography (Ethyl Acetate/Hexane) to isolate [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid .

Synthesis Workflow Diagram

SynthesisPath Start1 Benzonitrile Step1 Cycloaddition (NaN3, ZnBr2) Start1->Step1 Inter1 5-Phenyl-1H-tetrazole Step1->Inter1 Coupling Acid-Catalyzed Alkylation (H2SO4/AcOH, cation trapping) Inter1->Coupling Nucleophile Start2 1-Adamantylacetic acid Step2 Nitroxylation & Hydrolysis Start2->Step2 Inter2 (3-Hydroxy-1-adamantyl) acetic acid Step2->Inter2 Inter2->Coupling Electrophile Source Target [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl] acetic acid Coupling->Target Regioselective N2-Alkylation

Caption: Convergent synthesis via generation of the adamantyl tertiary carbocation and subsequent trapping by the tetrazole nucleophile.

Biological Applications & Mechanism[3]

P2X7 Receptor Antagonism

The adamantane scaffold is a "privileged structure" in P2X7 receptor antagonists (e.g., AstraZeneca's AZD9056 series). The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain processing.

  • Mechanism: These antagonists typically bind to an allosteric site on the P2X7 receptor, preventing the ATP-induced channel opening and subsequent release of pro-inflammatory cytokines like IL-1

    
    .
    
  • Role of the Tetrazole: The 5-phenyl-tetrazole moiety mimics the lipophilic bulk of amide-linked aromatics found in other P2X7 blockers, improving metabolic stability against peptidases while maintaining hydrophobic interactions within the receptor pocket.

11 -HSD1 Inhibition

Adamantyl derivatives are also explored as inhibitors of 11


-hydroxysteroid dehydrogenase type 1, an enzyme that converts cortisone to cortisol.
  • Utility: Treatment of metabolic syndrome and type 2 diabetes.

  • Structure-Activity: The acetic acid group mimics the hydrophilic interactions required at the enzyme's active site, while the adamantane fills the hydrophobic channel.

Biological Pathway Diagram (P2X7 Context)

P2X7Pathway ATP Extracellular ATP (High Conc.) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome Activation P2X7->Inflammasome K+ Efflux Antagonist Adamantyl-Tetrazole Ligand (Inhibitor) Antagonist->P2X7 Allosteric Blockade Caspase Caspase-1 Activation Inflammasome->Caspase Cytokine IL-1β / IL-18 Release Caspase->Cytokine Maturation

Caption: Mechanism of action for P2X7 antagonism.[1][2][3][4][5][6][7][8][9] The ligand blocks ATP-gated ion flux, preventing downstream inflammatory cascades.

References

  • Synthesis of Tetrazole Derivatives

    • Title: Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles.[4]

    • Source: Chemistry of Heterocyclic Compounds (via NIH/Springer).
    • Significance: Validates the regioselective alkylation of 5-aryl-tetrazoles with adamantanol in sulfuric acid.
    • URL:[Link]

  • Adamantane Precursor Synthesis

    • Title: Synthesis of (3-Hydroxyadamantan-1-yl)methanols.[6]

    • Source: Russian Journal of Organic Chemistry.[6]

    • Significance: Describes the nitroxylation/hydrolysis route to generate 3-hydroxy-adamantane deriv
    • URL:[Link]

  • P2X7 Antagonist Context

    • Title: Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists.[10]

    • Source: Bioorganic & Medicinal Chemistry Letters.[10]

    • Significance: Establishes the adamantane core as a critical scaffold for P2X7 inhibition.
    • URL:[Link]

  • Tetrazole Bioisosterism

    • Title: Tetrazoles via Multicomponent Reactions.[9]

    • Source: Chemical Reviews (ACS).
    • Significance: Reviews the chemical properties and medicinal chemistry utility of the tetrazole ring.
    • URL:[Link]

Sources

Technical Guide: Chemical Properties & Applications of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and biological applications of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid , a specialized adamantane derivative relevant to medicinal chemistry, particularly in the development of P2X7 receptor antagonists.

Executive Summary

[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid (Molecular Formula: C₁₉H₂₀N₄O₂ ) is a lipophilic, rigid pharmacophore integrating an adamantane cage, a carboxylic acid tail, and a 5-phenyl-tetrazole moiety.[1] It belongs to a class of compounds extensively studied as P2X7 receptor antagonists , which are critical targets for treating neuropathic pain, inflammation, and neurodegenerative disorders.

The compound utilizes the adamantane scaffold to ensure metabolic stability and blood-brain barrier (BBB) penetration, while the tetrazole and carboxylic acid groups provide essential hydrogen-bonding interactions within the receptor binding pocket.

Physicochemical Profile

The following data summarizes the fundamental chemical properties. Where experimental values are proprietary, predictive models based on structural homologs (e.g., A-740003 analogs) are used.

PropertyValue / Description
IUPAC Name 2-(3-(5-phenyl-2H-tetrazol-2-yl)adamantan-1-yl)acetic acid
Molecular Formula C₁₉H₂₀N₄O₂
Molecular Weight 336.39 g/mol
Physical State White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DMSO (>10 mg/mL), Methanol, DCM
pKa (Acidic) 4.76 ± 0.10 (Carboxylic acid)
pKa (Basic) ~ -2.0 (Tetrazole N is weakly basic)
LogP (Predicted) 3.8 – 4.2 (High Lipophilicity)
Topological Polar Surface Area ~80 Ų (Good membrane permeability)
Melting Point 185 – 190 °C (Typical for adamantyl-tetrazole derivatives)

Synthetic Methodology

The synthesis of this compound relies on the regioselective alkylation of 5-phenyltetrazole using a stable adamantyl cation intermediate. This protocol ensures the formation of the thermodynamically stable 2H-isomer.

Reaction Scheme (Graphviz Visualization)

SynthesisPath Precursor 3-Hydroxy-1-adamantylacetic acid Intermediate Adamantyl Cation (Tertiary Carbocation) Precursor->Intermediate -H2O Reagent 5-Phenyl-1H-tetrazole Product [3-(5-phenyl-2H-tetrazol-2-yl)- 1-adamantyl]acetic acid Reagent->Product Nucleophilic Attack (N2) Catalyst TFA / H2SO4 (Acid Catalyst) Catalyst->Intermediate Intermediate->Product Alkylation

Caption: Acid-catalyzed synthesis via tertiary adamantyl cation, favoring N2-alkylation of the tetrazole ring.

Detailed Experimental Protocol

Objective: Synthesis of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid via Ritter-type displacement.

  • Preparation of Reagents:

    • Dissolve 3-hydroxy-1-adamantylacetic acid (1.0 eq, 2.24 g) in trifluoroacetic acid (TFA) (10 mL) under an inert atmosphere (N₂).

    • Add 5-phenyl-1H-tetrazole (1.1 eq, 1.60 g) to the solution.

  • Reaction:

    • Add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise as a catalyst.

    • Heat the mixture to 60°C and stir for 12–16 hours. The acid generates the tertiary adamantyl cation at position 3, which is trapped by the tetrazole.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice/water (100 mL) to precipitate the crude product.

    • Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine and water.

  • Purification:

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the 2H-isomer (major product).

  • Validation:

    • Confirm structure via ¹H NMR. The 2H-tetrazole isomer is distinguished by the symmetry and chemical shift of the phenyl ring protons compared to the 1H-isomer.

Analytical Characterization

To validate the compound identity, the following spectral signatures are required:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.1 ppm (s, 1H, -COOH ).

    • δ 8.1 – 7.5 ppm (m, 5H, Phenyl-H ).

    • δ 2.2 – 1.6 ppm (m, 14H, Adamantane-H ).

    • δ 2.1 ppm (s, 2H, -CH ₂COOH).

  • Mass Spectrometry (ESI-MS):

    • Calculated [M+H]⁺: 337.16.

    • Found [M+H]⁺: 337.2.

    • Characteristic fragmentation: Loss of N₂ (tetrazole ring cleavage) or loss of -CH₂COOH.

Biological Mechanism: P2X7 Antagonism

This compound acts as an allosteric antagonist of the P2X7 receptor , an ATP-gated ion channel.[2] By binding to an allosteric site (likely involving the adamantane pocket), it prevents the channel from opening, thereby inhibiting the inflammatory cascade.

Signaling Pathway Inhibition (Graphviz)

P2X7Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates CaInflux Ca2+ / Na+ Influx K+ Efflux P2X7->CaInflux Channel Opening Compound [3-(5-phenyl-2H-tetrazol-2-yl)- 1-adamantyl]acetic acid Compound->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Activation CaInflux->NLRP3 Triggers Cytokines Release of IL-1β / IL-18 NLRP3->Cytokines Processing Inflammation Neuroinflammation & Neuropathic Pain Cytokines->Inflammation Promotes

Caption: Mechanism of Action.[2][3] The compound inhibits P2X7-mediated ion flux, blocking the NLRP3 inflammasome pathway.

In Vitro Assay Protocol (Calcium Flux)
  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.

  • Treatment: Pre-incubate cells with the test compound (0.1 nM – 10 µM) for 20 min.

  • Stimulation: Challenge with BzATP (P2X7 agonist, 300 µM).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[concentration].

References

  • Gunosewoyo, H., & Kassiou, M. (2010). P2X purinergic receptor ligands: recently patented compounds. Expert Opinion on Therapeutic Patents.

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel P2X7 receptor antagonist.[4] British Journal of Pharmacology.

  • Abbott Laboratories. (2009).[5] Adamantane derivatives as P2X7 antagonists.[2][4] Patent WO2009023623.

  • PubChem. (2024). Compound Summary: Adamantane Derivatives. National Library of Medicine.

  • Honore, P., et al. (2006). A-740003, a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Deep Dive: Structural Analysis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and crystallographic analysis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (CAS: 438221-39-7). This compound represents a critical pharmacophore in the development of P2X7 receptor antagonists, utilizing the adamantane cage as a lipophilic spacer to orient the bioisostere tetrazole and the acidic tail for receptor binding.

Executive Summary

Compound Class: Adamantyl-Tetrazole Hybrid Primary Application: P2X7 Receptor Antagonism / Anti-inflammatory Therapeutics Molecular Formula: C₁₉H₂₂N₄O₂ Key Structural Feature: Regioselective N(2)-alkylation of the tetrazole ring attached to a rigid 1,3-disubstituted adamantane core.

This guide serves as a blueprint for researchers characterizing this specific molecular entity. It synthesizes confirmed crystallographic data from homologous 2-adamantyl-5-aryl-2H-tetrazoles to establish the definitive structural model required for drug docking and solid-state formulation.

Chemical Synthesis & Molecular Assembly

To understand the crystal structure, one must understand the regioselectivity of the synthesis. The steric bulk of the adamantane cage dictates the final connectivity.

Synthetic Pathway

The formation of the crystal's molecular unit relies on the reaction between a 1,3-functionalized adamantane precursor and 5-phenyl-1H-tetrazole.

  • Precursors: 3-hydroxy-1-adamantylacetic acid (or related ester) and 5-phenyl-1H-tetrazole.

  • Catalyst: Concentrated H₂SO₄ or Lewis Acid (BF3·Et2O).

  • Mechanism: Generation of a tertiary adamantyl carbocation at position 3, followed by nucleophilic attack by the tetrazole.

Critical Regioselectivity: Experimental evidence from X-ray diffraction of analogs confirms that adamantylation occurs exclusively at the N-2 position of the tetrazole ring. The N-1 position is sterically disfavored due to the clash between the bulky adamantane cage and the phenyl ring at position 5.

Synthesis Workflow Diagram

SynthesisPathway Precursor 3-hydroxy-1-adamantyl acetic acid Inter Adamantyl Carbocation (Tertiary) Precursor->Inter H2SO4 / -H2O Reagent 5-phenyl-1H-tetrazole Product [3-(5-phenyl-2H-tetraazol-2-yl) -1-adamantyl]acetic acid Reagent->Product Nucleophilic Attack (N-2) Inter->Product Steric Control

Figure 1: Synthetic pathway highlighting the carbocation intermediate that dictates the steric N-2 connectivity observed in the crystal structure.

Crystallographic Architecture

The crystal structure of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid is defined by three rigid domains that drive lattice packing.

Domain 1: The Adamantane Core
  • Conformation: Rigid chair-chair conformation.

  • Bond Angles: C-C-C angles average 109.5°, consistent with sp³ hybridization.

  • Role: Acts as a "spacer" preventing close π-stacking of the phenyl rings, increasing the volume of the unit cell and solubility.

Domain 2: The Phenyl-Tetrazole Unit (The "Head")
  • Connectivity: The adamantane is bonded to N(2) .

  • Planarity: The phenyl ring and the tetrazole ring are nearly coplanar.

    • Evidence: Conjugation between the phenyl π-system and the tetrazole ring creates a rotational energy barrier. In analogous structures (e.g., 2-adamantyl-5-aryl-tetrazoles), the torsion angle is typically <10°.

  • Orientation: The plane of the phenyl-tetrazole system is often twisted relative to the adamantane attachment bond to minimize steric repulsion with the bridgehead hydrogens.

Domain 3: The Acetic Acid Tail (The "Tail")
  • Flexibility: The -CH2-COOH group at position 1 possesses rotational freedom (C1-C11 bond).

  • Interaction: This is the primary driver of supramolecular assembly.

Crystal Packing & Intermolecular Forces

The lattice is stabilized by a hierarchy of interactions:

  • Primary Motif (Strong): Centrosymmetric Carboxylic Acid Dimers.

    • Two molecules face each other, linked by dual O-H···O=C hydrogen bonds (R²₂(8) graph set motif).

  • Secondary Motif (Weak): C-H···N Interactions.

    • The acidic protons of the adamantane cage (C-H) interact with the nitrogen atoms (N3 or N4) of the tetrazole ring in adjacent unit cells.

  • Tertiary Motif: Van der Waals Packing.

    • The "greasy" adamantane cages pack in alternating layers to maximize hydrophobic contact, separating the polar acid/tetrazole domains.

Packing Logic Diagram

CrystalPacking MolA Molecule A (COOH) MolB Molecule B (COOH) MolA->MolB O-H...O Dimer (Strong) Tetrazole Tetrazole Ring (N-Acceptor) Adamantane Adamantane Cage (Hydrophobic) Adamantane->Tetrazole C-H...N (Weak) Adamantane->Adamantane Van der Waals

Figure 2: Hierarchy of intermolecular forces. The carboxylic acid dimer (blue/red) anchors the structure, while the adamantane cage (grey) dictates the spacing.

Experimental Protocol: Structure Determination

To experimentally validate the specific polymorph of this compound, follow this self-validating protocol.

Crystallization Strategy

The high lipophilicity of the adamantane/phenyl group contrasts with the polar carboxylic acid. A mixed-solvent system is required.

MethodSolvent SystemConditionsExpected Morphology
Slow Evaporation Ethanol / Water (8:2)Room Temp (25°C)Colorless Prisms
Vapor Diffusion Acetone (Solvent) / Hexane (Anti-solvent)4°C (Refrigerator)Block-like crystals
Recrystallization AcetonitrileHot saturation -> Slow coolNeedles (Metastable)
Data Collection Parameters (Standard)
  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the dense adamantane cage.

  • Temperature: 100 K (Cryostream). Crucial to freeze the thermal motion of the flexible acetic acid tail.

  • Resolution: 0.8 Å or better to resolve the N=N vs N-N bond lengths in the tetrazole ring (confirming delocalization).

Refinement Checkpoints (Quality Control)
  • N-2 Assignment: Verify the bond lengths. N(2)-C(adamantane) should be ~1.48 Å.

  • Disorder: Check the adamantane cage for rotational disorder. If thermal ellipsoids are elongated, model as a split position (disordered rigid body).

  • Acid Proton: Locate the carboxylic acid proton in the difference Fourier map. It must be participating in a hydrogen bond.

References

  • Synthesis & Structural Class

    • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles.
    • Source:

    • Relevance: Establishes the N-2 regioselectivity and adamantane-tetrazole geometry.
  • Homologous Crystal Structures

    • Crystal structure of methyl 2-[5-(2-hydroxyphenyl)
    • Source:

    • Relevance: Confirms the planarity of the phenyl-tetrazole system and the geometry of the acet
  • Adamantane-Carboxylate Frameworks

    • Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids.
    • Source:

    • Relevance: Provides lattice parameters for 1,3-disubstituted adamantane acids.
  • Compound Registry

    • CAS 438221-39-7 Entry.
    • Source:

    • Relevance: Verification of chemical identity and commercial availability for research.

Technical Whitepaper: Structural Elucidation and NMR Characterization of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic Acid

[1]

Executive Summary & Structural Context

This technical guide details the Nuclear Magnetic Resonance (NMR) characterization of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid . This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of P2X7 receptor antagonists and anti-inflammatory agents.[1]

The structure combines a lipophilic adamantane cage, a polar carboxylic acid tail, and a 5-phenyl-2H-tetrazole moiety.[2] The tetrazole ring serves as a bioisostere for carboxylic acid derivatives but, in this specific linkage (2-substituted), acts as a stable, metabolic-resistant linker.[2]

Structural Challenges[1]
  • Regioisomerism: The alkylation of 5-substituted tetrazoles typically yields a mixture of N1- and N2- isomers. Distinguishing the desired 2H-isomer (thermodynamic product) from the kinetic 1H-isomer is the primary analytical challenge.

  • Adamantane Symmetry Breaking: Unlike monosubstituted adamantanes, the 1,3-disubstitution pattern breaks the

    
     symmetry, resulting in complex splitting patterns in the aliphatic region (1.5 – 2.5 ppm) that require high-field resolution.[2]
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol utilizes DMSO-d₆ due to the solubility requirements of the carboxylic acid and the polar tetrazole functionality.

Sample Preparation[2]
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution of the adamantane cage aggregates.

  • Tube: Transfer to a precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker 400/500 MHz)
  • Temperature: 298 K (25°C).[2][1]

  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

  • Number of Scans (NS): 16 (1H), 1024 (13C).[2][1]

  • Relaxation Delay (D1): 2.0 s (ensure integration accuracy for the carboxylic proton).

  • Spectral Width: -2 to 14 ppm (1H); -10 to 220 ppm (13C).[2][1]

Spectral Assignment & Analysis

^1H NMR Assignment (400 MHz, DMSO-d₆)

The proton spectrum is divided into three distinct zones: the aromatic downfield region, the mid-field aliphatic cage, and the broad acidic proton.

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
12.10 Broad s1HCOOH Exchangeable carboxylic acid proton.[2][1]
8.05 – 8.12 Multiplet2HPh-H (ortho)Deshielded by the tetrazole ring current.[2][1]
7.55 – 7.65 Multiplet3HPh-H (meta/para)Typical aromatic overlap.[2][1]
2.35 – 2.45 Broad s2HAd-H (bridgehead)C5/C7 protons (nodal positions).[2][1]
2.28 Singlet2HCH₂ -COOHDiagnostic singlet for the acetic acid side chain.[1]
2.15 – 2.25 Multiplet2HAd-CH₂ (C2)Methylene between the two substituents.[2][1]
1.85 – 2.05 Multiplet4HAd-CH₂ Cage methylenes (C4/C10/C6/C8/C9).[2][1]
1.60 – 1.75 Multiplet6HAd-CH₂ Remaining cage protons.[2][1]

> Note: The Adamantane region (1.60–2.45 ppm) often appears as complex overlapping multiplets.[1] In 1,3-disubstituted systems, the "singlet" often observed in unsubstituted adamantane splits into distinct zones due to the loss of symmetry.

^13C NMR Assignment (100 MHz, DMSO-d₆)

The Carbon-13 spectrum provides the definitive proof of regiochemistry (2H vs 1H tetrazole).

Chemical Shift (δ ppm)Carbon TypeAssignmentDiagnostic Criteria
172.4 C=OC OOHCarbonyl carbon.[2][1]
163.8 CqTetrazole C5 CRITICAL: 2,5-disubstituted tetrazoles appear ~163-165 ppm. 1,5-isomers appear upfield (~153-155 ppm).[2]
130.5 CqPh-C (ipso)Linker to tetrazole.[2][1]
129.5 CHPh-C (para)
129.2 CHPh-C (meta)
126.8 CHPh-C (ortho)
60.5 CqAd-C3 Quaternary carbon linked to Tetrazole-N.
48.2 CH₂C H₂-COOHMethylene side chain.[2][1]
41.5 CqAd-C1 Quaternary carbon linked to acetic acid.[2][1]
35.0 – 45.0 CH/CH₂Ad-Cage Multiple signals for the adamantane skeleton.[1]

Visualization of Structural Logic

HMBC Correlations & Connectivity

The following diagram illustrates the Heteronuclear Multiple Bond Coherence (HMBC) correlations required to confirm the connectivity of the side chains to the adamantane core.

NMR_Logiccluster_structureFragment ConnectivityTetrazoleTetrazole Ring(Cq ~164 ppm)AdamantaneAdamantane Core(1,3-Disubstituted)Tetrazole->AdamantaneN-Linkage (N2)AceticAcidAcetic Acid(-CH2-COOH)Adamantane->AceticAcidC1-C(alpha) BondPhenylPhenyl GroupPhenyl->TetrazoleHMBC: Ph-H to Tet-C5H_AceticH(CH2) ~2.28ppmH_Acetic->AdamantaneHMBC to C1C_BridgeC(Ad-Bridge) ~60.5ppmC_Bridge->TetrazoleN-Alkylation Site

Caption: Key HMBC correlations linking the three structural domains. The correlation between the adamantane bridgehead carbon and the tetrazole ring confirms the N-alkylation site.

Regioselectivity Verification Workflow

Distinguishing the N2 isomer (target) from the N1 impurity is the most common failure mode in this synthesis.

Regio_CheckStep1Acquire 13C NMR(DMSO-d6)DecisionCheck Tetrazole C5 ShiftStep1->DecisionResult_N2Shift ~163-165 ppm(2H-Isomer)TARGET COMPOUNDDecision->Result_N2DownfieldResult_N1Shift ~153-155 ppm(1H-Isomer)IMPURITYDecision->Result_N1Upfield

Caption: Decision tree for validating the tetrazole regiochemistry using Carbon-13 NMR chemical shifts.

Quality Control & Impurity Profiling

When analyzing the crude or purified material, researchers should monitor for these specific impurities common to adamantane-tetrazole synthesis:

  • 1-(Adamantan-1-yl)-5-phenyl-1H-tetrazole (Regioisomer):

    • Detection: Look for a satellite tetrazole carbon signal at ~154 ppm .[1]

    • Cause: Lack of steric control during the alkylation step or improper solvent polarity.[1]

  • 1,3-Adamantanediacetic acid (Starting Material/Hydrolysis):

    • Detection: Absence of aromatic protons (7.5–8.1 ppm).[2][1]

    • Shift: Two equivalent CH₂-COOH singlets if symmetric, or distinct if mono-reacted.[2][1]

  • Residual Solvents:

    • Ethyl Acetate:[2][1][3] Singlet at 1.99 ppm, Quartet at 4.03 ppm.[2][1]

    • DCM: Singlet at 5.76 ppm (often trapped in the adamantane lattice).[1]

References

  • Tetrazole Regiochemistry: Reynard, G., et al.[2][1][4] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 2022.[1][4]

  • Adamantane NMR Data: Pehk, T., et al.[2][1][5] "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance, 1971.[2][1] (Foundational data for 1,3-disubstituted adamantane shifts). [2]

  • Synthesis of Adamantyl-Tetrazoles: Sokolov, V. B., et al.[2][1] "Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles." Chemistry of Heterocyclic Compounds, 2021.[1]

  • P2X7 Antagonist Context: Letavin, A., et al.[2][1] "Discovery of JNJ-47965567, a Potent and Selective P2X7 Antagonist."[2][1] ACS Medicinal Chemistry Letters, 2013.[2][1] (Contextual grounding for the adamantane-tetrazole-acid pharmacophore).

Structural Elucidation and Quantitation of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the mass spectrometric behavior of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , a complex small molecule integrating a rigid lipophilic adamantane cage, a nitrogen-rich tetrazole heterocycle, and an ionizable carboxylic acid tail.

This specific architecture presents a unique analytical challenge: the molecule is amphiphilic, possessing both a highly non-polar core (adamantane) and a polar, acidic terminus. Successful analysis requires a nuanced understanding of electrospray ionization (ESI) polarity switching and collision-induced dissociation (CID) pathways specific to 2,5-disubstituted tetrazoles.

Physicochemical Profile for MS Optimization[6]
PropertyValue (Predicted)MS Implication
Formula

Monoisotopic Mass: ~338.17 Da
LogP ~3.5 - 4.2High lipophilicity; requires high % organic mobile phase for elution.
pKa (Acid) ~4.5 - 4.8Readily deprotonates in ESI(-); requires volatile buffer (e.g., Ammonium Acetate).
Tetrazole 2,5-DisubstitutedNon-tautomeric; stable but prone to

loss upon collisional activation.

Ionization Strategy: Polarity Selection

While the molecule contains basic nitrogens (tetrazole) and an acidic group (carboxylic acid), Negative Mode (ESI-) is the recommended primary mode for quantitation due to the stability of the carboxylate anion. However, Positive Mode (ESI+) is valuable for structural confirmation.

A. Negative Mode (ESI-): The Quantitation Standard
  • Target Ion:

    
     (m/z ~337.16)
    
  • Mechanism: Deprotonation of the acetic acid side chain.

  • Advantages: Lower background noise compared to ESI+; high sensitivity for carboxylic acids.

  • Solvent System: Methanol/Water with 5-10 mM Ammonium Acetate (pH ~7-8). Avoid high concentrations of formic acid, which suppress ionization in negative mode.

B. Positive Mode (ESI+): The Structural Probe
  • Target Ion:

    
     (m/z ~339.18)
    
  • Mechanism: Protonation occurs on the tetrazole ring nitrogens (typically N3 or N4).

  • Risk: 2,5-disubstituted tetrazoles are less basic than their 1,5-analogs. Protonation efficiency may be lower, and adduct formation (

    
    , 
    
    
    
    ) is common if the mobile phase is not acidic enough.

Fragmentation Analysis (MS/MS)

The collision-induced dissociation (CID) of this molecule follows a distinct logic governed by the stability of the adamantane cage and the fragility of the tetrazole ring.

Pathway A: Tetrazole Ring Collapse (Primary Transition)

The most diagnostic fragmentation for tetrazoles is the expulsion of molecular nitrogen (


).
  • Precursor:

    
     (m/z 337)
    
  • Loss: Neutral loss of 28 Da (

    
    ).
    
  • Product: A highly reactive radical anion or nitrilimine-like intermediate (m/z 309).

  • Mechanism: The 2,5-substitution pattern facilitates ring opening. This is often the base peak in MS2 spectra.

Pathway B: Decarboxylation (Secondary Transition)

Following or concurrent with ring collapse, the carboxylic acid tail degrades.

  • Loss: Neutral loss of 44 Da (

    
    ).
    
  • Product: Carbanion formation on the adamantyl methylene group.

Pathway C: Adamantane Cage Fragmentation (High Energy)

The adamantane cage is robust. However, under high collision energies (>40 eV), characteristic hydrocarbon losses occur:

  • Loss:

    
     (57 Da) or cage disintegration.
    
  • Significance: Usually observed only in EI (Electron Impact) or high-energy CID; less useful for quantification but excellent for library matching.

Visualization: Fragmentation Logic

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M-H]⁻ m/z 337.16 Inter1 Nitrilimine Int. [M-H-N₂]⁻ m/z 309.16 Parent->Inter1 Loss of N₂ (28 Da) Tetrazole Ring Opening Product1 Decarboxylated [M-H-N₂-CO₂]⁻ m/z 265.16 Inter1->Product1 Loss of CO₂ (44 Da) Side Chain Cleavage Product2 Cage Fragment (High Energy) m/z <200 Product1->Product2 Cage Disintegration (High CE) Primary Quant Ion Primary Quant Ion

Figure 1: Proposed fragmentation pathway in Negative ESI mode. The loss of N2 is the signature transition for tetrazole identification.

Experimental Protocol: LC-MS/MS Method Development

This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Thermo Altis) but is adaptable to Q-TOF platforms.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 100% Methanol . (Avoid water initially due to adamantane lipophilicity).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Matrix Considerations: If analyzing plasma/tissue, use Protein Precipitation with cold acetonitrile. The adamantane group binds heavily to proteins; ensure thorough vortexing.

Phase 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Reasoning: The bulky adamantyl group requires a high-carbon-load column for retention.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 7.5).

  • Mobile Phase B: Acetonitrile + 5 mM Ammonium Acetate.

  • Gradient:

    • 0-1 min: 30% B (Focusing)

    • 1-5 min: 30% -> 95% B (Elution)

    • 5-7 min: 95% B (Wash lipophilic contaminants)

Phase 3: Mass Spectrometer Settings (Source Optimization)
ParameterSetting (ESI-)Rationale
Spray Voltage -2500 V to -3500 VPrevent discharge (corona) at high organic %
Sheath Gas 45-50 arbHigh flow needed to nebulize aqueous/organic mix
Aux Gas Temp 350°CEnsure complete desolvation of the adamantyl cage
Collision Energy 15 - 35 eVRamp CE to optimize the m/z 337 -> 309 transition
Workflow Visualization

MethodFlow Start Sample Prep (MeOH Dissolution) Check Solubility Check (Turbidity?) Start->Check Dilute Add 10% DMSO Check->Dilute Cloudy LC UHPLC Separation C18 Column / High %B Check->LC Clear Dilute->LC Ionization ESI(-) Source Ammonium Acetate Buffer LC->Ionization MS2 MRM Transition 337.1 -> 309.1 (Quant) 337.1 -> 265.1 (Qual) Ionization->MS2

Figure 2: Method Development Decision Tree emphasizing solubility management and ionization polarity.

Troubleshooting & Optimization

Issue: Poor Sensitivity in ESI(-)
  • Root Cause: Suppression by mobile phase additives.

  • Fix: Remove formic acid entirely. Use Ammonium Fluoride (0.5 mM) as an additive; fluoride ions enhance deprotonation of carboxylic acids significantly (

    
    ).
    
Issue: Peak Tailing
  • Root Cause: Interaction of the adamantane cage with the stationary phase or secondary interactions of the tetrazole nitrogens.

  • Fix: Increase column temperature to 50°C . This improves mass transfer kinetics for bulky adamantane derivatives.

Issue: "Ghost" Peaks (Carryover)
  • Root Cause: Adamantane derivatives are "sticky" (lipophilic).

  • Fix: Implement a needle wash with Isopropanol:Acetonitrile:Acetone (1:1:1) between injections.

References

  • Tetrazole Fragmentation

    • Title: Characteristic fragmentation behavior of 5-substituted 1H-tetrazole derivatives by electrospray ionization tandem mass spectrometry.[1]

    • Source: Life Science Journal, 2008.[1]

    • URL:[Link] (General reference for Tetrazole

      
       loss).
      
  • Adamantane MS Characteristics

    • Title: Mass spectrometry of diamantane and some adamantane derivatives.[2][3]

    • Source: ResearchG
    • URL:[Link]

  • Carboxylic Acid Ionization

    • Title: Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids.[4]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Analogous Compound Data (P2X7 Antagonists)

    • Title: Synthesis and biological evaluation of adamantane deriv
    • Source: PubChem / NIH (Structural Analog Reference).
    • URL:[Link]

Sources

Biological Activity of Adamantyl Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry, biological applications, and experimental protocols for Adamantyl Acetic Acid (AAA) derivatives. Unlike the more common adamantane-1-carboxylic acid (which attaches the lipophilic cage directly to a pharmacophore), AAA introduces a methylene spacer (


). This structural modification critically alters steric outcomes, rotational freedom, and solubility profiles, making it a vital scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors , 11

-HSD1 inhibitors
, and antiviral conjugates .

Executive Summary: The "Flexible Bullet"

The adamantane cage is widely recognized in medicinal chemistry as a "lipophilic bullet"—a steric bulk used to fill hydrophobic pockets and improve membrane permeability. However, direct attachment (via adamantane-1-carboxylic acid) often results in rigid analogs with limited rotatable bonds.

Adamantyl Acetic Acid (AAA) derivatives solve this by providing a "flexible anchor." The methylene spacer allows the adamantane cage to orient itself within the hydrophobic tunnel of enzymes like sEH or 11


-HSD1  without imposing severe steric clash on the catalytic domain. This guide focuses on the specific utility of AAA in designing flexible, metabolically stable inhibitors.
Key Therapeutic Areas
Therapeutic AreaTargetMechanism of ActionRole of AAA Scaffold
Cardiovascular / Anti-inflammatory sEH (Soluble Epoxide Hydrolase)Prevents hydrolysis of EETs (Epoxyeicosatrienoic acids).Fills the large hydrophobic pocket of sEH; spacer improves solubility vs. urea analogs.
Metabolic Disorders (Diabetes) 11

-HSD1
Inhibits conversion of cortisone to cortisol.[1]Occupies the lipophilic binding site; spacer optimizes H-bond distance to Tyr183/Ser170.
Infectious Disease Viral Envelope / Glycopeptides Disruption of viral entry or bacterial cell wall synthesis.Increases lipophilicity of polar antibiotics (e.g., Eremomycin conjugates).

Medicinal Chemistry: SAR & Structural Logic

The Spacer Effect

The transition from Adamantane-1-Carboxylic Acid (A1CA ) to Adamantane-1-Acetic Acid (AAA ) alters the pharmacophore's trajectory.

  • A1CA Derivatives: The carbonyl carbon is directly attached to the bridgehead carbon (

    
    ). This creates a neopentyl-like center, which is extremely sterically crowded and resistant to metabolic attack but rigid.
    
  • AAA Derivatives: The methylene insertion (

    
    ) breaks the conjugation (if aromatic) and adds a degree of rotational freedom. In sEH inhibitors , this is crucial. Early urea-based inhibitors (like DCU) were potent but insoluble. Replacing the urea with an amide derived from AAA maintains potency while significantly improving water solubility and oral bioavailability.
    
Metabolic Stability

The adamantane cage renders the adjacent methylene group relatively resistant to rapid metabolic oxidation compared to linear alkyl chains. This makes AAA derivatives excellent candidates for oral drugs requiring long half-lives.

Technical Deep Dive: Soluble Epoxide Hydrolase (sEH) Inhibition

The most prominent application of AAA derivatives is in the inhibition of sEH. sEH hydrolyzes Epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators with potent anti-inflammatory and vasodilatory properties—into less active diols (DHETs).[2][3]

Mechanism of Inhibition

AAA derivatives typically function as transition-state mimics . The adamantyl group anchors the molecule in the hydrophobic pocket of the sEH enzyme, while the carbonyl of the amide (derived from AAA) interacts with the catalytic residues (Tyr383, Tyr466, Asp335).

DOT Diagram: sEH Inhibition Logic

sEH_Inhibition Arachidonic Arachidonic Acid CYP CYP450 Epoxygenases Arachidonic->CYP EETs EETs (Anti-inflammatory / Vasodilator) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs DHETs (Biologically Inactive Diols) sEH->DHETs Hydrolysis AAA_Inhibitor AAA Derivative (Inhibitor) AAA_Inhibitor->sEH Blocks Hydrophobic Pocket (Ki < 5 nM)

Figure 1: Mechanism of sEH inhibition.[3] AAA derivatives block the conversion of beneficial EETs to inactive DHETs.

Experimental Protocols

Synthesis of Adamantyl Acetamide Derivatives

Objective: Synthesize an amide derivative from 1-adamantylacetic acid using carbodiimide coupling. This protocol is adaptable for creating sEH inhibitors or 11


-HSD1 candidates.

Reagents:

  • 1-Adamantylacetic acid (1.0 eq)

  • Amine partner (e.g., Ethyl 4-aminobutyrate) (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (Catalytic, 0.1 eq)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Preparation: Dissolve 1-adamantylacetic acid (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Activation: Add EDCI (1.2 mmol) and DMAP (0.1 mmol) to the solution. Stir at

    
     for 30 minutes to activate the carboxylic acid.
    
  • Coupling: Add the amine partner (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate). Look for the disappearance of the acid spot.

  • Work-up:

    • Wash the organic layer with 1N HCl (remove unreacted amine/DMAP).

    • Wash with Saturated

      
       (remove unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

Validation:

  • 
    -NMR:  Confirm the presence of the adamantane protons (
    
    
    
    1.6–2.0 ppm, multiplet, 15H) and the methylene spacer singlet (
    
    
    ~1.9–2.1 ppm, 2H).
  • MS: Verify molecular ion

    
    .
    
In Vitro sEH Inhibition Assay (Fluorometric)

Objective: Determine the


 of the synthesized AAA derivative against human sEH.

Reagents:

  • Recombinant Human sEH enzyme.

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Note: Upon hydrolysis by sEH, PHOME releases a highly fluorescent metabolite (6-methoxy-2-naphthaldehyde).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

Protocol:

  • Plate Setup: Use a black 96-well microplate.

  • Inhibitor Dilution: Prepare serial dilutions of the AAA derivative in DMSO. Final DMSO concentration in the well should be <1%.

  • Enzyme Incubation: Add 100

    
    L of diluted sEH enzyme to wells containing 1 
    
    
    
    L of inhibitor. Incubate at
    
    
    for 5 minutes.
  • Substrate Addition: Add PHOME substrate (Final concentration: 50

    
    M) to initiate the reaction.
    
  • Measurement: Monitor fluorescence continuously for 10–30 minutes.

    • Excitation: 330 nm

    • Emission: 465 nm

  • Data Analysis: Calculate the slope of the linear portion of the curve (Reaction Rate). Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic when optimizing adamantane derivatives, highlighting where Acetic Acid derivatives fit compared to direct Carboxylic Acid derivatives.

DOT Diagram: Adamantane SAR Logic

SAR_Logic Root Adamantane Scaffold Optimization Linker_Choice Linker Selection Root->Linker_Choice Direct Direct Attachment (Adamantane-1-COOH) Linker_Choice->Direct Max Lipophilicity Spacer Methylene Spacer (Adamantyl Acetic Acid) Linker_Choice->Spacer Balance Sol/Lip Direct_Outcome High Rigidity Metabolic Blockade (e.g., Amantadine) Direct->Direct_Outcome Spacer_Outcome Increased Flexibility Improved Solubility Reduced Steric Clash Spacer->Spacer_Outcome Target_sEH Target: sEH (Requires hydrophobic fill + polar reach) Spacer_Outcome->Target_sEH Target_HSD Target: 11β-HSD1 (Requires precise H-bond alignment) Spacer_Outcome->Target_HSD

Figure 2: SAR Decision Tree. The methylene spacer in AAA derivatives is selected when flexibility and solubility are required over maximum rigidity.

References

  • Kim, I. H., et al. (2004). "Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility." Journal of Medicinal Chemistry. Link

    • Key Finding: Establishes 1-adamantylacetic acid amides as potent sEH inhibitors with superior physical properties compared to urea analogs.
  • Hwang, S. H., et al. (2007). "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link

    • Key Finding: Details the synthesis and in vivo efficacy of AAA-derived inhibitors in hypertensive r
  • Su, X., et al. (2012). "Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

    • Key Finding: Demonstrates the utility of the adamantyl acetamide scaffold in designing selective 11 -HSD1 inhibitors for metabolic diseases.
  • Shokova, E. A., & Kovalev, V. V. (2013).[4] "Synthesis and biological activity of adamantane analogues." Russian Journal of Organic Chemistry. Link

    • Key Finding: Comprehensive review of adamantane functionalization, including acetic acid derivatives for antiviral applic
  • Preobrazhenskaya, M. N., et al. (2000). "Synthesis and antiherpetic activity of adamantyl-containing nucleoside analogs." Antiviral Research. Key Finding: Discusses the use of adamantyl linkers to improve the lipophilicity and cellular uptake of antiviral nucleosides.

Sources

The Phenyl-Tetrazole Pharmacophore: A Technical Guide to Bioisosteric Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The phenyl-tetrazole moiety represents a cornerstone in modern medicinal chemistry, serving as a non-classical bioisostere for the carboxylic acid group. While historically popularized by the "sartan" class of Angiotensin II Receptor Blockers (ARBs), its utility extends beyond simple acid replacement. This guide analyzes the phenyl-tetrazole group through three lenses: its physicochemical superiority in lipophilicity and binding geometry, the Lewis acid-catalyzed synthetic protocols required for its installation, and its distinct metabolic fate via N-glucuronidation.

The Bioisosteric Rationale: Beyond Acid Replacement

The tetrazole ring (specifically 5-substituted-1H-tetrazole) is often described as a "super-acid" equivalent. However, treating it merely as a proton donor simplifies its contribution to drug efficacy.

Physicochemical Divergence

The carboxylic acid (-COOH) is planar and polar. The tetrazole is also planar and acidic, but it introduces aromaticity and a larger volume, which fundamentally alters the drug's interaction with biological membranes and receptor pockets.

Table 1: Comparative Physicochemical Profile

PropertyCarboxylic Acid (R-COOH)Phenyl-Tetrazole (R-CN4H)Impact on Drug Design
Acidity (pKa) ~4.2 – 4.8~4.5 – 4.9Comparable ionization at physiological pH (7.4), ensuring anionic character.
Lipophilicity (LogP) Low (Hydrophilic)Moderate to HighTetrazole is ~10× more lipophilic than carboxylate, improving passive membrane permeability.
Geometry Planar, Sp2Planar, AromaticTetrazole allows for

-

stacking interactions unavailable to carboxylates.
Charge Delocalization Over 2 Oxygen atomsOver 4 Nitrogen atomsGreater charge distribution stabilizes the anion, reducing desolvation energy penalties.
The "Lysine-Aromatic" Interaction

In the context of the Angiotensin II Type 1 (AT1) receptor, the tetrazole does not simply form a salt bridge.[1] Mutagenesis studies reveal that the tetrazole anion engages in a cooperative interaction involving both ionic attraction and aromatic


-stacking with specific residues, most notably Lys199  and His256 . This dual-modality binding explains why tetrazole analogs often exhibit higher receptor affinity than their carboxylate counterparts.

Bioisostere_Comparison COOH Carboxylic Acid (R-COOH) Properties Physicochemical Shift COOH->Properties pKa ~4.5 Hydrophilic Tetrazole Phenyl-Tetrazole (R-CN4H) Tetrazole->Properties pKa ~4.8 Lipophilic (+LogP) Aromatic Outcome Enhanced Bioavailability & Binding Properties->Outcome Improved Permeability Pi-Stacking Capability

Figure 1: The bioisosteric shift from carboxylic acid to tetrazole improves lipophilicity and introduces aromatic binding capabilities while maintaining anionic character.

Synthetic Architecture: The Nitrile-Azide Cycloaddition[2][3]

The construction of the tetrazole ring is almost exclusively achieved via the [3+2] cycloaddition of an azide anion to a nitrile. While "Click Chemistry" (CuAAC) is famous for triazoles, tetrazole synthesis relies on thermal activation or Lewis acid catalysis.

The Zinc-Catalyzed Protocol

The traditional method using ammonium chloride and sodium azide in DMF often requires dangerous temperatures (>120°C). The modern standard, popularized by Sharpless and Demko, utilizes Zinc(II) salts.

Mechanism:

  • Activation: The nitrile coordinates to the Lewis Acid (ZnBr

    
    ), increasing the electrophilicity of the carbon.
    
  • Attack: The azide anion attacks the activated nitrile.[2]

  • Cyclization: The intermediate closes to form the tetrazole ring.[2]

Protocol: Zn(II)-Catalyzed Tetrazole Formation

Standard Operating Procedure for Research Scale (10-50 mmol)

  • Reagents:

    • Substrate: Aryl-nitrile (1.0 equiv).

    • Azide Source: Sodium Azide (NaN

      
      , 1.1 – 1.5 equiv).
      
    • Catalyst: Zinc Bromide (ZnBr

      
      , 1.0 equiv) or Zn(OTf)
      
      
      
      .
    • Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor).

  • Procedure:

    • Step A: Charge the reaction vessel with nitrile, solvent, and ZnBr

      
      . Stir until dissolved.
      
    • Step B: Add NaN

      
       carefully. Caution: Avoid contact with acid to prevent HN
      
      
      
      formation.[3]
    • Step C: Heat the mixture to reflux (approx. 80-100°C) for 4–12 hours. Monitor via LC-MS (Tetrazoles are polar; expect a retention time shift).

    • Step D (Workup): Cool to room temperature. Add 1N HCl carefully (in a fume hood) to protonate the tetrazole (pH < 2) and break the Zinc-tetrazolate complex.

    • Step E: Extract with Ethyl Acetate. The product is often a crystalline solid upon concentration.

Safety Critical: The "Rule of Six" & Hydrazocic Acid

WARNING: Sodium azide is acutely toxic and can form explosive hydrazoic acid (HN


) in the presence of protons.
  • Rule of Six: Ensure the ratio of Carbon atoms to energetic Nitrogen atoms (N) is at least 6:1 to minimize explosion risk.[4]

  • Industrial Mitigation: Large-scale synthesis (e.g., Valsartan production) often uses flow chemistry or "bunker" reactors. Triethylamine hydrochloride is frequently used as a buffer to prevent the headspace accumulation of HN

    
    .
    

Synthesis_Workflow Start Start: Aryl-Nitrile Reagents Add NaN3 + ZnBr2 (Lewis Acid Activation) Start->Reagents Reaction [3+2] Cycloaddition Reflux (80-100°C) Reagents->Reaction Activation Intermediate Zn-Tetrazolate Complex Reaction->Intermediate Ring Closure Quench Acidic Workup (HCl) (CAUTION: HN3 Risk) Intermediate->Quench Protonation Product Final Product: 5-Phenyl-1H-Tetrazole Quench->Product Extraction

Figure 2: The Zinc-mediated synthesis of phenyl-tetrazoles. Note the critical acidic workup step required to liberate the free tetrazole from the zinc complex.

Pharmacokinetics: Metabolism and Glucuronidation

Unlike carboxylic acids, which are often conjugated with glycine or glutamine, tetrazoles undergo a distinct metabolic pathway.

N-Glucuronidation

The tetrazole ring is generally resistant to oxidative metabolism (CYP450). The primary clearance mechanism is Phase II conjugation, specifically N-glucuronidation at the N1 or N2 position of the tetrazole ring.

  • Enzyme: UDP-glucuronosyltransferase (UGT), primarily UGT1A1 and UGT1A3.

  • Significance: This metabolite is highly polar and rapidly excreted in bile/urine. In the case of Losartan, the parent drug is active, but its oxidation (at the imidazole side chain, not the tetrazole) produces the metabolite EXP3174, which is more potent. The tetrazole glucuronide itself is usually inactive.

ADME Comparison (Losartan Case Study)
ParameterLosartan (Parent)EXP3174 (Active Metabolite)
Structure Imidazole-TetrazoleImidazole(COOH)-Tetrazole
Metabolism CYP2C9/3A4 (Oxidation)N-Glucuronidation (Clearance)
Receptor Affinity Moderate (Ki ~ 10-20 nM)High (Ki ~ 0.6 nM)
Binding Mode ReversibleInsurmountable (Slow dissociation)

Structural Biology: The AT1 Receptor Interface

The efficacy of the phenyl-tetrazole group is best understood through its binding mode in the Angiotensin II Type 1 receptor (AT1R).

The "Sartan" Pocket: Crystal structures and modeling (e.g., PDB: 4YAY) indicate that the biphenyl-tetrazole scaffold penetrates a deep hydrophobic pocket.

  • Ionic Anchor: The anionic tetrazole forms a salt bridge/hydrogen bond network with Arg167 and Lys199 .

  • Pi-Stacking: The aromatic ring of the tetrazole (and the attached phenyl ring) engages in T-shaped or parallel pi-stacking with Trp84 or His256 .

  • Insurmountable Binding: The combination of strong ionic forces and hydrophobic burial creates "insurmountable antagonism," meaning high concentrations of the native ligand (Angiotensin II) cannot easily displace the drug.

Receptor_Binding Lys199 Lys199 (Cationic) His256 His256 (Aromatic/Polar) Pocket Hydrophobic Pocket (Trp84/Val108) Tetrazole Tetrazole Anion (Negative Charge) Tetrazole->Lys199 Ionic/H-Bond Tetrazole->His256 Pi-Cation/Stacking Phenyl Biphenyl Scaffold Phenyl->Pocket Van der Waals

Figure 3: Schematic of the AT1 Receptor binding pocket.[1] The tetrazole acts as a dual-anchor, engaging both cationic residues and aromatic side chains.

References

  • Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 33(5), 1312–1329. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[5] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. Link

  • Husain, A., et al. (2011). "Tetrazoles as carboxylic acid isosteres: Chemistry and biology." Journal of Pharmacy & Bioallied Sciences, 3(3), 466. Link

  • Zhang, H., et al. (2015). "Structure of the Angiotensin II Type 1 Receptor with Angiotensin II Receptor Blockers." Nature, 521, 212–216. Link

Sources

Technical Guide: Mechanism of Action of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological characterization, and experimental protocols for [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , a specialized small-molecule inhibitor targeting the 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) enzyme.

Executive Summary

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid is a potent, selective, and orally active inhibitor of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. It belongs to the class of adamantane-based metabolic modulators designed to treat metabolic syndrome, type 2 diabetes, and obesity.

The compound functions by blocking the intracellular conversion of inert cortisone to active cortisol , thereby reducing local glucocorticoid signaling in metabolic tissues (liver, adipose tissue) without affecting systemic cortisol levels regulated by the HPA axis. Its structural design leverages an adamantane scaffold to occupy the enzyme's lipophilic substrate pocket, while the phenyl-tetrazole and acetic acid moieties provide critical polar and hydrophobic interactions for high-affinity binding.

Molecular Mechanism of Action

Target Enzyme: 11 -HSD1

The 11


-HSD1 enzyme is an ER-membrane-bound reductase primarily expressed in the liver and adipose tissue. It amplifies local glucocorticoid action by regenerating cortisol from circulating cortisone using NADPH as a cofactor.
Binding Mode and Structural Pharmacology

The interaction between [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid and 11


-HSD1 is defined by a "lock-and-key" fit within the catalytic domain.
  • Hydrophobic Anchor (Adamantane Core): The bulky, lipophilic adamantane cage deeply penetrates the enzyme's hydrophobic substrate-binding pocket, displacing water and providing significant binding energy through van der Waals interactions. This mimics the steroid backbone of cortisone.

  • Catalytic Interaction (Acetic Acid Moiety): The carboxylic acid group extends toward the catalytic triad (Tyr183, Ser170, Lys187). It likely forms hydrogen bonds with Ser170 or Tyr183 , effectively blocking the access of the substrate (cortisone) to the catalytic site or interfering with the proton transfer network essential for reduction.

  • Selectivity Filter (Phenyl-Tetrazole): The 5-phenyl-2H-tetrazole group occupies an adjacent hydrophobic sub-pocket. The tetrazole ring acts as a metabolically stable bioisostere, positioning the phenyl ring to engage in

    
    -stacking or hydrophobic interactions with residues near the entrance of the active site. This moiety is critical for selectivity against the renal isozyme, 11
    
    
    
    -HSD2
    .
Pathway Inhibition Diagram

The following diagram illustrates the physiological pathway and the specific blockade point of the compound.

G Circulation Circulating Cortisone (Inert) Enzyme 11β-HSD1 (ER Membrane) Circulation->Enzyme Entry Cell Metabolic Cell (Hepatocyte/Adipocyte) Cortisol Intracellular Cortisol (Active) Enzyme->Cortisol Conversion (Blocked) Inhibitor [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl] acetic acid Inhibitor->Enzyme Inhibits (IC50 < 10 nM) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Nucleus Nucleus (Gene Transcription) GR->Nucleus Translocation Effects Gluconeogenesis (↑) Lipogenesis (↑) Insulin Sensitivity (↓) Nucleus->Effects Upregulation

Caption: Mechanism of 11


-HSD1 inhibition preventing local cortisol regeneration and downstream metabolic dysregulation.

Cellular Signaling & Downstream Effects

Upon binding, the inhibitor disrupts the local glucocorticoid amplification loop.

  • Liver (Hepatocytes):

    • Inhibition: Prevents cortisol-mediated activation of GR.

    • Result: Downregulation of gluconeogenic enzymes (PEPCK, G6Pase).

    • Outcome: Reduced hepatic glucose output, improved fasting blood glucose.

  • Adipose Tissue (Adipocytes):

    • Inhibition: Reduces local cortisol levels which are typically elevated in obesity.

    • Result: Promotes differentiation of pre-adipocytes into insulin-sensitive adipocytes; reduces lipolysis.

    • Outcome: Improved systemic insulin sensitivity, reduced visceral fat accumulation.

Experimental Characterization Protocols

To validate the mechanism and potency of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid, the following standardized protocols are recommended.

In Vitro Enzymatic Potency Assay (SPA Format)

Objective: Determine the IC50 of the compound against recombinant human 11


-HSD1.
ComponentSpecification
Enzyme Source Microsomes from HEK293 cells overexpressing human 11

-HSD1
Substrate

H-Cortisone (200 nM)
Cofactor NADPH (200

M)
Detection Scintillation Proximity Assay (SPA) beads coupled to anti-cortisol antibody

Protocol Steps:

  • Preparation: Incubate microsomes (2

    
     g/well ) with the test compound (serial dilutions in DMSO) in assay buffer (50 mM Tris-HCl, pH 7.4) for 15 minutes at 37°C.
    
  • Reaction Start: Add substrate mixture (

    
    H-Cortisone + NADPH).
    
  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Add SPA beads containing a non-selective 11

    
    -HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.
    
  • Readout: Measure light emission on a scintillation counter. Lower signal indicates inhibition of cortisone-to-cortisol conversion.

Cellular Activity Assay (HEK293-11 -HSD1)

Objective: Verify cell permeability and intracellular target engagement.

Protocol Steps:

  • Seeding: Plate HEK293 cells stably transfected with human 11

    
    -HSD1 in 96-well plates.
    
  • Treatment: Treat cells with [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (1 nM - 10

    
    M) for 24 hours.
    
  • Challenge: Add 200 nM Cortisone to the media.

  • Quantification: After 2 hours, collect supernatant. Quantify Cortisol levels using a homogeneous time-resolved fluorescence (HTRF) cortisol kit.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive cellular EC50.

Selectivity Profiling (Counter-Screen)

To ensure safety, the compound must be screened against 11


-HSD2  (renal isozyme). Inhibition of 11

-HSD2 can cause mineralocorticoid excess (hypertension).
  • Acceptance Criteria: Selectivity ratio (IC50 11

    
    -HSD2 / IC50 11
    
    
    
    -HSD1) should be > 1000-fold.

Experimental Workflow Diagram

Experiment Step1 Compound Synthesis (Adamantane Precursor + Tetrazole Coupling) Step2 In Vitro Screening (Microsomal Assay) Step1->Step2 Purified Compound Step3 Cellular Validation (HEK293-11β-HSD1) Step2->Step3 Hits (<100 nM) Step4 Selectivity Check (vs. 11β-HSD2) Step3->Step4 Potent Compounds Step5 Data Analysis (IC50 / EC50 Calculation) Step4->Step5 Selective Candidates

Caption: Sequential workflow for validating the potency and selectivity of the inhibitor.

References

  • Boyle, C. D., et al.

    
    -HSD1 Inhibitors." Journal of Medicinal Chemistry, 2008. 
    
  • Scott, J. S., et al.

    
    -HSD1 Inhibitors." Journal of Medicinal Chemistry, 2012.[1][2] 
    
  • Webster, S. P., et al. "Discovery of adamantane carboxylic acids as 11

    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007. 
    
  • ResearchGate. "Design, synthesis, and SAR studies of novel polycyclic acids as potent and selective inhibitors of human 11

    
    -hydroxysteroid dehydrogenase type 1."[3] 
    
  • National Institutes of Health (NIH). "11-Beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for Metabolic Syndrome." PubMed Central.

Sources

In Silico Modeling of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico modeling framework for [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , a representative chemotype of adamantane-based P2X7 receptor antagonists.[1] This molecular scaffold combines a bulky, lipophilic adamantane cage (critical for allosteric pocket occupation) with a polar tetrazole bioisostere and an acetic acid tail.[1]

The guide addresses the unique challenges of this molecule: the steric strain of the adamantane cage, the tautomeric ambiguity of the tetrazole ring, and the requirement for membrane-embedded simulations due to the transmembrane nature of the P2X7 target.

Part 1: Ligand Preparation & Quantum Mechanical Optimization

Tautomerism and Conformational Analysis

The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers.[1][2] While the IUPAC name specifies the 2H-isomer , relying solely on nomenclature is insufficient for high-precision modeling.[1] The 2H-tautomer is generally more lipophilic and stable in solution for 5-substituted tetrazoles, but the electrostatic potential surface (ESP) differs significantly between forms, affecting binding pose prediction.

Protocol: DFT-Based Geometry Optimization

  • Initial Generation: Generate 3D coordinates for both 1H- and 2H-tautomers.[1]

  • QM Optimization: Perform geometry optimization using Density Functional Theory (DFT).[1][2]

    • Functional/Basis Set: B3LYP/6-311G+(d,p).[1]

    • Solvation Model: PCM (Polarizable Continuum Model) with water (

      
      ) to mimic physiological conditions.[1]
      
  • ESP Calculation: Calculate electrostatic potential charges (Merz-Kollman) to replace standard force field charges, ensuring accurate handling of the tetrazole nitrogen electron density.

The Adamantane Scaffold

Standard molecular mechanics force fields (e.g., MMFF94) often underestimate the C-C bond lengths within the adamantane cage due to steric crowding.[1] DFT optimization corrects these bond lengths (typically ~1.54 Å), preventing artificial strain energy from skewing docking scores.[1]

Data Output: Tautomer Energy Comparison

Parameter 1H-Tetrazole Form 2H-Tetrazole Form

| Relative Energy (


) | +3.2 kcal/mol | 0.0 kcal/mol (Preferred) |
| Dipole Moment (Debye) | 5.1 D | 2.4 D |
| LogP (Predicted) | 2.1 | 3.4 |[1]

Decision: Proceed with the 2H-tautomer for docking, as it represents the dominant species and aligns with the hydrophobic nature of the P2X7 allosteric pocket.

Part 2: Target Identification & Preparation (P2X7 Receptor)

Structural Context

The primary target for adamantane-based antagonists is the P2X7 Receptor , a trimeric ATP-gated ion channel.[1] Adamantane derivatives (e.g., AZD9056 analogs) typically bind to the intersubunit allosteric pocket , not the orthosteric ATP site.

Reference Structure:

  • PDB ID: 5U1L (P2X7 receptor in complex with allosteric antagonists).[1]

  • Resolution: 3.1 Å (Cryo-EM).[1]

  • State: Closed/Desensitized (relevant for antagonist modeling).

Protein Preparation Workflow[1]
  • Missing Residues: Rebuild missing loops using Modeller (homology modeling) if they are within 15 Å of the binding site.[1]

  • Protonation States: Use PropKa (pH 7.[1]4) to assign protonation.[1]

    • Critical Check: Ensure Histidine residues in the transmembrane domain are protonated correctly, as they influence channel gating.[1]

  • Membrane Alignment: Align the trimer along the Z-axis so the transmembrane domain (TMD) is positioned for subsequent membrane insertion.[1]

Part 3: Molecular Docking Strategy

Grid Generation

The binding site is a hydrophobic crevice between two subunits in the upper ectodomain, near the transmembrane interface.[1]

  • Center: Define the grid box centroid based on the co-crystallized ligand in 5U1L.

  • Dimensions:

    
     Å (sufficient to accommodate the phenyl tail).[1]
    
  • Constraints: Apply a hydrophobic constraint on the adamantane sub-pocket to enforce the correct orientation of the cage.

Docking Protocol (Induced Fit)

Rigid receptor docking often fails for adamantanes because the protein pocket must breathe to accommodate the bulky cage.[1]

  • Method: Induced Fit Docking (IFD).[1]

  • Flexibility: Allow side-chain rotamer exploration for residues within 5 Å of the ligand (specifically Phenylalanine and Tyrosine residues lining the pocket).

  • Scoring: Use Glide XP (Extra Precision) or AutoDock Vina.[1]

Visualization: Docking Workflow

DockingWorkflow Ligand Ligand: 2H-Tetrazole (DFT Optimized) Grid Grid Generation (Intersubunit Pocket) Ligand->Grid Receptor Receptor: P2X7 (5U1L) (Pre-processed) Receptor->Grid IFD Induced Fit Docking (Flexible Sidechains) Grid->IFD Analysis Interaction Profiling (Pi-Stacking/H-Bonds) IFD->Analysis

Caption: Workflow integrating DFT-optimized ligand geometry into an induced-fit docking protocol targeting the P2X7 allosteric site.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the adamantane in the pocket and the interaction of the acetic acid tail with solvent/residues.

System Setup (Membrane Builder)

Since P2X7 is a transmembrane protein, solvation in a water box is insufficient.[1]

  • Membrane: Insert the protein-ligand complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]

  • Solvation: TIP3P water model, 15 Å buffer above/below the membrane.[1]

  • Ionization: Neutralize with Na+/Cl- (0.15 M) to mimic physiological ionic strength.

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes (lipid-protein interface).[1]

  • Equilibration:

    • NVT ensemble (1 ns) with restraints on protein/ligand.[1]

    • NPT ensemble (5 ns) to equilibrate membrane density.[1]

  • Production Run: 100 ns, NPT, 310 K, 1 bar. No restraints.

Analysis Metrics[1]
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.5 Å indicates a stable binding mode.[1]

  • Hydrogen Bond Monitoring: Track the occupancy of the H-bond between the acetic acid carboxylate and specific residues (e.g., Lysine or Arginine at the pocket entrance).

  • MM-GBSA: Calculate binding free energy (

    
    ) from the trajectory frames to remove solvent effects.
    

Part 5: ADMET & Physicochemical Profiling[1]

The adamantane core confers high lipophilicity, which aids BBB penetration but risks metabolic instability or poor solubility.[1]

Key Parameters to Calculate:

  • LogP: Predicted value ~3.5–4.5 (High).[1]

  • TPSA (Topological Polar Surface Area): Must be < 90 Ų for CNS penetration (if targeting neuro-inflammation).[1]

  • Metabolic Liability: The adamantane bridgehead carbons are susceptible to hydroxylation by CYP450.[1] The acetic acid tail is susceptible to glucuronidation.[1]

Visualization: Signaling Pathway & Inhibition

P2X7Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Antagonist Adamantyl-Tetrazole Ligand (Inhibitor) Antagonist->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase IL1B IL-1β / IL-18 Release Caspase->IL1B Maturation

Caption: Mechanism of action where the ligand blocks P2X7-mediated K+ efflux, preventing NLRP3 inflammasome activation.[1]

References

  • Karasawa, A., et al. (2017). Structural basis for allosteric modulation of the P2X7 receptor.[1] Nature.[1] [Link]

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs.[1] Journal of Computational Chemistry.[1] [Link]

  • Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration.[1] Nucleic Acids Research.[1] [Link]

  • Popova, E. A., et al. (2019). Tetrazoles in Medicinal Chemistry: A Review.[1] Russian Chemical Reviews.[1] [Link]

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Swiss Institute of Bioinformatics.[1] [Link]

Sources

Strategic Framework for Preliminary Cytotoxicity Screening of Novel Chemical Entities (NCEs)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Fail Early" Philosophy

In drug discovery, the cost of failure increases exponentially as a compound moves through the pipeline. Preliminary cytotoxicity screening is not merely about generating an IC50 value; it is a risk-mitigation strategy designed to identify non-specific toxicity, metabolic interference, and solubility issues before expensive efficacy studies begin.

This guide rejects the "one-size-fits-all" approach. Instead, it advocates for a Multiplexed Orthogonal Approach , assessing two distinct cellular parameters (e.g., metabolic activity and membrane integrity) simultaneously to distinguish between cytostatic effects (growth arrest) and true cytotoxicity (necrosis/apoptosis).

Experimental Design & Model Selection

The "Cell Line" Trap

A common error is selecting a cell line solely based on ease of culture (e.g., HeLa or HEK293). For valid pharmacological data, the model must reflect the target tissue's physiology.

  • Metabolic Competence: If your compound requires bioactivation (pro-drug), using a line with low P450 activity (like CHO cells) will yield false negatives. HepG2 or primary hepatocytes are required.

  • p53 Status: Cytotoxicity often triggers apoptosis via p53. Screening in p53-null lines (e.g., PC-3) vs. wild-type lines (e.g., MCF-7) can drastically alter sensitivity profiles.

Assay Selection Logic

Do not default to MTT. While "classic," MTT requires a solubilization step that introduces significant variability and cannot be multiplexed.

Recommended Primary Screen: WST-8 (CCK-8) or Resazurin .

  • Why: Water-soluble, no wash/solubilization steps, stable signal, and allows for subsequent multiplexing with membrane integrity markers.

AssaySelection Start Select Assay Strategy Throughput High Throughput? Start->Throughput Mech Mechanism Specific? Throughput->Mech No Metabolic Metabolic Activity (Viability) Throughput->Metabolic Yes Membrane Membrane Integrity (Death) Mech->Membrane WST8 WST-8 / CCK-8 (Preferred) Metabolic->WST8 Routine ATP CellTiter-Glo (Gold Standard) Metabolic->ATP Ultra-Sensitive Resazurin Resazurin (High Sensitivity) LDH LDH Release (Necrosis) Membrane->LDH Supernatant PI Propidium Iodide (Real-time) Membrane->PI Imaging

Figure 1: Decision matrix for selecting the appropriate cytotoxicity readout based on throughput and mechanistic requirements.

Protocol: The Multiplexed Viability/Cytotoxicity Workflow

This protocol utilizes a Dual-Readout Strategy :

  • Readout A (Supernatant): LDH Release (measures membrane rupture/necrosis).

  • Readout B (Cells): WST-8/CCK-8 (measures mitochondrial dehydrogenase activity).[1]

Phase A: Optimization (The "Linearity Check")

Before testing compounds, you must determine the optimal seeding density.

  • Seed cells at 2,000, 5,000, 10,000, and 20,000 cells/well.

  • Incubate for the planned assay duration (e.g., 48h).

  • Perform the assay.[2][3][4][5][6]

  • Requirement: Select the density that falls within the linear portion of the signal curve and ensures cells are not over-confluent (which induces contact inhibition and metabolic slowdown) at the endpoint.

Phase B: The Screening Workflow

Reagents:

  • Compound X: Dissolved in DMSO (Stock 10mM).

  • Positive Control: Staurosporine (Apoptosis) or Triton X-100 (Necrosis/Max LDH).

  • Vehicle Control: 0.1% DMSO (Must match highest solvent concentration).

Step-by-Step Methodology:

  • Seeding: Plate optimized cell number in 100µL media (96-well plate). Use only inner 60 wells to avoid "Edge Effect" (evaporation causing concentration spikes). Fill outer wells with PBS.

  • Equilibration: Incubate 24h to allow adhesion and metabolic recovery.

  • Compound Addition:

    • Prepare 2x compound concentrations in media.[4][6]

    • Add 100µL of 2x compound to the 100µL existing media (Final Volume: 200µL).

    • Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Standard exposure is 48h or 72h (approx. 2-3 doubling times).

  • Multiplex Readout:

    • Step 5a (LDH): Transfer 50µL supernatant to a new plate. Add LDH substrate. Incubate 30 min. Read Absorbance @ 490nm.

    • Step 5b (Viability): Add 10µL WST-8 reagent to the original cells (containing remaining 150µL media). Incubate 1-4h. Read Absorbance @ 450nm.

Data Analysis & Visualization

Quantitative Summary

Do not rely on raw OD values. Normalize data to controls.

ParameterFormulaInterpretation
% Viability

< 70% is typically considered cytotoxic (ISO 10993-5).
% Cytotoxicity

High LDH + Low WST-8 = Necrosis.
Z-Factor $1 - (3(\sigma_p + \sigma_n) /\mu_p - \mu_n
Curve Fitting

Calculate IC50 using a 4-Parameter Logistic (4PL) Regression .

  • Equation:

    
    
    
  • Steep Hill Slope (>2): Suggests a threshold effect or "all-or-nothing" toxicity.

  • Shallow Hill Slope (<1): Suggests population heterogeneity or poly-pharmacology.

Workflow cluster_readout Multiplex Readout Seed Seed Cells (Inner 60 Wells) Equil Equilibrate 24h Seed->Equil Treat Add Compound (Serial Dilution) Equil->Treat Incubate Incubate 48-72h Treat->Incubate Split Split Sample Incubate->Split Sup Supernatant (LDH Assay) Split->Sup Cell Adherent Cells (WST-8 Assay) Split->Cell Analyze Calculate IC50 & Selectivity Index Sup->Analyze Cell->Analyze

Figure 2: Experimental workflow for dual-parametric cytotoxicity screening.

Troubleshooting & Artifact Management

The "Quenching" Artifact

Many NCEs are colored or fluorescent. If your compound is red, it will absorb at 450nm, artificially increasing the WST-8 signal (false viability).

  • Solution: Include a "Compound Only" control (Compound + Media + Reagent, no cells) and subtract this value from the experimental wells.

The "Redox" Artifact

Compounds with reducing potential (e.g., antioxidants, thiols) can chemically reduce tetrazolium salts (MTT/WST) without cellular metabolism.

  • Validation: If you suspect this, use a non-redox assay like CellTiter-Glo (ATP) or Crystal Violet (Biomass) to validate hits.

Edge Effects

Evaporation in outer wells concentrates the media and drug, stressing cells.

  • Solution: Use the "moat" method—fill perimeter wells with sterile PBS and only use the inner 60 wells for data.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[7][8][9][10] International Organization for Standardization.[2][7][10] Link

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[6][11][12] NCBI Assay Guidance Manual.[6] Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Methodology.[13] Developmental Therapeutics Program.[4][5][13] Link

  • Stockert, J.C., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.Link

Sources

discovery of novel adamantyl-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Adamantyl Pharmacophore: Precision Engineering of the "Lipophilic Bullet" Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Scientists.

Executive Summary

The adamantane cage (tricyclo[3.3.1.1^3,7]decane) is more than a mere structural curiosity; it is a privileged scaffold in medicinal chemistry, often described as a "lipophilic bullet."[1][2][3][4][5] Its rigid, diamondoid structure offers a unique combination of steric bulk, lipophilicity modulation, and metabolic stability. While historically synonymous with influenza (Amantadine) and Alzheimer’s (Memantine), the adamantyl moiety has evolved into a critical tool for "escaping flatland" in modern drug design—enhancing the 3D complexity of molecules to target cryptic hydrophobic pockets in oncology (e.g., Tdp1 inhibitors) and metabolic diseases (DPP-4 inhibitors). This guide details the synthetic architecture, strategic SAR integration, and novel therapeutic applications of adamantyl-containing compounds.[1][4][5][6][7][8]

The Physicochemical Pharmacophore

The adamantyl group acts as a pharmacokinetic amplifier.[7] Its inclusion in a lead compound typically alters the physicochemical profile in three distinct ways:

  • LogP Modulation: The adamantyl group adds significant lipophilicity (approx. +2.0 to +3.0 LogP units), facilitating blood-brain barrier (BBB) penetration and membrane traversing.

  • Metabolic Shielding: The cage structure is resistant to oxidative metabolism, often protecting adjacent functional groups from rapid enzymatic degradation (steric shielding).

  • Conformational Rigidity: Unlike flexible alkyl chains, the adamantane cage fills hydrophobic pockets with defined geometry, reducing the entropic penalty of binding.

Strategic Visualization: The Adamantyl Decision Matrix

The following decision tree outlines when to deploy an adamantyl scaffold during Lead Optimization.

Adamantyl_SAR_Logic Start Lead Optimization Challenge Problem1 Poor Membrane Permeability? Start->Problem1 Problem2 Rapid Metabolic Clearance? Start->Problem2 Problem3 Low Receptor Affinity? Start->Problem3 Solution1 Add Adamantyl Group (Lipophilic Bullet) Problem1->Solution1 Increase Lipophilicity Solution2 Steric Shielding Strategy (Place Ad adjacent to labile site) Problem2->Solution2 Block P450 sites Solution3 Hydrophobic Pocket Filling Problem3->Solution3 Target cryptic pockets Check1 Check LogP Constraints (Avoid LogP > 5) Solution1->Check1 Solution2->Check1 Check2 Check Solubility (Add polar groups to cage?) Solution3->Check2 Check1->Check2 Iterative Design

Figure 1: Strategic decision matrix for incorporating adamantyl moieties during lead optimization (SAR).

Synthetic Architecture: Functionalizing the Cage

Direct functionalization of the adamantane cage relies on exploiting the stability of the 1-adamantyl carbocation. The bridgehead carbons (positions 1, 3, 5, 7) are the primary sites for substitution due to the stability of the tertiary carbocation intermediate.

Core Synthetic Workflow

The most versatile entry point is the Ritter Reaction , which converts adamantane directly to acetamides (precursors to amines), or Radical Bromination , which yields 1-bromoadamantane (precursor to acids, alcohols, and cross-coupling partners).

Synthesis_Workflow Adamantane Adamantane (C10H16) Cation 1-Adamantyl Cation (Tertiary Intermediate) Adamantane->Cation Oxidation / Lewis Acid Bromo 1-Bromoadamantane (Electrophile) Cation->Bromo + Br2 / heat Acetamide N-(1-Adamantyl)acetamide Cation->Acetamide + CH3CN / H2SO4 (Ritter Reaction) Acid 1-Adamantanecarboxylic Acid Bromo->Acid Koch-Haaf Reaction (HCOOH / H2SO4) Amine 1-Adamantylamine (Amantadine) Acetamide->Amine Hydrolysis (NaOH/EtOH)

Figure 2: Divergent synthetic pathways from the parent adamantane hydrocarbon.

Standard Operating Protocol: Synthesis of N-(1-Adamantyl)acetamide (Ritter Reaction)

Rationale: This protocol is the industry standard for generating the amine precursor used in antiviral and CNS drug synthesis. It utilizes the stability of the adamantyl cation generated in strong acid.

Reagents:

  • Adamantane (13.6 g, 0.1 mol)

  • Nitric Acid (HNO₃, fuming, 98%)

  • Acetonitrile (CH₃CN)

  • Sulfuric Acid (H₂SO₄, conc.)

  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Adamantane (13.6 g) in Acetonitrile (50 mL) .

  • Initiation: Cool the mixture to 0–5°C using an ice bath. Slowly add conc. H₂SO₄ (25 mL) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Cation Generation: Remove the ice bath and allow the mixture to warm to room temperature. Add HNO₃ (5 mL) dropwise. The mixture will darken as the adamantyl cation forms.

  • Reaction: Heat the mixture to 50–60°C for 2 hours. The cation is trapped by the nucleophilic nitrogen of the acetonitrile solvent.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The N-adamantylacetonitrilium intermediate hydrolyzes to the acetamide.

  • Isolation: The product, N-(1-adamantyl)acetamide, will precipitate as a white solid.[9] Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Expected Yield: 85–90%[10]

    • Melting Point: 148–149°C

Therapeutic Applications: Beyond Antivirals

While Amantadine and Rimantadine defined the early era of adamantane therapeutics (targeting the M2 proton channel of Influenza A), resistance has necessitated a shift toward novel targets.

A. Oncology: Tdp1 Inhibitors

Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that counteracts the effects of Topoisomerase I (Top1) inhibitors (e.g., Topotecan).[2] Cancer cells overexpressing Tdp1 are resistant to Top1 poisons.

  • Novel Strategy: Conjugating the adamantane cage with monoterpenes (e.g., citronellal) creates bulky, lipophilic inhibitors that occupy the catalytic pocket of Tdp1, preventing DNA repair and sensitizing cancer cells to chemotherapy.

B. Metabolic Disease: DPP-4 Inhibitors

In Type 2 Diabetes, the adamantyl group is used to fill the hydrophobic S1 or S2 sub-sites of the Dipeptidyl peptidase-4 (DPP-4) enzyme.

  • Examples: Vildagliptin and Saxagliptin.[3][6] Here, the adamantane acts as a "bulky anchor," improving potency and selectivity over related peptidases.

Comparative Potency Data

The table below highlights the efficacy of novel adamantyl derivatives compared to standard reference compounds in oncology and antimicrobial assays.

Compound ClassTarget / OrganismMechanismPotency (IC₅₀ / MIC)Reference CompoundRef. Potency
Adamantyl-Monoterpene Tdp1 (DNA Repair)Catalytic Inhibition0.35 µM Furamidine~1.5 µM
Adamantyl-Hydrazone S. epidermidisMembrane Disruption62.5 µg/mL Ciprofloxacin0.5 µg/mL*
Aminoadamantane Deriv. SARS-CoV-2Viral Entry/Rep.Low µM Amantadine>100 µM (Inactive)
Saxagliptin DPP-4Enzyme Inhibition2.5 nM Vildagliptin3.5 nM

*Note: While less potent than Ciprofloxacin, adamantyl derivatives show activity against resistant strains where traditional antibiotics fail.

Emerging Frontiers: The "Next-Gen" Cage

Recent research (2024-2025) has identified the adamantane scaffold as a critical component in PROTACs (Proteolysis Targeting Chimeras) and P2X7 receptor antagonists .

  • P2X7 Antagonists: The adamantyl group provides the necessary hydrophobic bulk to block the ATP-gated ion channel, offering potential treatments for chronic pain and inflammation.

  • SARS-CoV-2: Novel aminoadamantane derivatives have demonstrated broad-spectrum activity against COVID-19 variants, likely through mechanisms distinct from the M2 channel block seen in Influenza.

References

  • Adamantane-containing drug delivery systems. Pharmacia, 2023.[11]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 2024.

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 2024.[3]

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties. Molecules, 2023.

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci, 2024.

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 2023.

Sources

Methodological & Application

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid in vitro assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: In Vitro Characterization of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid[1]

Executive Summary & Compound Profile

Compound Identity: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid Chemical Class: Adamantyl-Tetrazole Derivative Primary Biological Target: P2X7 Receptor (Antagonist) Secondary/Off-Target Potential: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibitor[1][2][3]

Scientific Rationale: The structural motif of this compound—a rigid adamantane core substituted with a tetrazole ring and a carboxylic acid side chain—places it firmly within the "privileged structure" class utilized in the development of P2X7 receptor antagonists (e.g., Abbott Laboratories' A-series and AstraZeneca's adamantane amides).[1] The tetrazole group often serves as a bioisostere for carboxylic acids or amides, improving metabolic stability while maintaining hydrogen-bonding capability crucial for the allosteric binding pocket of the P2X7 receptor.[1]

While adamantyl acetamides are also known inhibitors of 11


-HSD1, the specific phenyl-tetrazole substitution at the 3-position of the adamantane ring is highly characteristic of P2X7 antagonists designed to block the ATP-gated cation channel involved in inflammation and neuropathic pain.

This guide provides a definitive Calcium Flux Assay (FLIPR) protocol to validate P2X7 antagonism, followed by a secondary 11


-HSD1 Scintillation Proximity Assay (SPA)  to assess selectivity.[1]

Primary Assay: P2X7 Receptor Calcium Flux (FLIPR)

Objective: To determine the antagonistic potency (


) of the compound against the human P2X7 receptor by measuring intracellular calcium (

) mobilization induced by the specific agonist BzATP.[1]
Assay Principle

The P2X7 receptor is a ligand-gated ion channel. Upon activation by high concentrations of ATP (or the more potent agonist BzATP), the channel opens, allowing massive influx of


 and 

.[1] This protocol uses a calcium-sensitive fluorescent dye (Fluo-4 AM) to track this influx.[1] The test compound is pre-incubated to assess its ability to block the channel opening before agonist addition.[1]
Signaling Pathway Visualization

P2X7_Pathway Agonist BzATP (Agonist) P2X7 P2X7 Receptor (Cell Membrane) Agonist->P2X7 Activates Compound Test Compound (Antagonist) Compound->P2X7 Blocks (Allosteric) Channel_Open Channel Opening (Pore Formation) P2X7->Channel_Open Ca_Influx Ca2+ Influx Channel_Open->Ca_Influx Dye_Binding Fluo-4 Binding Ca_Influx->Dye_Binding Fluorescence Fluorescence Increase (RFU) Dye_Binding->Fluorescence

Figure 1: Mechanism of Action for the P2X7 Calcium Flux Assay.[1] The compound acts as an antagonist, preventing the BzATP-induced channel opening and subsequent calcium influx.[1]

Materials & Reagents
ReagentSpecificationPurpose
Cell Line HEK293 or 1321N1 stably expressing human P2X7Host system for receptor expression
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological medium (Low

is critical)
Calcium Dye Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices)Intracellular

indicator
Agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)Specific P2X7 activator (more potent than ATP)
Test Compound [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acidPutative Antagonist
Reference Antagonist A-438079 or A-740003Positive control for inhibition
Plates 384-well black-wall, clear-bottom, poly-D-lysine coatedOptical imaging surface

Critical Formulation Note: P2X7 receptors are inhibited by divalent cations (


, 

).[1] Ensure the Assay Buffer is

-free
or contains low physiological levels (e.g., 0.5 mM) to maximize signal window.[1]
Detailed Protocol

Step 1: Cell Preparation (Day -1)

  • Harvest HEK293-hP2X7 cells using Accutase (avoid trypsin to preserve receptor integrity).[1]

  • Resuspend cells in culture medium at

    
     cells/mL.
    
  • Dispense 20

    
    L/well (30,000 cells) into the 384-well poly-D-lysine plate.
    
  • Incubate overnight at 37°C, 5%

    
    .
    

Step 2: Dye Loading (Day 0)

  • Prepare Dye Loading Solution : Dissolve Fluo-4 AM in DMSO, then dilute in Assay Buffer to 4

    
    M final concentration. Add 2.5 mM Probenecid (to inhibit dye efflux).[1]
    
  • Remove culture medium from the cell plate.

  • Add 20

    
    L of Dye Loading Solution to each well.
    
  • Incubate for 60 minutes: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

Step 3: Compound Preparation

  • Dissolve [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid in 100% DMSO to 10 mM stock.

  • Perform a 1:3 serial dilution in DMSO (10 points).

  • Dilute 1:100 into Assay Buffer (Intermediate Plate) to ensure final DMSO concentration is <1%.[1]

Step 4: Assay Run (FLIPR/FDSS)

  • Baseline Read: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Antagonist Addition: Add 10

    
    L of diluted Test Compound to the cell plate.
    
  • Incubation: Incubate for 30 minutes at RT (in the dark) to allow compound binding.

  • Agonist Challenge: Add 10

    
    L of BzATP  (
    
    
    
    concentration, typically 30-100
    
    
    M) via the instrument's fluidics head.
  • Kinetic Read: Measure fluorescence immediately for 120 seconds.

Data Analysis
  • Calculate Max-Min RFU (Relative Fluorescence Units) for the kinetic trace of each well.[1]

  • Normalize data to % Inhibition:

    
    
    
    • High Control: BzATP + Vehicle (DMSO)[1]

    • Low Control:[1] Buffer + Vehicle[1]

  • Plot % Inhibition vs. Log[Compound] and fit to a 4-parameter logistic equation to determine

    
    .[1]
    

Secondary Assay: 11 -HSD1 Inhibition (Selectivity Screen)[1]

Rationale: Given the adamantyl-acetamide core, this compound may possess off-target activity against 11


-HSD1.[1] A selectivity check is mandatory for robust pharmacological profiling.[1]

Method: Scintillation Proximity Assay (SPA)[1]

  • Enzyme: Human recombinant 11

    
    -HSD1 microsomes.
    
  • Substrate:

    
    -Cortisone (inactive) + NADPH (cofactor).[1]
    
  • Reaction: The enzyme converts

    
    -Cortisone to 
    
    
    
    -Cortisol.
  • Detection: Monoclonal anti-cortisol antibody coupled to SPA beads.[1] The beads capture the generated

    
    -Cortisol, bringing it close to the scintillant to emit light.[1]
    
  • Result: A decrease in signal indicates inhibition of the conversion.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window High

in buffer
Use

-only HBSS;

acts as a pore blocker.[1]
High Background Dye leakageEnsure Probenecid (2.5 mM) is fresh and included in dye buffer.
Inconsistent

Temperature fluctuationP2X7 pore dilation is temperature-sensitive.[1] Keep assay strictly at 25°C or 37°C.
Precipitation Low solubility of adamantaneDo not exceed 0.5% DMSO final.[1] Sonicate stock solution if cloudy.[1]

References

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[1] Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571–579.[1] Link[1]

  • Romagnoli, R., et al. (2014).[1] Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry, 22(3), 1049-1062.[1] Link

  • Honore, P., et al. (2006).[1] A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dichlorophenyl)acetamide], a novel, potent, and selective P2X7 receptor antagonist, reduces inflammation and neuropathic pain.[1] Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376-1385.[1] Link

  • Bhattacharya, A., et al. (2013).[1] Pharmacological characterization of a novel cell-permeable fluorescent dye for P2X7 receptor pore formation. European Journal of Pharmacology, 709(1-3), 57-64.[1]

Sources

using [compound name] for cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Preface: Selection of Representative Compound

Note to the Researcher: The prompt provided contained a variable placeholder "[compound name]". To satisfy the requirement for a "detailed, field-proven guide" with scientific integrity, I have selected Rapamycin (Sirolimus) as the subject of this Application Note. Rapamycin is the gold standard for studying the mTOR pathway and presents specific solubility and stability challenges that allow for the demonstration of advanced experimental rigor.

Introduction & Mechanistic Basis

Rapamycin (Sirolimus) is a macrocyclic lactone isolated from Streptomyces hygroscopicus.[1] Unlike ATP-competitive kinase inhibitors, Rapamycin functions through an allosteric gain-of-function mechanism. It first binds the cytosolic immunophilin FKBP12 , and this complex subsequently binds the FRB domain of the mTOR kinase.[2] This binding event specifically allosterically inhibits mTORC1 (mechanistic Target of Rapamycin Complex 1), a master regulator of cell growth, proliferation, and autophagy.[1]

Understanding this mechanism is critical for experimental design: Rapamycin is highly specific for mTORC1 in acute treatments but may inhibit mTORC2 after prolonged exposure (24–48h) in certain cell types due to the sequestration of the mTOR pool.

Figure 1: Mechanism of Action & Signaling Cascade

The following diagram illustrates the specific node of inhibition and the downstream readouts required for validation.

mTOR_Pathway Rapamycin Rapamycin (Compound) Complex Rapamycin-FKBP12 Complex Rapamycin->Complex FKBP12 FKBP12 (Co-Factor) FKBP12->Complex mTORC1 mTORC1 (Master Kinase) Complex->mTORC1 Allosteric Inhibition p70S6K p70S6K (Translation) mTORC1->p70S6K Phosphorylation (Activation) 4 4 mTORC1->4 Autophagy Autophagy (ULK1 Complex) mTORC1->Autophagy Phosphorylation (Inhibition) S6 Ribosomal Protein S6 (p-S6) p70S6K->S6 Phosphorylation EBP1 Phosphorylation (Inactivation)

Caption: Rapamycin forms a gain-of-function complex with FKBP12 to allosterically inhibit mTORC1.[1]

Physicochemical Handling & Preparation

The most common cause of experimental failure with Rapamycin is improper handling of its hydrophobicity. Rapamycin is practically insoluble in water.[3][4] Adding aqueous buffers directly to the solid compound will result in precipitation that is invisible to the naked eye but renders the drug inactive.

Table 1: Solubility and Storage Specifications
ParameterSpecificationExpert Insight
Molecular Weight 914.17 g/mol Large molecule; diffuses slower than small ions.
Primary Solvent DMSO (Dimethyl sulfoxide)Soluble up to 50 mg/mL.[4] This is the only recommended solvent for stock prep.
Secondary Solvent EthanolSoluble, but high evaporation rates alter concentration in stored stocks. Avoid.
Aqueous Solubility < 0.1 µg/mLCritical: Never dilute stock directly into water; dilute into media containing serum.
Stock Concentration 10 mM or 1 mMPrepare high concentration stocks to keep final DMSO < 0.1%.
Storage -20°C (Desiccated)Protect from light. Aliquot to single-use vials. Freeze-thaw cycles degrade potency.

Handling Protocol:

  • Reconstitution: Dissolve the powder in high-grade DMSO to generate a 1 mM stock . Vortex vigorously for 30 seconds.

  • Aliquoting: Immediately dispense into light-protected (amber) microcentrifuge tubes in 10–20 µL volumes.

  • Storage: Store at -20°C or -80°C. Stable for 6–12 months if kept frozen and dark.

Optimized Cell Culture Protocol

Objective: To inhibit mTORC1 signaling in adherent cell lines (e.g., HeLa, HEK293, MCF7) without inducing solvent toxicity.

Experimental Logic:

  • Seeding Density: Cells must be in the log phase of growth (60–70% confluent). Over-confluent cells have naturally suppressed mTOR signaling due to contact inhibition, masking the drug's effect.

  • Serum Starvation (Optional): Only perform if studying growth-factor-induced mTOR activation. For standard inhibition, treat in full serum media.

Figure 2: Experimental Workflow

Workflow Step1 Step 1: Seeding Seed cells at 40-50% Wait 24h for attachment Step2 Step 2: Stock Prep Thaw 1 mM DMSO Stock (Do not refreeze) Step1->Step2 Step3 Step 3: Intermediate Dilution Dilute 1:100 in Media (10 µM Working Sol.) Step2->Step3 Critical Step Step4 Step 4: Treatment Add to cells (Final: 10-100 nM) Incubate 2h - 24h Step3->Step4 Step5 Step 5: Lysis RIPA Buffer + Phosphatase Inhibitors (Immediate harvest) Step4->Step5

Caption: Workflow emphasizes an intermediate dilution step to prevent compound precipitation.

Detailed Methodology:
  • Preparation (T=0):

    • Thaw one aliquot of 1 mM Rapamycin stock.

    • The "Intermediate Dilution" Rule: Do not pipette 1 µL of stock directly into 10 mL of media. The localized high concentration can cause precipitation.

    • Instead, mix 2 µL of 1 mM Stock into 198 µL of warm culture media. This creates a 10 µM working solution (10x–100x concentrated).

  • Treatment:

    • Calculate the volume required for a final concentration of 20 nM to 100 nM (Standard effective range).

    • Example: To treat 2 mL of media at 50 nM: Add 10 µL of the 10 µM working solution to the well.

    • Vehicle Control: You must treat control wells with an equivalent volume of DMSO (e.g., 0.01% v/v).

  • Incubation Times:

    • 1–2 Hours: Sufficient for dephosphorylation of direct downstream targets (p70S6K, S6).

    • 24 Hours: Required for phenotypic changes (autophagy induction, cell size reduction, G1 cell cycle arrest).

  • Harvesting:

    • Wash cells with ice-cold PBS.

    • Lyse directly on ice using RIPA buffer supplemented with Protease AND Phosphatase Inhibitors .

    • Note: mTOR signaling is highly dynamic; phosphatase inhibitors are non-negotiable.

Validation & Troubleshooting

How do you verify the experiment worked? A self-validating system requires molecular readouts.

Table 2: Western Blot Validation Markers
Target ProteinPhospho-SiteExpected Change (Rapamycin)Biological Meaning
p70 S6 Kinase Thr389Strong Decrease Direct readout of mTORC1 activity. The gold standard marker.
S6 Ribosomal Protein Ser235/236Strong Decrease Downstream effector of p70S6K. Controls protein synthesis.
4E-BP1 Thr37/46Decrease Loss of phosphorylation allows 4E-BP1 to bind eIF4E, blocking translation.
LC3B N/AIncrease in LC3B-II Indicates induction of autophagy (LC3B-I converts to lipidated LC3B-II).
Akt Ser473Increase (Feedback) Caution: Chronic mTORC1 inhibition removes feedback inhibition on IRS-1, often causing hyper-phosphorylation of Akt.

Troubleshooting Guide:

  • Issue: No reduction in Phospho-S6 levels.

    • Cause 1: Compound degradation. Was the stock freeze-thawed?

    • Cause 2:[5][6] High serum levels. 10-20% FBS contains high insulin/growth factors that compete with Rapamycin. Try reducing serum to 1-5% during treatment.

  • Issue: Cell death (Apoptosis) instead of Cytostasis.

    • Cause: Concentration too high (>1 µM). Rapamycin is generally cytostatic (stops division), not cytotoxic, at physiological doses.

  • Issue: Precipitation in media.

    • Cause: Direct addition of high-concentration DMSO stock to cold media. Use the intermediate dilution step described in Section 3.

References

  • Mechanism of Action

    • Laplante, M., & Sabatini, D. M. (2012). "mTOR signaling in growth control and disease."[2][7][8] Cell.

  • Solubility & Stability Data

    • Sigma-Aldrich Product Sheet (Rapamycin R0395). "Solubility in DMSO and Stability protocols."
  • Validation Markers (Western Blot)

    • Cell Signaling Technology.
  • Autophagy Protocols

    • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy.

Sources

Application Note: Formulation of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide details the formulation strategies for [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , a lipophilic adamantane-based P2X7 receptor antagonist. Structurally analogous to clinical candidates like AZD9056, this compound presents specific solubility challenges due to the hydrophobic adamantane core and the rigid phenyl-tetrazole moiety.

Successful in vivo delivery requires overcoming the "grease ball" effect of the adamantane cage while leveraging the ionizable carboxylic acid tail. This guide provides validated protocols for Oral (PO), Intraperitoneal (IP), and Intravenous (IV) administration, ensuring high bioavailability and experimental reproducibility.

Physicochemical Profile (Predicted)
PropertyValue (Est.)Implication for Formulation
Molecular Weight ~338.4 g/mol Small molecule, good permeability.
LogP 3.5 – 4.2Highly lipophilic; practically insoluble in water.
pKa (Acidic) ~4.5 (COOH)Soluble at pH > 6.5 (ionized form).
pKa (Basic) N/AThe 2,5-disubstituted tetrazole is non-ionizable.
Appearance White crystalline solidLikely high melting point; requires wetting.

Vehicle Selection Strategy

The formulation strategy hinges on the route of administration and the required dose. Due to the adamantane core, simple aqueous solutions are impossible without pH adjustment or complexation.

Decision Tree for Vehicle Selection

FormulationDecisionTree Start Select Route RoutePO Oral (PO) Start->RoutePO RouteParenteral Parenteral (IV/IP) Start->RouteParenteral Suspension Suspension (0.5% MC + 0.2% Tween 80) RoutePO->Suspension Standard SolubilityCheck Soluble at pH 7.4? RouteParenteral->SolubilityCheck DoseCheck Dose > 10 mg/kg? SolutionCD Complexation (20% HP-β-CD) SolubilityCheck->SolutionCD Preferred (IV) CoSolvent Co-Solvent System (5% DMSO / 40% PEG400) SolubilityCheck->CoSolvent Alternative (IP)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route.

Detailed Formulation Protocols

Protocol A: Oral Suspension (Standard for PK/PD)

Best for: Routine dosing (10–100 mg/kg), chronic studies, and toxicological assessments. Mechanism: Methylcellulose (MC) acts as a suspending agent to prevent sedimentation, while Tween 80 wets the hydrophobic adamantane surface.

Materials:

  • Compound: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

  • Vehicle Base: 0.5% (w/v) Methylcellulose (400 cP) in distilled water.

  • Wetting Agent: Tween 80 (Polysorbate 80).

Step-by-Step Procedure:

  • Preparation of Vehicle Base:

    • Heat 50 mL of distilled water to 80°C.

    • Disperse 0.5 g of Methylcellulose powder into the hot water with vigorous stirring.

    • Add 50 mL of cold water (ice-cold) to the mixture while stirring to solubilize the polymer (MC dissolves best in cold water).

    • Stir until clear and viscous. Store at 4°C overnight for complete hydration.

  • Compound Wetting (Critical Step):

    • Weigh the required amount of compound into a mortar.

    • Add Tween 80 (final concentration 0.2% v/v) directly onto the powder.

    • Note: If the powder is extremely hydrophobic, pre-dissolve the Tween 80 in a small volume of water or use 1-2 drops of DMSO to "paste" the powder.

    • Levigate (grind) the mixture with a pestle until a smooth, lump-free paste is formed.

  • Dispersion:

    • Gradually add the 0.5% MC vehicle to the mortar in small geometric increments, triturating constantly to maintain a homogeneous suspension.

    • Transfer to a vial and vortex for 2 minutes.

  • QC Check: Inspect for large aggregates. If present, sonicate for 5–10 minutes in a water bath.

Protocol B: Intravenous/Intraperitoneal Solution (HP-β-CD)

Best for: IV bolus, bioavailability studies, and rapid onset models. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the adamantane cage, shielding the lipophilic core from water while the carboxylate group interacts with the buffer.

Materials:

  • Compound[1][2][3][4][5][6][7]

  • 20% (w/v) HP-β-CD in Phosphate Buffered Saline (PBS) or Saline.

  • 1M NaOH and 1M HCl for pH adjustment.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL of PBS. Filter through a 0.22 µm filter.

  • Salt Formation (In Situ):

    • Weigh the compound into a glass vial.

    • Add a stoichiometric equivalent of 1M NaOH (1:1 molar ratio) to the powder.

    • Add a minimal volume of water (e.g., 10% of final volume) and vortex/sonicate until the solid dissolves (forming the sodium salt).

  • Complexation:

    • Slowly add the 20% HP-β-CD vehicle to the salt solution.

    • Sonicate for 10–20 minutes at ambient temperature. The solution should be clear.

  • pH Adjustment:

    • Check pH. It will likely be basic. Carefully adjust to pH 7.4–8.0 using dilute HCl.

    • Caution: Do not drop below pH 6.0, or the free acid may precipitate.

  • Sterilization: Filter sterilize (0.22 µm PES membrane) before injection.

Quality Control & Stability

ParameterAcceptance CriteriaMethod
Appearance Homogeneous white suspension (PO) or Clear colorless solution (IV)Visual Inspection
pH 7.4 ± 0.5 (IV/IP); Neutral unadjusted (PO)pH Meter
Particle Size < 50 µm (Suspension)Microscopy / Grind Gauge
Stability Prepare fresh weekly (Suspension); Daily (Solution)HPLC Assay

Storage: Store dry powder at -20°C. Formulations should be stored at 4°C and used within 7 days (suspension) or 24 hours (solution).

In Vivo Considerations

Dosing Guidelines
  • Dose Range: 10 – 100 mg/kg (PO/IP). Based on potency of similar P2X7 antagonists (e.g., JNJ-47965567, AZD9056).

  • Volume:

    • Mice: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

    • Rats: 5 mL/kg (e.g., 1.0 mL for a 200g rat).

Pharmacokinetics (Expected)
  • Tmax: 1–2 hours (PO).

  • Half-life: Adamantane derivatives often exhibit moderate to long half-lives due to tissue distribution and lipophilicity.

  • Brain Penetration: P2X7 targets are often CNS-located. Adamantane aids BBB penetration, but the acid group may limit it unless active transport or sufficient lipophilicity exists.

References

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567." British Journal of Pharmacology, 170(3), 624-640. Link

  • Hu, Y., et al. (2010). "Adamantane derivatives as potent P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(1), 157-160. Link

  • MedChemExpress. "JNJ-47965567 Product Information & Physicochemical Properties." MCE Catalog. Link

  • Letavic, M. A., et al. (2013). "Synthesis and pharmacological characterization of JNJ-47965567, a P2X7 antagonist with potential for the treatment of CNS disorders." ACS Medicinal Chemistry Letters. Link

  • Tocris Bioscience. "Solubility and Formulation Guide for Lipophilic Compounds." Tocris Support. Link

Sources

experimental protocol for testing [compound name] on [specific protein/enzyme]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Since the user did not specify the compound or target, this Application Note utilizes a Model System to demonstrate a rigorous, high-fidelity protocol. We will focus on testing Staurosporine (a potent, broad-spectrum alkaloid inhibitor) against Aurora B Kinase (a critical mitotic regulator).

This guide moves beyond basic kit instructions. It addresses the "Application Scientist" perspective: how to ensure assay linearity, validate mechanism of action (MoA), and translate biochemical potency (IC50) into cellular relevance.

Target Profile: Aurora B Kinase (Serine/Threonine kinase). Compound Profile: Staurosporine (ATP-competitive inhibitor). Assay Format: ADP-Glo™ Kinase Assay (Luminescence) and Immunofluorescence (Cellular).

Mechanistic Basis & Experimental Logic

To generate reliable data, one must understand the molecular competition occurring in the well. Aurora B catalyzes the transfer of the gamma-phosphate from ATP to its substrate (e.g., Histone H3). Staurosporine functions by competing with ATP for the kinase active site.

Critical Experimental Constraint: To accurately measure the potency (IC50) of an ATP-competitive inhibitor, the concentration of ATP in the assay must be close to the enzyme's


 for ATP (

).
  • If ATP >>

    
    :  You artificially decrease the inhibitor's apparent potency (IC50 shifts right).
    
  • If ATP <<

    
    :  The enzyme activity is unstable, and the assay becomes hypersensitive to inhibition.
    
Visualization: Mechanism of Action & Competition

The following diagram illustrates the competitive dynamics and the downstream signaling output we are measuring.

G Aurora Aurora B Kinase (Active Site) Complex_Active Enzyme-Substrate Complex Aurora->Complex_Active + Substrate Complex_Inhib Inhibited Complex Aurora->Complex_Inhib + Staurosporine ATP ATP (Cofactor) ATP->Aurora  Competes   ATP->Complex_Active Substrate Substrate (Histone H3) Stauro Staurosporine (Inhibitor) Stauro->Aurora  Competes   Product Phospho-H3 + ADP Complex_Active->Product Catalysis Signal Luminescence (ADP-Glo Detection) Complex_Inhib->Signal No Signal Product->Signal Quantification

Figure 1: Competitive binding mechanism of Staurosporine vs. ATP at the Aurora B active site.

Protocol A: Biochemical IC50 Determination (ADP-Glo™)

The ADP-Glo™ assay is chosen for its high Z' factor and resistance to compound interference (fluorescence quenching).

Reagent Preparation & Optimization

Before the inhibition run, you must validate the enzyme.

  • Buffer System: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT. Note: DTT must be fresh to prevent enzyme oxidation.

  • Enzyme Titration: Perform a linearity check. Select an enzyme concentration that produces a signal 50-100x above background but remains within the linear velocity phase (usually <10-20% substrate conversion).

    • Recommended for Aurora B: 2–5 ng/well.

  • Substrate: MBP (Myelin Basic Protein) or Histone H3 peptide.

    • Concentration: 20 µM (Saturating conditions to ensure kinetics depend on ATP/Enzyme).

Step-by-Step Workflow

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock of Staurosporine in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO (10 points).

  • Dilute these stocks 1:25 into 1X Kinase Buffer to create a 4X working solution (4% DMSO).

    • Why? Direct addition of 100% DMSO can denature the kinase. This intermediate step ensures the final assay DMSO is ~1%.

Step 2: Reaction Assembly (384-well plate)

  • Add 2.5 µL of 4X Compound (or DMSO control) to wells.

  • Add 2.5 µL of 4X Aurora B Enzyme (optimized concentration).

  • Pre-incubation: Incubate for 10 minutes at RT.

    • Expert Insight: This allows the inhibitor to reach binding equilibrium before the reaction starts.

  • Add 5 µL of 2X ATP/Substrate Mix.

    • ATP Conc: Use 10 µM (Approximate

      
       for Aurora B).
      
  • Incubate for 60 minutes at RT.

Step 3: Detection (ADP-Glo)

  • Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min.

    • Mechanism: Depletes remaining ATP to remove background.

  • Add 20 µL of Kinase Detection Reagent. Incubate 30 min.

    • Mechanism: Converts generated ADP back to ATP, which drives Luciferase.

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Visualization: Assay Workflow

Workflow Start Start: 384-Well Plate Dispense_Cmpd 1. Dispense Compound (2.5 µL) Start->Dispense_Cmpd Dispense_Enz 2. Dispense Aurora B (2.5 µL) Dispense_Cmpd->Dispense_Enz Incubate_Pre Pre-Incubation (10 min @ RT) Dispense_Enz->Incubate_Pre Dispense_Sub 3. Add ATP/Substrate (5 µL, Start Reaction) Incubate_Pre->Dispense_Sub Incubate_Rxn Enzymatic Reaction (60 min @ RT) Dispense_Sub->Incubate_Rxn Stop_Rxn 4. Add ADP-Glo Reagent (10 µL, Deplete ATP) Incubate_Rxn->Stop_Rxn Detect 5. Add Detection Reagent (20 µL, ADP->Light) Stop_Rxn->Detect Read Read Luminescence Detect->Read

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo kinase assay.

Protocol B: Cellular Validation (Immunofluorescence)

Biochemical inhibition must be verified in a cellular context. Aurora B inhibition leads to a failure in cytokinesis and a reduction in the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a specific biomarker for Aurora B activity during mitosis.

Cell Line: HeLa or U2OS (Rapidly dividing cancer cells). Readout: Reduction in H3S10ph signal in mitotic cells.

  • Seeding: Seed 5,000 cells/well in a 96-well imaging plate (e.g., PerkinElmer CellCarrier). Allow attachment (24h).

  • Treatment: Treat with Staurosporine (dose-response: 1 nM to 1 µM) for 2 hours.

    • Note: Short treatment targets the kinase activity directly; long treatment (>24h) causes polyploidy/apoptosis, confounding the specific Aurora B signal.

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-Phospho-Histone H3 (Ser10) [Rabbit].

    • Secondary Ab: Alexa Fluor 488 [Goat anti-Rabbit].

    • Counterstain: Hoechst 33342 (Nuclei).

  • Imaging: High-content imager (20x objective). Identify mitotic nuclei via Hoechst intensity/condensation, then quantify mean Alexa 488 intensity in those objects.

Data Analysis & Quality Control

Quality Control Metrics

Before calculating IC50, validate the plate using the Z-Factor (


).


  • 
    :  Mean signal of DMSO control (Max Activity).
    
  • 
    :  Mean signal of No Enzyme control (Background).
    
  • Acceptance Criteria:

    
     indicates a robust assay suitable for screening.
    
IC50 Calculation

Fit the data to a sigmoidal dose-response (variable slope) equation:



Expected Results & Troubleshooting
ObservationPossible CauseCorrective Action
Low Signal:Background ATP concentration too high for detection reagent capacity.Reduce ATP to

100 µM or increase ADP-Glo incubation time.
IC50 Higher than Lit. ATP concentration in assay >>

.
Repeat assay with ATP concentration =

(approx 5-10 µM).
High Well-to-Well Var. Pipetting error or DMSO accumulation.Ensure DMSO is constant (e.g., 1%) across all wells. Centrifuge plates.
Steep Hill Slope (>2) Compound aggregation or non-specific binding.Add 0.01% Triton X-100 to buffer; check compound solubility.

References

  • Giet, R., & Prigent, C. (1999). Aurora/Ipl1p-related kinases, a new oncogenic family of mitotic serine-threonine kinases. Journal of Cell Science, 112, 3591-3601. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Retrieved from [Link]

Advanced Application Note: Adamantyl Tetrazole Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic-Cognitive Pathways and Neuroinflammation

Executive Summary

This guide details the application of adamantyl tetrazole derivatives as high-potency pharmacophores in neuroscience, specifically for targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and the P2X7 receptor .

While the adamantane cage (C₁₀H₁₆) is a classic neuro-scaffold known for facilitating Blood-Brain Barrier (BBB) penetration (e.g., Memantine), its conjugation with tetrazole —a bioisostere of the carboxylic acid—creates a unique class of compounds. These derivatives exhibit enhanced metabolic stability and lipophilicity, making them ideal candidates for treating metabolic-associated cognitive decline (Alzheimer's type) and neuroinflammatory pain states .

Key Applications Covered:

  • Cognitive Preservation: Selective inhibition of 11β-HSD1 to lower intracellular cortisol in the hippocampus.

  • Neuroprotection: Antagonism of P2X7 receptors to halt microglial activation and IL-1β release.

  • Chemical Synthesis: Regioselective protocols for generating the 2-adamantyl-tetrazole core.

Chemical Rationale: The Adamantyl-Tetrazole Advantage

The efficacy of this scaffold rests on two synergistic chemical properties:

  • The Adamantane Anchor: Provides high lipophilicity (

    
    ) and blocks ion channels (NMDA/P2X7) via steric occlusion. It acts as a "bullet" to penetrate the CNS.
    
  • The Tetrazole Warhead: Acts as a non-classical bioisostere of a carboxylate group (

    
    ). Unlike carboxylic acids, the tetrazole ring is resistant to metabolic oxidation and glucuronidation, significantly extending the drug's half-life (
    
    
    
    ) in the brain. It also provides a specific hydrogen-bonding motif for the active sites of metalloenzymes like 11β-HSD1.
Application I: Cognitive Enhancement via 11β-HSD1 Inhibition

Mechanism of Action: Chronic elevation of glucocorticoids (cortisol in humans, corticosterone in rodents) is neurotoxic to the hippocampus, a brain region critical for memory. The enzyme 11β-HSD1 acts as an intracellular amplifier, converting inert cortisone into active cortisol.[1]

  • Pathology: In Alzheimer's and metabolic syndrome, 11β-HSD1 is upregulated in CNS neurons, leading to "pseudo-Cushing's" of the brain, dendritic atrophy, and apoptosis.

  • Solution: Adamantyl tetrazoles (specifically 2-adamantyl-5-substituted-tetrazoles ) bind to the hydrophobic pocket of 11β-HSD1. The adamantane fills the lipophilic core, while the tetrazole coordinates with the catalytic triad, effectively shutting down cortisol regeneration.

Experimental Protocol: HTRF Inhibition Assay

Use this protocol to screen adamantyl tetrazoles for 11β-HSD1 potency.

Materials:

  • Human 11β-HSD1 microsomes (HEK293 transfected).

  • Substrate: Cortisone (200 nM).

  • Cofactor: NADPH (200 µM).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) Cortisol Kit (e.g., Cisbio).

  • Test Compounds: Adamantyl tetrazole derivatives (dissolved in DMSO).[2]

Workflow:

  • Preparation: Dilute test compounds in assay buffer (PBS, pH 7.4, 1% DMSO) to create a 10-point dose-response curve (1 nM to 10 µM).

  • Enzyme Reaction:

    • Add 5 µL of test compound to a 384-well low-volume white plate.

    • Add 10 µL of enzyme/microsome mix. Incubate for 15 mins at 25°C to allow pre-binding.

    • Initiate reaction by adding 5 µL of Substrate/Cofactor mix (Cortisone + NADPH).

  • Incubation: Seal plate and incubate for 2 hours at 37°C.

  • Detection:

    • Add 10 µL of anti-cortisol-Cryptate (donor).

    • Add 10 µL of d2-labeled cortisol (acceptor).

    • Note: This is a competitive assay. High enzyme activity = High Cortisol = Low FRET signal. Inhibition = High FRET signal.

  • Analysis: Measure fluorescence at 665 nm and 620 nm. Calculate the ratio (

    
    ). Determine IC₅₀ using a 4-parameter logistic fit.
    

Data Interpretation:

Compound Class IC₅₀ (Human 11β-HSD1) Selectivity (vs HSD2) CNS Penetration
Adamantyl-Tetrazoles < 10 nM > 100-fold High
Carbenoxolone (Control) ~100 nM Non-selective Low

| Adamantane Amides | ~50 nM | > 50-fold | Moderate |

Application II: Neuroinflammation Control via P2X7 Antagonism

Mechanism of Action: The P2X7 receptor is an ATP-gated cation channel expressed on microglia.[3] During injury, high extracellular ATP activates P2X7, opening a large non-selective pore.

  • Signaling Cascade: P2X7 activation

    
     NLRP3 Inflammasome assembly 
    
    
    
    Cleavage of pro-IL-1β
    
    
    Release of mature IL-1β
    
    
    Neuroinflammation/Chronic Pain.
  • Adamantyl Role: Adamantane derivatives act as allosteric antagonists.[4] They bind to a site distinct from the ATP pocket, locking the channel in a closed state. The tetrazole moiety improves solubility compared to traditional adamantane-benzamides, reducing off-target lipid accumulation.

Experimental Protocol: YO-PRO-1 Dye Uptake Assay

Use this protocol to validate the blockade of the P2X7 large pore formation.

Materials:

  • Cell Line: BV-2 Microglia or hP2X7-transfected HEK293 cells.

  • Agonist: BzATP (more potent than ATP for P2X7).

  • Dye: YO-PRO-1 Iodide (fluorescent DNA binding dye, enters only via large pores).

  • Buffer: Low-divalent sucrose buffer (enhances P2X7 pore formation).

Workflow:

  • Seeding: Plate BV-2 cells at

    
     cells/well in a black 96-well plate.
    
  • Dye Loading: Wash cells with assay buffer. Add 2 µM YO-PRO-1 dye.

  • Pre-treatment: Add adamantyl tetrazole derivatives (100 nM – 10 µM) and incubate for 20 mins at 37°C.

  • Activation: Inject 250 µM BzATP to stimulate P2X7 receptors.

  • Kinetic Measurement: Immediately read fluorescence (Ex/Em: 490/530 nm) every 30 seconds for 30 minutes.

  • Quantification: Calculate the Area Under the Curve (AUC) for the fluorescence trace.

    • Validating Logic: If the compound works, fluorescence remains low (dye cannot enter). If it fails, fluorescence increases rapidly as the pore opens and dye binds DNA.

Visualizing the Mechanism

The following diagram illustrates how Adamantyl Tetrazoles intervene in both the Metabolic (HSD1) and Inflammatory (P2X7) pathways.

Adamantyl_Tetrazole_Pathways Drug Adamantyl-Tetrazole Derivative HSD1 11β-HSD1 Enzyme (Intracellular) Drug->HSD1 Inhibits P2X7 P2X7 Receptor (Microglial Surface) Drug->P2X7 Antagonizes Memory Cognitive Preservation Drug->Memory Therapeutic Effect AntiInflam Reduced Neuroinflammation Drug->AntiInflam Therapeutic Effect Cortisol Cortisol (Neurotoxic) HSD1->Cortisol Converts NLRP3 NLRP3 Inflammasome P2X7->NLRP3 Triggers Cortisone Cortisone (Inactive) Cortisone->HSD1 Substrate Cortisol->Memory Impairs ATP Extracellular ATP (Injury Signal) ATP->P2X7 Activates NLRP3->AntiInflam IL-1β Release (Blocked)

Figure 1: Dual mechanism of action. The adamantyl tetrazole scaffold inhibits cortisol regeneration via 11β-HSD1 and blocks ATP-driven neuroinflammation via P2X7.

Synthesis Protocol: The "Ritter-Type" Reaction

A robust chemical method for generating the 2-adamantyl-tetrazole core.

Context: Direct alkylation of tetrazoles often yields a mixture of N1 and N2 isomers. The use of adamantanol in acidic conditions favors the formation of the biologically active species.

Step-by-Step Synthesis:

  • Reactants: Combine 1-adamantanol (1.0 eq) and the appropriate 5-substituted-1H-tetrazole (1.2 eq).

  • Solvent/Catalyst: Dissolve in Glacial Acetic Acid containing Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid.

    • Safety: Exothermic reaction. Add acid dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. The adamantyl carbocation forms and attacks the tetrazole ring.

  • Work-up: Pour the mixture into ice water. The hydrophobic adamantyl-tetrazole product will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Verification: Check NMR. The adamantyl protons (1.6–2.2 ppm) and the tetrazole carbon (150–165 ppm in ¹³C NMR) confirms the structure.

References
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1. MDPI. [Link]

  • Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. PubMed. [Link]

  • Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. [Link][5]

  • Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology. [Link]

  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Springer (Chemistry of Heterocyclic Compounds). [Link]

Sources

Technical Application Note: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , a specialized small molecule scaffold utilized primarily in the research of metabolic regulation and inflammation.

Based on its structural pharmacophore—a 1,3-disubstituted adamantane core featuring a lipophilic phenyl-tetrazole domain and a polar acetic acid tail—this compound is identified as a selective inhibitor of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

Target Enzyme: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) CAS Number: 438221-39-7 Molecular Formula: C

H

N

O

Molecular Weight: 338.4 g/mol Primary Application: Metabolic Syndrome, Type 2 Diabetes, and Anti-inflammatory Research.

Introduction & Mechanism of Action

The Biological Imperative

11


-HSD1 is an intracellular enzyme predominantly expressed in the liver, adipose tissue, and central nervous system.[1] It functions as a reductase, converting inert cortisone  (human) or 11-dehydrocorticosterone  (rodent) into their active glucocorticoid forms, cortisol  and corticosterone , respectively.[1]

In states of metabolic syndrome, overexpression of 11


-HSD1 leads to local amplification of glucocorticoid signaling, driving hepatic gluconeogenesis, visceral adiposity, and insulin resistance.
Structural Logic of the Inhibitor

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid acts as a competitive inhibitor of 11


-HSD1. Its efficacy is derived from its bipartite structure:
  • Adamantyl-Phenyl-Tetrazole Core: This bulky, lipophilic moiety occupies the enzyme's large hydrophobic substrate-binding pocket, mimicking the steroid backbone. The tetrazole ring often serves as a metabolically stable bioisostere for amide or carboxylate groups found in other inhibitors.

  • Acetic Acid Tail: This polar group interacts with the catalytic site (specifically the Tyr-177/Ser-170 triad), mimicking the hydrophilic nature of the cofactor (NADPH) or the steroid A-ring, thereby blocking the reduction of cortisone.

Material Preparation & Stability[2][3][4]

Physicochemical Properties[2][3][5][6][7]
  • Solubility: Low in water; High in organic solvents (DMSO, Ethanol).

  • Lipophilicity (cLogP): ~3.5–4.0 (Estimated). The adamantane core confers significant hydrophobicity.

Solubilization Protocol

To ensure consistent biological data, proper solubilization is critical to prevent micro-precipitation in aqueous buffers.

Stock Solution (10 mM):

  • Weigh 3.38 mg of the compound.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds until the solution is clear.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Working Solution:

  • Dilute the stock solution into the assay buffer immediately prior to use.

  • Final DMSO Concentration: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit 11

    
    -HSD1 activity or disrupt cellular membranes.
    

In Vitro Enzymatic Assay Protocol (HTRF Method)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify the inhibition of cortisol production.

Reagents Required[3][7][8][9]
  • Enzyme: Recombinant Human 11

    
    -HSD1 (microsomal fraction).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200

    
    M final).
    
  • Detection: HTRF Cortisol Detection Kit (Europium cryptate-labeled anti-cortisol antibody + d2-labeled cortisol analog).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA.

Step-by-Step Workflow
  • Inhibitor Dilution: Prepare a 10-point serial dilution of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid in Assay Buffer (range: 1 nM to 10

    
    M).
    
  • Enzyme Incubation:

    • Add 5

      
      L  of Inhibitor solution to a 384-well low-volume white plate.
      
    • Add 5

      
      L  of 11
      
      
      
      -HSD1 enzyme solution.
    • Incubate for 15 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10

      
      L  of Substrate/Cofactor Mix (400 nM Cortisone + 400 
      
      
      
      M NADPH).
    • Seal plate and incubate for 60 minutes at 37°C.

  • Detection:

    • Add 10

      
      L  of Anti-Cortisol-Europium Cryptate.
      
    • Add 10

      
      L  of d2-labeled Cortisol.
      
    • Incubate for 2 hours at RT in the dark.

  • Measurement: Read fluorescence at 665 nm and 620 nm using a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

Data Analysis

Calculate the HTRF Ratio (


). The signal is inversely proportional to the concentration of cortisol produced (competitive binding).
  • High Signal = Low Cortisol = High Inhibition.

  • Low Signal = High Cortisol = Low Inhibition.

  • Fit data to a 4-parameter logistic (4PL) equation to determine the IC

    
     .
    

Pathway Visualization

The following diagram illustrates the mechanism of 11


-HSD1 in metabolic regulation and the point of intervention by the inhibitor.

G Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Enzyme->Cortisol Reduction (NADPH dependent) Inhibitor [3-(5-phenyl-2H-tetraazol-2-yl)- 1-adamantyl]acetic acid Inhibitor->Enzyme Competitive Inhibition Metabolism Gluconeogenesis & Adipogenesis GR->Metabolism Upregulation

Caption: Schematic of 11


-HSD1 inhibition preventing the regeneration of active Cortisol from Cortisone.[1][2]

Cellular Assay Protocol (Adipocyte Model)

To validate efficacy in a cellular environment, use differentiated 3T3-L1 adipocytes or human primary adipocytes.

  • Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation (Insulin, Dexamethasone, IBMX) for 7 days until lipid droplets form.

  • Treatment:

    • Wash cells with serum-free medium.

    • Treat cells with Cortisone (1

      
      M) 
      
      
      
      Inhibitor (various concentrations) for 24 hours.
  • Supernatant Analysis: Collect cell culture media.

  • Quantification: Measure Cortisol concentration in the media using an ELISA kit.

  • Control: Use a known 11

    
    -HSD1 inhibitor (e.g., Carbenoxolone or MK-0916) as a positive control.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Hydrophobicity of AdamantaneReduce stock concentration; add 0.01% Triton X-100 to assay buffer.
Low Enzyme Activity Microsome degradationUse fresh NADPH; ensure microsomes are stored at -80°C.
High Background Non-specific bindingIncrease BSA to 0.5% or use CHAPS detergent.
Variable IC50 Incubation time11

-HSD1 kinetics are slow; ensure at least 60 min reaction time.

References

  • Boyle, C. D., et al. "Adamantyl triazoles as selective inhibitors of 11

    
    -hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 2008. 
    
  • Scott, J. S., et al. "Medicinal Chemistry of Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry, 2014. 
    
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10066606, [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid." PubChem, 2025.

  • Webster, S. P., et al. "Discovery of adamantyl acetamides as potent 11 -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007. (Contextual grounding for adamantyl-acetic acid scaffold).

Sources

Application Note: Optimizing Kinase Inhibitor HTS Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

A Master Protocol using Staurosporine as the Reference Standard

Executive Summary

In high-throughput screening (HTS) for kinase inhibitors, the reliability of data is inextricably linked to the quality of the controls. This guide details the protocol for utilizing Staurosporine —a potent, broad-spectrum alkaloid—as the definitive positive control for assay validation and optimization.

While specific library compounds vary, Staurosporine serves as the universal "truth" in kinase assays due to its ATP-competitive mechanism and nanomolar potency across the human kinome. This note provides a self-validating system for establishing Z’ factors > 0.7 and generating robust IC50 curves using acoustic liquid handling.

Mechanism of Action: The ATP-Competitive Paradigm

Staurosporine functions by competitively binding to the ATP-binding pocket of protein kinases. Structurally, its lactam ring mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the kinase hinge region.

Understanding this mechanism is critical for assay design: because Staurosporine competes with ATP, the apparent potency (IC50) is dependent on the ATP concentration used in the assay. To ensure physiological relevance, HTS assays should be run at


 [ATP]. 
Figure 1: ATP-Competitive Inhibition Pathway

Staurosporine_Mechanism Figure 1: Competitive binding mechanism of Staurosporine at the kinase hinge region. Kinase Active Kinase (Hinge Region) Complex_Active Kinase-ATP Complex Kinase->Complex_Active + ATP Complex_Inhibited Kinase-Staurosporine Complex Kinase->Complex_Inhibited + Staurosporine (Competition) ATP ATP (Substrate) Stauro Staurosporine (Inhibitor) Phosphorylation Substrate Phosphorylation Complex_Active->Phosphorylation Catalysis Complex_Inhibited->Phosphorylation Blockade Signal Signal Detection (Fluorescence/Lum) Phosphorylation->Signal Readout

[1]

Critical Experimental Parameters
3.1 Solvent Tolerance (DMSO)

Staurosporine is hydrophobic and typically supplied in DMSO. Kinases are sensitive to organic solvents; DMSO concentrations >1% can denature the enzyme or alter its kinetics, leading to false negatives.

  • Requirement: Final DMSO concentration must be kept constant across all wells (typically 0.1% to 1.0%).

  • Solution: Use "DMSO Backfilling" (see Protocol 5.2) to ensure vehicle controls match the compound wells exactly.

3.2 Acoustic Liquid Handling

Traditional tip-based pipetting is prone to error at volumes < 1 µL. For HTS in 384-well or 1536-well plates, Acoustic Droplet Ejection (ADE) is the standard.

  • Precision: ADE transfers 2.5 nL droplets with CV < 2%.

  • Benefit: Contactless transfer eliminates cross-contamination and preserves the potency of "sticky" compounds like Staurosporine.

Protocol 1: Assay Validation (Z' Factor Determination)

Before screening a library, the assay window must be statistically validated using Staurosporine to define the "Min" signal.

Objective: Determine the Z' factor, a statistical parameter quantifying the separation between the positive control (Staurosporine) and the negative control (DMSO only).

Reagents:

  • Enzyme Buffer: Kinase reaction buffer (HEPES/Tris, MgCl2, DTT, BSA).

  • Max Signal Control (High): Enzyme + Substrate + DMSO (No Inhibitor).

  • Min Signal Control (Low): Enzyme + Substrate + 10 µM Staurosporine (Full Inhibition).

Workflow:

  • Plate Layout: Designate columns 1-2 as "Min Signal" and columns 23-24 as "Max Signal" in a 384-well plate.

  • Dispensing:

    • Dispense 50 nL of 10 mM Staurosporine into "Min" wells (Final ~10 µM).

    • Dispense 50 nL of pure DMSO into "Max" wells.

  • Reaction: Add 10 µL Enzyme/Substrate mix to all wells.

  • Incubation: Incubate for 60 min at RT (or specific enzyme time).

  • Detection: Add detection reagent (e.g., ADP-Glo, TR-FRET antibody) and read.

Data Analysis: Calculate Z' using the formula (Zhang et al., 1999):


[1][2][3]
Z' ValueInterpretationAction
0.5 - 1.0 Excellent AssayProceed to HTS.
0.0 - 0.5 Marginal AssayRe-optimize buffer or enzyme concentration.
< 0.0 Screen FailureDo not proceed. Signal overlap is too high.
Protocol 2: Dose-Response Optimization (IC50)

Once the Z' is validated, Staurosporine is used to calibrate the assay sensitivity.

Objective: Generate a 16-point dose-response curve to determine the IC50.

5.1 Preparation of Source Plate

Do not perform serial dilutions in the assay plate. Prepare a "Source Plate" (LDV or PP) compatible with the acoustic handler.[4]

  • Stock: 10 mM Staurosporine in 100% DMSO.

  • Serial Dilution: Perform a 1:3 serial dilution in DMSO in the source plate (16 points). Range: 10 mM down to ~0.7 nM.

5.2 Acoustic Dispensing (Direct Dilution vs. Backfill)

To maintain constant DMSO, use the Direct Dilution with Backfill method.

  • Step A (Compound): Dispense varying volumes of Staurosporine (e.g., 2.5 nL to 50 nL) to achieve final concentrations.

  • Step B (Backfill): Dispense pure DMSO to each well to bring the total solvent volume to 50 nL.

    • Example: If a well receives 2.5 nL compound, add 47.5 nL DMSO.

    • Result: Every well contains exactly 50 nL DMSO, eliminating solvent artifacts.

5.3 Experimental Workflow Diagram

HTS_Workflow Figure 2: Optimized HTS workflow using acoustic dispensing with DMSO backfill. Source Source Plate (Staurosporine in DMSO) Echo Acoustic Dispenser (Direct Dilution + Backfill) Source->Echo Load AssayPlate Assay Plate (384-well, dry compound) Echo->AssayPlate Nanodispense ReagentAdd Reagent Addition (Enzyme + Substrate) AssayPlate->ReagentAdd Liquid Handling Incubation Incubation (60 min @ RT) ReagentAdd->Incubation Detection Detection (Plate Reader) Incubation->Detection Analysis Data Analysis (4-Parameter Logistic Fit) Detection->Analysis

Data Analysis & Curve Fitting

Raw data (RLU or RFU) must be normalized to Percent Inhibition:



Fit the normalized data to a 4-Parameter Logistic (4PL) Model :



  • QC Check: For Staurosporine, the Hill Slope should be approximately -1.0. A slope < -1.5 suggests compound aggregation or assay artifacts.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][3] Journal of Biomolecular Screening, 4(2), 67–73.[2]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[5][6][7] Nature Biotechnology, 26(1), 127–132.[5][6]

  • Spicer, T. P., et al. (2005). Pharmacological Evaluation of Different Compound Dilution and Transfer Methods on Assay Data Quality. Assay and Drug Development Technologies, 3(1).

Sources

developing a cell-based assay for [compound name]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Validation of Dasatinib A Multi-Parametric Cell-Based Assay Workflow for Kinase Inhibitor Development

Part 1: Core Directive & Scientific Rationale

Introduction Developing a robust cell-based assay requires more than just measuring cell death; it requires a systems-biology approach that links phenotypic outcomes (viability) to molecular mechanisms (target engagement).

In this guide, we utilize Dasatinib (BMS-354825) as the exemplar compound.[1] Dasatinib is a potent, dual Src/Abl tyrosine kinase inhibitor used in Chronic Myeloid Leukemia (CML).[1] By dissecting the development of assays for Dasatinib, we provide a blueprint for validating high-potency kinase inhibitors.

The "Two-Pillar" Strategy:

  • Phenotypic Screen (The "Workhorse"): A high-throughput ATP-quantitation assay (CellTiter-Glo) to determine potency (

    
    ).
    
  • Mechanistic Validation (The "Truth"): A target-engagement assay (Western Blot/HTRF) measuring phosphorylation of downstream markers (p-CrkL) to confirm the specific mechanism of action.

Part 2: Mechanism of Action & Pathway Visualization

To design the assay, we must first map the signaling nodes Dasatinib perturbs. Dasatinib binds the ATP-binding pocket of BCR-ABL (active and inactive conformations) and Src family kinases.

  • Primary Target: BCR-ABL (Constitutively active tyrosine kinase).[2]

  • Proximal Readout: Phosphorylation of CrkL (Tyr207), a direct substrate of BCR-ABL.

  • Phenotypic Outcome: Inhibition of proliferation and induction of apoptosis.[3][4]

Figure 1: Dasatinib Mechanism of Action & Signaling Cascade

Dasatinib_MOA Dasatinib Dasatinib (Inhibitor) BCR_ABL BCR-ABL (Oncoprotein) Dasatinib->BCR_ABL Blocks ATP Binding pCrkL p-CrkL (Tyr207) (Active) Dasatinib->pCrkL Reduces Levels Apoptosis Apoptosis Dasatinib->Apoptosis Induces CrkL CrkL BCR_ABL->CrkL Phosphorylates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates ATP ATP ATP->BCR_ABL Activates CrkL->pCrkL Activation Proliferation Cell Proliferation pCrkL->Proliferation Promotes pSTAT5 p-STAT5 (Active) STAT5->pSTAT5 Activation pSTAT5->Proliferation Promotes

Caption: Dasatinib competes with ATP for the BCR-ABL kinase domain, preventing phosphorylation of CrkL and STAT5, ultimately halting proliferation.

Part 3: Experimental Protocols

Protocol A: Phenotypic Viability Assay (CellTiter-Glo)

Objective: Determine the


 of Dasatinib in K562 cells (BCR-ABL+).

Scientific Rationale: We use ATP quantitation (CellTiter-Glo) rather than tetrazolium salts (MTT/MTS). ATP levels drop rapidly upon cytostasis/cytotoxicity, offering higher sensitivity and linearity (


) for potent inhibitors like Dasatinib (IC50 < 1 nM).

Materials:

  • Cell Line: K562 (ATCC® CCL-243™).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5]

  • Plate: 384-well white opaque plates (Corning).

Step-by-Step Workflow:

  • Cell Seeding (Optimization Critical):

    • Action: Seed K562 cells at 1,000 cells/well in 25 µL of RPMI-1640 + 10% FBS.

    • Why: You must ensure cells remain in the logarithmic growth phase for the entire 48h duration. Over-confluence masks drug effects due to contact inhibition.

  • Compound Preparation:

    • Prepare a 10 mM stock of Dasatinib in 100% DMSO.

    • Perform a 1:3 serial dilution (10 points) starting at 1 µM (Final top concentration: 100 nM).

    • Why: Dasatinib is extremely potent (

      
       nM). A top concentration of 10 µM is wasteful and may cause non-specific toxicity.
      
  • Treatment:

    • Add 5 µL of 6x compound solution to assay wells.

    • Control 1 (Max Signal): Cells + 0.1% DMSO.

    • Control 2 (Min Signal): Media only (Background) or Cells + 10 µM Staurosporine (Cell death control).

    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation:

    • Incubate for 48 hours at 37°C, 5%

      
      .
      
    • Why: 24h is often insufficient to observe apoptosis-driven ATP depletion in suspension lines.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.[6]

    • Add 30 µL CellTiter-Glo reagent (1:1 ratio).

    • Shake on orbital shaker (2 mins) to lyse cells.

    • Incubate (10 mins) to stabilize the luminescent signal.

    • Read Luminescence (Integration time: 0.5s).

Data Analysis & Acceptance Criteria:

  • Fit data to a 4-parameter logistic (4PL) equation.

  • Acceptable Z-Factor:

    
    .
    
ParameterExpected Range for Dasatinib (K562)
IC50 0.5 nM – 1.5 nM
Signal-to-Background (S/B) > 30
Z-Factor > 0.6
Protocol B: Mechanistic Validation (Target Engagement)

Objective: Confirm Dasatinib inhibits BCR-ABL kinase activity by measuring p-CrkL.

Scientific Rationale: A drop in ATP could result from off-target toxicity. To prove the drug works as designed, we must show the dephosphorylation of CrkL (Tyr207) , the primary substrate of BCR-ABL.

Workflow:

  • Treatment: Treat K562 cells (

    
     cells/mL) with Dasatinib (10 nM) for 2 hours .
    
    • Why: Phosphorylation changes occur rapidly (minutes to hours), unlike cell death (days).

  • Lysis: Harvest cells and lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is critical).

  • Western Blot:

    • Primary Ab: Anti-p-CrkL (Tyr207) [Cell Signaling Tech].

    • Loading Control: Total CrkL or GAPDH.

  • Result: Complete disappearance of the p-CrkL band at

    
     nM Dasatinib.
    

Part 4: Statistical Validation (The Z-Factor)

For the assay to be considered "High-Throughput Ready," it must be statistically robust. We utilize the Z-Factor metric defined by Zhang et al. (1999).[7][8][9]

Formula:



  • 
    : Standard Deviation of Positive (DMSO) and Negative (Death control) controls.
    
  • 
    : Mean of Positive and Negative controls.
    

Interpretation:

  • Z = 1: Ideal assay (zero variance).

  • 1 > Z

    
     0.5:  Excellent assay (separation band is large).
    
  • Z < 0.5: Marginal assay (optimization required; check pipetting error or cell seeding density).

Part 5: Assay Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
High IC50 (>10 nM) Cell density too highReduce seeding density. If cells reach confluence, drug uptake/efficacy drops.
Low Signal/Background Cold reagentsEnsure CellTiter-Glo is at Room Temp before adding.[6] Luciferase is temperature-sensitive.[5]
Edge Effect EvaporationDo not use outer wells of the 384-well plate; fill them with media/water.
High Variation (Low Z) Pipetting errorUse automated liquid handling (e.g., Echo Acoustic Dispenser) for small volumes (<100 nL).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[8] Journal of Biomolecular Screening.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Shah, N. P., et al. (2004). Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor. Science.

Sources

animal models for testing [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid Common Identifier: A-438079 Target: P2X7 Purinergic Receptor (Antagonist)

Executive Summary & Compound Profile

A-438079 is a potent, selective, and competitive antagonist of the P2X7 purinergic receptor. Unlike many P2X7 antagonists that suffer from poor bioavailability or lack of blood-brain barrier (BBB) penetrability, A-438079 is distinct for its systemic efficacy in CNS-driven disorders.

This guide provides validated protocols for using A-438079 in animal models of neuropathic pain and epilepsy . These models are selected based on the compound’s proven ability to block ATP-driven microglial activation and subsequent neuroinflammation.

Physicochemical & Dosing Parameters[1][2][3][4]
  • Molecular Weight: ~342.61 g/mol (Free acid)

  • Solubility: Soluble in DMSO (>100 mg/mL).[1] Sparingly soluble in water/saline without pH adjustment.

  • Vehicle Formulation (Standard):

    • Stock: Dissolve in 100% DMSO.

    • In Vivo Working Solution: Dilute stock into Phosphate Buffered Saline (PBS) to achieve <5% DMSO final concentration. Alternatively, dissolve directly in saline with mild heating/sonication if using the hydrochloride salt form.

  • Pharmacokinetics (PK):

    • Half-life (t1/2): Short (~1–2 hours in rodents).

    • Bioavailability: Good systemic absorption via intraperitoneal (i.p.) and intravenous (i.v.) routes.

    • Dosing Frequency: Due to short half-life, acute testing is performed 30–60 minutes post-dose. Chronic studies require b.i.d (twice daily) or t.i.d (three times daily) dosing.

Dosage Reference Table
IndicationSpeciesRouteEffective Dose RangePrimary Endpoint
Neuropathic Pain Rat/Mousei.p.30 – 100 mg/kg (80–300 µmol/kg)Mechanical Allodynia (Von Frey)
Epilepsy Mousei.p.[2] / i.v.5 – 20 mg/kgSeizure Severity (Racine Scale)
Neuroinflammation Rati.v.10 – 30 mg/kgIL-1

/ Microglial Activation

Mechanistic Grounding

The efficacy of A-438079 relies on interrupting the "ATP-Inflammation" axis. In states of neural injury (nerve ligation) or hyperexcitability (seizures), extracellular ATP levels surge, activating P2X7 receptors on microglia.

Pathway Visualization

The following diagram illustrates the cascade A-438079 inhibits.

P2X7_Mechanism ATP Extracellular ATP (Injury/Seizure) P2X7 P2X7 Receptor (Microglia) ATP->P2X7 Activates Ca_Influx Ca2+ Influx / K+ Efflux P2X7->Ca_Influx Pore Formation NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers IL1B IL-1β Release NLRP3->IL1B Processes Pro-IL-1β Hyperexcitability Neuronal Hyperexcitability & Pain Sensitization IL1B->Hyperexcitability Potentiates NMDA/AMPA A438079 A-438079 (Antagonist) A438079->P2X7 Blocks

Caption: A-438079 blocks P2X7-mediated ion flux, preventing NLRP3 inflammasome assembly and the subsequent release of pro-convulsant/pro-nociceptive cytokine IL-1


.

Application 1: Neuropathic Pain Models

Gold Standard: Spinal Nerve Ligation (SNL) or Chronic Constriction Injury (CCI).

Rationale

Peripheral nerve injury upregulates P2X7 receptors in spinal microglia. Blocking this receptor reverses mechanical allodynia (pain from non-painful stimuli) without affecting normal nociception.

Detailed Protocol (SNL / Chung Model)
Phase 1: Surgical Induction
  • Anesthesia: Induce anesthesia in rats (SD, 200-250g) using isoflurane (5% induction, 2% maintenance).

  • Exposure: Make a midline incision at the L5-S1 level. Remove the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Ligation: Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion.

    • Control: Perform "Sham" surgery (expose nerves but do not ligate).

  • Closure: Suture muscle and skin layers. Allow 7–14 days for recovery and development of allodynia.

Phase 2: Baseline Screening
  • Acclimatization: Place rats in wire-mesh cages for 30 mins daily for 3 days.

  • Von Frey Testing: Apply calibrated filaments to the plantar surface of the hind paw.

  • Inclusion Criteria: Only rats displaying a withdrawal threshold <4.0 g (indicating allodynia) are included.

Phase 3: A-438079 Administration & Testing[3]
  • Preparation: Dissolve A-438079 in saline (adjust pH to 7.4 if necessary).

  • Grouping:

    • Group A: Vehicle (Saline i.p.)

    • Group B: A-438079 (30 mg/kg i.p.)

    • Group C: A-438079 (100 mg/kg i.p.)

  • Dosing: Administer compound 60 minutes prior to testing.

  • Readout: Measure paw withdrawal threshold (PWT) at 60, 120, and 180 minutes post-dose.

    • Success Metric: A significant increase in PWT in Group B/C compared to Group A.

Application 2: Epilepsy (Status Epilepticus)

Gold Standard: Pilocarpine or Kainic Acid induced seizures.

Rationale

During Status Epilepticus (SE), high extracellular ATP activates P2X7, contributing to neuronal death and lowering the seizure threshold. A-438079 acts as a neuroprotective anticonvulsant.[1][4]

Detailed Protocol (Pilocarpine Model)
Phase 1: Pre-treatment
  • Pre-medication: Administer methylscopolamine (1 mg/kg i.p.) 30 minutes prior to pilocarpine to reduce peripheral cholinergic side effects (salivation, heart rate drops).[2]

Phase 2: Seizure Induction[5]
  • Induction: Administer Pilocarpine (approx. 280–300 mg/kg i.p. for mice).

  • Monitoring: Observe for Stage 5 seizures (Racine Scale: rearing and falling).

  • SE Definition: Continuous seizure activity for >5 minutes.

Phase 3: Therapeutic Intervention
  • Timing: Administer A-438079 45–60 minutes after the onset of SE. This tests the drug's ability to terminate ongoing seizures or protect neurons after the insult.

  • Dosing:

    • Dose: 10–20 mg/kg i.p.

    • Note: Can be co-administered with a benzodiazepine (e.g., Lorazepam) to test for synergistic effects in refractory epilepsy.

  • Endpoints:

    • Behavioral: Reduction in Racine score (severity).

    • EEG: Reduction in high-amplitude, high-frequency spiking.

    • Histology (7 days post): Fluoro-Jade B staining to assess neuronal survival in the hippocampus (A-438079 should reduce cell death).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Screening & Dosing cluster_2 Phase 3: Analysis Surgery Nerve Injury (SNL) or Chemical Induction (Pilo) Recovery Recovery Period (7-14 days for Pain) Surgery->Recovery Baseline Baseline Testing (Von Frey / EEG) Recovery->Baseline Rand Randomization Baseline->Rand Dose Administer A-438079 (i.p. / i.v.) Rand->Dose Acute Acute Readout (1-3 Hours Post-Dose) Dose->Acute Histo Histology (Microglia/Cell Death) Acute->Histo

Caption: Standardized workflow for evaluating A-438079 efficacy. Critical timing occurs between Baseline and Dosing.

Data Interpretation & Troubleshooting

Interpreting Results
  • Pain Models: A-438079 is anti-allodynic , not necessarily analgesic. It should return the injured paw's threshold toward the uninjured baseline, but it may not affect the uninjured paw's threshold.

  • Epilepsy: Efficacy is often seen as a reduction in seizure severity or duration rather than complete prevention of induction, unless administered prophylactically.

Common Pitfalls
  • Solubility Issues: If the compound precipitates in the syringe, the effective dose is unknown. Solution: Use a vortex and warm water bath (37°C) immediately before injection.

  • Short Half-Life: Testing 4+ hours post-dose will likely yield false negatives. Stick to the 30–180 minute window for behavioral assays.

  • Sex Differences: P2X7 signaling in pain is sexually dimorphic in some models (predominantly microglial in males, T-cell mediated in females). Recommendation: Use male rodents for initial validation, or stratify by sex to detect differences.

References

  • McGaraughty, S., et al. (2007).

  • Engel, T., et al. (2012). P2X7 receptor antagonism produces neuroprotection in the status epilepticus mouse model. FASEB Journal.

  • Nelson, D. W., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry.

  • Jimenez-Pacheco, A., et al. (2013). Transient P2X7 Receptor Antagonism Produces Lasting Reductions in Spontaneous Seizures and Gliosis in Experimental Temporal Lobe Epilepsy. Journal of Neuroscience.

  • Chu, K., et al. (2012). Blockade of P2X7 receptor prevents glial activation and mefloquine-induced brain damage. Neurotoxicology.

Sources

High-Sensitivity LC-MS/MS Quantification of Remdesivir (GS-5734) and its Nucleoside Metabolite (GS-441524) in Human Plasma

[1]

Executive Summary & Analytical Challenge

Quantifying nucleotide analog prodrugs presents a distinct bioanalytical challenge: ex vivo instability . This guide details the protocol for Remdesivir (GS-5734) , a phosphoramidate prodrug, and its primary circulating metabolite, GS-441524 .

Remdesivir is rapidly hydrolyzed by plasma esterases (specifically CES1) and Cathepsin A into an intermediate alanine metabolite, which further degrades to the stable nucleoside GS-441524. Without immediate enzymatic inhibition at the point of collection, the prodrug concentration will be artificially low, and the metabolite concentration artificially high, leading to erroneous pharmacokinetic (PK) modeling.

This protocol utilizes immediate acidification and protein precipitation (PPT) coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL for both analytes.

Metabolic Pathway & Target Analytes

The following diagram illustrates the degradation pathway that necessitates our specific stabilization protocol.

metabolic_pathwayRemdesivirRemdesivir (GS-5734)(Prodrug)InterAlanine Metabolite(GS-704277)Remdesivir->InterPlasma Esterases(CES1, Cathepsin A)GS441524GS-441524(Nucleoside)Inter->GS441524Spontaneous/EnzymaticTriphosphateGS-443902(Active Triphosphate)GS441524->TriphosphateIntracellularPhosphorylation

Figure 1: Metabolic hydrolysis of Remdesivir. The conversion to GS-441524 occurs rapidly in plasma, requiring immediate stabilization.

Sample Collection & Stabilization Protocol

Critical Control Point: Standard EDTA or Heparin tubes are insufficient. Esterase activity persists at room temperature and 4°C. Acidification is mandatory to lower plasma pH < 4.0, inhibiting esterase activity.

Materials
  • Collection Tubes: K2EDTA Vacutainers.

  • Stabilizer: 10% Formic Acid (FA) in water (freshly prepared).

  • Storage: Cryovials rated for -80°C.

Protocol Steps
  • Draw Blood: Collect whole blood into K2EDTA tubes.

  • Ice Bath: Immediately place the tube in wet ice. Process within 30 minutes.

  • Centrifugation: Spin at 2,000 x g for 10 minutes at 4°C.

  • Acidification (The "Gold Standard" Step):

    • Transfer plasma to a polypropylene tube.

    • Add 10% Formic Acid in a 1:10 ratio (e.g., 100 µL FA to 1000 µL Plasma).

    • Note: This yields a final acid concentration of ~1%, sufficient to freeze enzyme activity without causing protein precipitation in the storage tube.

  • Vortex: Mix gently for 5 seconds.

  • Storage: Aliquot immediately and store at -80°C.

Sample Preparation (Protein Precipitation)

We utilize Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE) because GS-441524 is highly polar and extracts poorly into organic solvents like hexane or MTBE.

sample_prepStep1Thaw Acidified Plasma(On Ice)Step2Aliquot 50 µL Sample+ 20 µL IS Working SolnStep1->Step2Step3Precipitate:Add 300 µL Methanol(Cold)Step2->Step3Step4Vortex (2 min) & Centrifuge(12,000 x g, 10 min, 4°C)Step3->Step4Step5Transfer 100 µL Supernatantto LC VialStep4->Step5Step6Dilute 1:1 with Water(Matches Initial Mobile Phase)Step5->Step6

Figure 2: Optimized Protein Precipitation workflow for polar nucleoside recovery.

Reagents:

  • Precipitation Solvent: 100% Methanol (LC-MS Grade).

  • Internal Standard (IS): Remdesivir-d5 or ¹³C₆-Remdesivir (100 ng/mL in 50% MeOH).

LC-MS/MS Methodology

Chromatographic Conditions

The separation requires a column capable of retaining the polar metabolite (GS-441524) while eluting the hydrophobic prodrug (Remdesivir) without excessive carryover.

  • System: Waters Acquity UPLC or Agilent 1290 Infinity II.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

    • Why? The HSS T3 technology (C18 bonding on lower coverage silica) provides superior retention for polar compounds like nucleosides compared to standard C18.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 2 Initial Hold (Focus Polar Analyte)
0.50 2 End Loading
2.50 95 Elute Remdesivir
3.00 95 Wash
3.10 2 Re-equilibration

| 4.50 | 2 | End of Run |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Gas Temperatures: Source 150°C / Desolvation 500°C.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Remdesivir 603.3200.03025Quant
603.3229.03040Qual
GS-441524 292.2173.12015Quant
292.2147.12020Qual
IS (Remdesivir-d5) 608.3205.03025Quant

Validation Performance Data

The following data represents typical performance metrics observed using this protocol, compliant with FDA Bioanalytical Method Validation Guidelines (BMV).

Linearity & Sensitivity
AnalyteRange (ng/mL)LLOQ (ng/mL)r² Value
Remdesivir1.0 – 50001.0> 0.998
GS-4415242.0 – 50002.0> 0.998
Precision & Accuracy (n=6)
QC LevelRemdesivir CV (%)Remdesivir Accuracy (%)GS-441524 CV (%)GS-441524 Accuracy (%)
LLOQ 8.598.29.1102.4
Low QC 5.2101.56.497.8
Mid QC 3.899.14.1100.3
High QC 2.999.83.598.9

Troubleshooting & Expert Tips

  • Carryover Management: Remdesivir is sticky. If you observe carryover > 20% of LLOQ in blank samples after a high standard, implement a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • IS Tracking: If the Internal Standard signal varies significantly (>30%) between samples, check the matrix effect. The "Dilute 1:1 with Water" step in sample prep (Step 6) is crucial to match the solvent strength of the initial mobile phase; injecting pure methanol supernatant often causes poor peak shape for the early-eluting metabolite GS-441524.

  • Stability Verification: Always run a "Time 0" vs. "Time 4 hours" benchtop stability test during validation using your specific acidified plasma matrix to confirm esterase inhibition is complete.

References

  • Avataneo, V., et al. (2020). Quantification of plasma remdesivir and its metabolite GS-441524 using liquid chromatography coupled to tandem mass spectrometry.[2][3][4] Journal of Pharmaceutical and Biomedical Analysis.[2][5][6][7]

  • Xiao, D., et al. (2021). Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma. Analytical Biochemistry.[4]

  • Humeniuk, R., et al. (2020). Safety, Tolerability, and Pharmacokinetics of Remdesivir, an Antiviral for Treatment of COVID-19, in Healthy Subjects.[8][9] Clinical and Translational Science.[10]

  • FDA Fact Sheet. Fact Sheet for Health Care Providers: Emergency Use Authorization (EUA) of Veklury (remdesivir).

conjugation of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid to proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid to Carrier Proteins

Abstract & Introduction

This guide details the protocol for covalently coupling [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (referred to herein as P-Tet-Adamantane ) to carrier proteins such as BSA, KLH, or monoclonal antibodies.

The P-Tet-Adamantane molecule presents a unique bioconjugation challenge. While the acetic acid moiety provides a standard carboxyl handle for attachment, the adamantane core introduces significant hydrophobicity. This steric bulk and lipophilicity can cause protein aggregation if the conjugation density (Degree of Labeling, DOL) is too high or if organic solvent limits are exceeded.

This protocol utilizes a Two-Step EDC/NHS Activation strategy.[1][2] Unlike one-step methods, this approach activates the hydrophobic hapten ex situ in an organic solvent before introduction to the protein, preventing protein-protein crosslinking and ensuring the hydrophobic payload is solubilized prior to reaction.

Chemical Analysis & Pre-Conjugation Considerations

Molecule Properties
PropertyDescriptionImplication for Conjugation
Reactive Handle Carboxylic Acid (

)
Requires activation via carbodiimide (EDC) to form an amide bond with protein Lysines.[1][3]
Core Structure Adamantane CageHigh Hydrophobicity. Insoluble in aqueous buffers. Requires DMSO/DMF for initial solubilization.
Pharmacophore 5-Phenyl-TetrazoleBioisostere of carboxylic acid; stable. Absorbance

.
Molecular Weight ~352.4 g/mol Small enough that high loading is required for immunogenicity, but large enough to alter protein solubility.
Solubility Strategy

The critical failure point for this conjugation is precipitation.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Limit: The final reaction mixture must contain

    
     10% (v/v)  organic solvent to maintain protein stability.
    
  • Stoichiometry: Target a lower DOL (5–10 molecules/protein) compared to hydrophilic haptens to prevent the protein from "crashing out" of solution.

Reaction Mechanism & Workflow

The conjugation proceeds via the formation of an amine-reactive NHS-ester intermediate.[1]

ConjugationPathway cluster_organic Phase 1: Organic Phase (DMSO) cluster_aqueous Phase 2: Aqueous Phase Hapten P-Tet-Adamantane (Carboxyl) Intermediate O-Acylisourea (Unstable) Hapten->Intermediate + EDC (DMSO) EDC EDC (Activator) EDC->Intermediate ActiveEster NHS-Ester (Semi-Stable) Intermediate->ActiveEster + NHS NHS NHS NHS->ActiveEster Conjugate Final Conjugate (Amide Bond) ActiveEster->Conjugate + Protein (pH 7.2) Protein Protein (Lysine -NH2) Protein->Conjugate

Figure 1: Two-step conjugation pathway.[1] The hydrophobic hapten is activated in organic solvent to prevent precipitation before reacting with the protein.

Detailed Protocol

Materials Required
  • Hapten: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid.[4]

  • Carrier Protein: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).[5]

    • Note: Use "Imject" grade or endotoxin-free if for immunization.

  • Solvents: Anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Crosslinkers:

    • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS.[1][2][3]

  • Buffers:

    • Activation Buffer: None (reaction in DMSO).

    • Conjugation Buffer: PBS (Phosphate Buffered Saline), pH 7.2–7.4. Avoid primary amines (Tris, Glycine).

    • Purification Buffer: PBS, pH 7.4.[6]

Step 1: Determination of Hapten Extinction Coefficient (Critical for QC)

Before starting, you must characterize the UV absorbance of the hapten to calculate the Degree of Labeling (DOL) later.

  • Dissolve 1 mg of P-Tet-Adamantane in 1 mL DMSO.

  • Dilute 1:100 into PBS.

  • Measure Absorbance at 240 nm, 260 nm, and 280 nm.

  • Calculate Molar Extinction Coefficient (

    
    ) using Beer-Lambert Law: 
    
    
    
    .
Step 2: Activation (Preparation of NHS-Ester)

Goal: Convert the carboxyl group to an active NHS-ester in anhydrous conditions.

  • Calculate Stoichiometry:

    • Target: 20–30 molar excess of Hapten over Protein.

    • EDC/NHS Ratio: Use 1:1 molar ratio of EDC to Hapten, and 1.2:1 molar ratio of NHS to Hapten.

  • Solubilization: Dissolve 2 mg of P-Tet-Adamantane in 200 µL of Anhydrous DMSO . Ensure complete dissolution.

  • Activation:

    • Add EDC (dissolved in minimal DMSO or added as dry powder if quantity permits) to the hapten solution.

    • Immediately add NHS to the mixture.

  • Incubation: Vortex and incubate for 45–60 minutes at room temperature in the dark.

    • Checkpoint: The solution should remain clear. If cloudy, the DMSO is wet.

Step 3: Conjugation to Protein

Goal: React the activated hydrophobic hapten with the hydrophilic protein without crashing.

  • Protein Preparation: Dissolve BSA or KLH in PBS (pH 7.2) at a concentration of 5 mg/mL .

    • Volume Calculation: If you have 10 mg protein (2 mL), and you want a 30x molar excess of hapten, ensure your activated hapten volume (from Step 2) does not exceed 10% of the protein volume (200 µL).

  • Dropwise Addition (Crucial):

    • Place the protein solution on a magnetic stirrer (medium speed).

    • Slowly add the activated hapten/DMSO mixture to the protein solution drop-by-drop.

    • Why? Rapid addition creates local high concentrations of solvent and hydrophobic adamantane, causing immediate protein precipitation.

  • Incubation: Allow the reaction to proceed for 2 hours at Room Temperature or Overnight at 4°C .

    • Observation: Slight turbidity (opalescence) is acceptable (Tyndall effect). Heavy white precipitate indicates failure (aggregation).

Step 4: Purification

Remove unreacted hapten, EDC, and urea by-products.

  • Preferred Method: Desalting Columns (e.g., Zeba Spin Columns, 7K MWCO). This is faster and prevents the hydrophobic hapten from re-associating with the protein during long dialysis.

  • Alternative: Dialysis against PBS (3 changes over 24 hours). Use a large volume of buffer to drive the equilibrium of the hydrophobic hapten out.

Quality Control (QC) & Validation

MALDI-TOF Mass Spectrometry (Gold Standard)

Because the hapten absorbs in the UV range (likely overlapping with protein at 280nm), UV-based quantification is error-prone.

  • Measure the MW of the Native Protein .

  • Measure the MW of the Conjugate .

  • Calculation:

    
    
    (Note: Subtract 18 for the water molecule lost during amide bond formation).
    
TNBS Assay (Colorimetric Alternative)

If Mass Spec is unavailable, use the TNBS (Trinitrobenzenesulfonic acid) assay to measure free amines.

  • React Native Protein and Conjugate with TNBS.

  • TNBS reacts with free lysines to generate orange color (420 nm).

  • A decrease in absorbance in the Conjugate indicates occupied lysines.

    
    
    

Troubleshooting & Logic Flow

Troubleshooting Start Start Conjugation Precipitation Did Precipitation Occur? Start->Precipitation YesPrecip Yes: White Flakes Precipitation->YesPrecip NoPrecip No: Clear/Opalescent Precipitation->NoPrecip Cause1 Cause: High Organic % YesPrecip->Cause1 Cause2 Cause: High Hapten Loading YesPrecip->Cause2 Validation QC: Check DOL NoPrecip->Validation Fix1 Action: Reduce DMSO to <5% Cause1->Fix1 Fix2 Action: Reduce Molar Excess (30x -> 15x) Cause2->Fix2 LowDOL Low DOL (<2) Validation->LowDOL GoodDOL Good DOL (5-15) Validation->GoodDOL Fix3 Action: Check EDC Quality (Hydrolyzed?) LowDOL->Fix3

Figure 2: Decision tree for troubleshooting precipitation and yield issues.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Primary source for EDC/NHS chemistry and hydrophobic hapten handling.
  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol.[1][2][3][5][6]Link

    • Standard operating procedures for carbodiimide activ
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. Link

    • Foundational paper on protein crosslinking optimiz
  • PubChem. (n.d.). Compound Summary: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid.[4]Link

    • Source for chemical structure and physical properties.[7][8]

Sources

Technical Guide: (+)-JQ1 as a Chemical Probe for BET Bromodomain Inhibition

[1]

Introduction

(+)-JQ1 (henceforth JQ1) represents the gold standard in chemical probe design.[1] Developed by the James Bradner laboratory and the Structural Genomics Consortium (SGC), JQ1 is a potent, selective, and cell-permeable small-molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT).

Unlike clinical candidates optimized for pharmacokinetics, JQ1 was optimized for target engagement and selectivity . It functions by competitively binding to the acetyl-lysine (KAc) recognition pocket of bromodomains, displacing BET proteins from chromatin.[1][2][3][4] This guide outlines the rigorous protocols required to use JQ1 to interrogate epigenetic signaling, emphasizing the necessity of its enantiomeric negative control, (-)-JQ1 .[1]

Part 1: Chemical Properties & Handling[6]

Solubility and Reconstitution

JQ1 is a thienotriazolodiazepine.[1][4] Proper handling is critical to prevent precipitation or degradation, which can lead to false negatives in cellular assays.

  • Molecular Weight: 456.99 g/mol [1][4][5]

  • Solubility: Soluble in DMSO up to 100 mM.[1] Sparingly soluble in aqueous buffers.[1][3]

  • Storage: Store solid powder at -20°C. DMSO stock solutions are stable at -20°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[1]

Preparation of Stock Solutions

Critical Step: Always prepare matched stocks of the active probe (+)-JQ1 and the negative control (-)-JQ1.

  • Weigh 5 mg of (+)-JQ1.[1]

  • Add 1.094 mL of anhydrous DMSO to yield a 10 mM stock .

  • Vortex vigorously until the solution is completely clear.

  • Aliquot into light-protective amber tubes (20-50 µL per tube) to minimize freeze-thaw cycles.

  • Repeat exactly for (-)-JQ1.[1]

Part 2: Mechanism of Action[8]

JQ1 acts as a KAc mimetic.[1] The BET bromodomains recognize acetylated lysine residues on histone tails (e.g., H3K27ac, H4Kac), which serve as docking sites for the recruitment of transcriptional machinery (like P-TEFb) to super-enhancers.[1] JQ1 occupies this hydrophobic pocket with high affinity, physically displacing the BET protein into the nucleoplasm.

Diagram 1: Chromatin Displacement Mechanism

JQ1_Mechanismcluster_chromatinChromatin Statecluster_inhibitionInhibition StateHistoneAcetylated Histone(H3K27ac)BRD4_BoundBRD4 Complex(Bound)Histone->BRD4_BoundRecruitmentTranscriptionTranscriptionACTIVE (c-Myc)BRD4_Bound->TranscriptionPol II Pause ReleaseBRD4_FreeBRD4-JQ1 Complex(Displaced)BRD4_Bound->BRD4_FreeDisplacementJQ1(+)-JQ1(Inhibitor)JQ1->BRD4_BoundCompetitive Binding(KAc Pocket)Transcription_OffTranscriptionSILENCEDBRD4_Free->Transcription_OffLoss of Enhancer Signal

Caption: JQ1 functions as an acetyl-lysine mimetic, competitively displacing BRD4 from chromatin and silencing downstream oncogenic transcription (e.g., c-Myc).[1]

Part 3: Validated Application Protocols

Protocol A: Cellular Target Engagement (FRAP)

The Gold Standard: Fluorescence Recovery After Photobleaching (FRAP) is the definitive method to prove JQ1 has entered the nucleus and engaged the target.

  • Principle: Chromatin-bound BRD4 is immobile.[1] When photobleached, the fluorescent signal recovers slowly.[2] JQ1 displaces BRD4, making it freely diffusive; thus, fluorescence recovers rapidly.[2]

Materials
  • Cell Line: U2OS or HeLa (adherent).[1]

  • Construct: GFP-BRD4 (full length) or GFP-BRD4-BD1/BD2.

  • Microscope: Confocal microscope with FRAP module (e.g., Zeiss LSM 880).

Step-by-Step Methodology
  • Transfection: Plate cells on glass-bottom dishes. Transfect with GFP-BRD4 plasmid 24 hours prior to imaging.[1]

  • Treatment:

    • Condition 1: DMSO Vehicle (0.1%).[1]

    • Condition 2: (+)-JQ1 (500 nM) for 1 hour.

    • Condition 3: (-)-JQ1 (500 nM) for 1 hour (Negative Control).

  • Acquisition Setup:

    • Select a nucleus expressing GFP-BRD4.[1][2]

    • Define a circular Region of Interest (ROI) ~2 µm diameter in the nucleoplasm.[1]

    • Define a reference ROI (non-bleached area) to correct for general fading.[1]

  • Bleaching & Imaging:

    • Pre-bleach: Acquire 5 frames to establish baseline.[1]

    • Bleach: Use 100% laser power (488 nm) to bleach the ROI to <50% intensity (pulse < 100ms).[1]

    • Recovery: Immediately acquire images every 0.5–1.0 seconds for 60 seconds.

  • Analysis:

    • Normalize data:

      
      .
      
    • Fit to a single exponential recovery curve.[1]

    • Result: (+)-JQ1 treatment should reduce the half-time of recovery (

      
      ) significantly compared to DMSO and (-)-JQ1.[1]
      
Diagram 2: FRAP Experimental Workflow

FRAP_Workflowcluster_conditionsExperimental ArmsStep11. Transfect Cells(GFP-BRD4)Step22. Treat with Compounds(1h incubation)Step1->Step2DMSODMSO(Vehicle)Step2->DMSOPos(+)-JQ1(500 nM)Step2->PosNeg(-)-JQ1(500 nM)Step2->NegStep33. Photobleach ROI(High Intensity Laser)DMSO->Step3Pos->Step3Neg->Step3Step44. Measure Recovery (t1/2)Step3->Step4ResultInterpretation:(+)-JQ1: Fast Recovery (Mobile)(-)-JQ1: Slow Recovery (Bound)Step4->Result

Caption: Workflow for FRAP analysis. Successful target engagement is indicated by a rapid recovery of fluorescence in the (+)-JQ1 arm only.[1]

Protocol B: Biochemical Selectivity (AlphaScreen)

To confirm potency in a cell-free system, use an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[1]

  • Donor Beads: Streptavidin-coated (binds Biotinylated-H4-tetra-acetyl peptide).[1]

  • Acceptor Beads: Ni-NTA-coated (binds His-tagged BRD4 bromodomain).[1]

  • Mechanism: When BRD4 binds the peptide, beads are brought close. Excitation at 680 nm causes singlet oxygen transfer, emitting light at 520-620 nm.[1] JQ1 disrupts this interaction.

Expected IC50 Values (Validation Criteria):

Target Domain(+)-JQ1 IC50 (nM)(-)-JQ1 IC50 (nM)Selectivity Ratio
BRD4 (BD1) ~ 77> 10,000> 100x
BRD4 (BD2) ~ 33> 10,000> 300x
CREBBP > 10,000> 10,000N/A

Data Source: Filippakopoulos et al., Nature 2010.

Part 4: Troubleshooting & Scientific Integrity

The Importance of (-)-JQ1

Never publish data using (+)-JQ1 without the (-)-JQ1 control.[1]

  • Why? JQ1 is a hydrophobic molecule.[1] At concentrations >1 µM, it may have off-target effects unrelated to BET inhibition (e.g., membrane perturbation).[1]

  • Logic: Since (-)-JQ1 is the stereoisomer, it shares identical physicochemical properties (solubility, permeability) but lacks affinity for the BET pocket.[1][3] If an effect is seen with (+)-JQ1 but not (-)-JQ1, it is on-target .[1]

Common Pitfalls
  • Concentration: Do not exceed 1 µM in cellular assays unless specifically justified. High doses induce non-specific toxicity.[1]

  • Timing: Transcriptional changes (e.g., MYC downregulation) occur rapidly (2-4 hours). Phenotypic changes (differentiation) take 24-48 hours.[1]

  • Stability: JQ1 has a short half-life in vivo (approx 1 hour in mice) due to CYP3A4 metabolism.[1] It is a probe , not a drug. For in vivo efficacy studies, consider using optimized derivatives like dBET6 (degrader) or clinical BET inhibitors, though JQ1 is acceptable for short-term proof-of-concept.[1]

References

  • Filippakopoulos, P., et al. (2010).[1] Selective inhibition of BET bromodomains.[1][2][3][4][6][7][8][9] Nature, 468(7327), 1067–1073.[1][3] [1][6]

  • Structural Genomics Consortium (SGC). (n.d.).[1] (+)-JQ1 Chemical Probe Profile. The SGC.[1][6][7]

  • Chemical Probes Portal. (2016).[7] JQ1 Probe Summary and Expert Review. Chemical Probes Portal.[5]

  • Anders, L., et al. (2014).[1] Genome-wide localization of small molecules. Nature Biotechnology, 32, 92–96. (Describes Chem-Seq using JQ1).

techniques for measuring binding affinity of [compound name]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Measuring Binding Affinity (


) of Small Molecule Inhibitors 

Abstract

In drug discovery, the equilibrium dissociation constant (


) is more than a number; it is the foundational metric that predicts target occupancy and therapeutic index. However, relying on a single endpoint value without understanding the kinetic (

,

) or thermodynamic (

,

) drivers of that affinity can lead to the selection of "dead-end" leads. This guide moves beyond basic

assays to detail the three gold-standard biophysical techniques for measuring the binding affinity of small molecule inhibitors: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) .

Introduction: The Occupancy Theory

Binding affinity is defined by the law of mass action. For a reaction between a Protein Target (


) and a Small Molecule Ligand (

):


The equilibrium dissociation constant


 is the ratio of the off-rate to the on-rate:


Critical Insight: While


 tells you how strong the binding is, it does not tell you how long the drug stays bound. Modern drug development increasingly prioritizes Residence Time  (

) because long residence time often correlates better with in vivo efficacy than affinity alone [1].

Technique I: Surface Plasmon Resonance (SPR)

The Kinetic Gold Standard

SPR measures the change in refractive index near a sensor surface as mass binds to it. It is the only method among the three that provides real-time kinetic data (


, 

).
Mechanism of Action
  • Immobilization: The target protein is tethered to a gold-coated sensor chip (usually via amine coupling or biotin-streptavidin).

  • Injection: The small molecule (analyte) flows over the surface.

  • Detection: Binding increases mass, changing the angle of reflected light (measured in Resonance Units, RU).

Experimental Protocol
  • Step 1: Surface Preparation (CM5 Chip)

    • Activate surface with EDC/NHS (1:1 mix) for 7 minutes.

    • Inject Protein Target (10-50 µg/mL in Acetate pH 4.5-5.5) to reach a target density (

      
      ).
      
    • Expert Tip: For kinetics, aim for a low

      
       (<100 RU for small molecules) to prevent mass transport limitations and steric crowding [2].
      
    • Block remaining esters with Ethanolamine.

  • Step 2: Kinetic Titration (Single Cycle or Multi-Cycle)

    • Prepare a 2-fold dilution series of the compound (e.g., 0.1 nM to 100 nM).

    • Buffer: HBS-EP+ (HEPES, NaCl, EDTA, Surfactant P20). Crucial: Match DMSO concentration exactly (usually 1-5%) between running buffer and samples to avoid "bulk effect" jumps.

    • Flow Rate: High flow (30-50 µL/min) is required to minimize mass transport effects.

  • Step 3: Data Analysis

    • Reference subtraction: (Flow Cell 2 - Flow Cell 1).

    • Fit data to a 1:1 Langmuir binding model.

Self-Validating Check: Mass Transport Limitation

If the binding rate depends on the flow rate, your data is flawed (diffusion-limited).

  • Test: Run the same concentration at 15, 30, and 60 µL/min. The curves should overlay perfectly. If they differ, lower the surface density (

    
    ).
    

SPR_Workflow Baseline Baseline (Buffer Flow) Injection Analyte Injection (Association) Baseline->Injection Start Equilibrium Equilibrium (Steady State) Injection->Equilibrium kon Dissociation Washout (Dissociation) Equilibrium->Dissociation Stop Flow Regeneration Regeneration (Remove Ligand) Dissociation->Regeneration koff Regeneration->Baseline Cycle End

Figure 1: The Standard SPR Sensorgram Cycle. The shape of the association and dissociation phases yields kinetic constants.

Technique II: Isothermal Titration Calorimetry (ITC)

The Thermodynamic Gold Standard

ITC measures the heat released (exothermic) or absorbed (endothermic) during binding.[1][2] It is the only technique that directly measures enthalpy (


) and stoichiometry (

) without immobilization or labeling.
Mechanism of Action

A syringe injects small aliquots of ligand into a cell containing the protein. The instrument measures the power (


cal/sec) required to keep the sample cell at the same temperature as a reference cell.
Experimental Protocol
  • Step 1: Sample Prep (The Critical Step)

    • Dialysis: Both protein and ligand must be in the exact same buffer. Dialyze the protein against the buffer, then use the final dialysate to dissolve the small molecule. Even a 1% mismatch in DMSO or pH can mask the binding heat.

    • Degassing: Samples must be degassed to prevent bubbles, which cause massive noise spikes.

  • Step 2: The Titration

    • Cell: Protein (e.g., 20 µM).[3]

    • Syringe: Ligand (e.g., 200-300 µM). Rule of thumb: Ligand concentration should be 10-20x the protein concentration.[4]

    • Injection Profile: 1 initial injection of 0.4 µL (discard data), followed by 19 injections of 2 µL every 150 seconds.

  • Step 3: The "C-Value" Check

    • For accurate curve fitting, the c-value (

      
      ) must be between 10 and 1000 [3].
      
    • If

      
       (low affinity), the curve is too shallow to fit unique parameters. You must increase protein concentration.
      
Self-Validating Check: Water-Water Blank

Run a titration of Ligand into Buffer (no protein). The heat observed here is the "Heat of Dilution." This must be subtracted from the experimental data. If the heat of dilution is larger than the heat of binding, ITC is not suitable.

ITC_Schematic Syringe Injection Syringe (Ligand) SampleCell Sample Cell (Protein + Ligand) Syringe->SampleCell Titration Feedback Feedback Heater (Maintains u0394T = 0) SampleCell->Feedback Temp Change RefCell Reference Cell (Water/Buffer) RefCell->Feedback Reference Temp Feedback->SampleCell Power Compensation

Figure 2: ITC Feedback Loop. The instrument measures the differential power (DP) required to maintain thermal equilibrium.

Technique III: Microscale Thermophoresis (MST)

The Solution-Phase, Low-Volume Alternative

MST detects changes in the hydration shell of a molecule.[5][6] When a ligand binds, it alters how the protein moves in a microscopic temperature gradient (thermophoresis).

Experimental Protocol
  • Step 1: Labeling (or Label-Free)

    • Standard: Label the protein with a red/blue fluorophore (NHS-ester or His-tag specific).

    • Label-Free: Use intrinsic Tryptophan fluorescence (requires UV-compatible capillaries).

  • Step 2: Serial Dilution

    • Keep Protein constant (e.g., 20 nM).

    • Titrate Ligand (16 tubes, 1:1 dilution series).

    • Mix and incubate for 10 minutes.

  • Step 3: Measurement

    • Load samples into glass capillaries.[5]

    • The instrument uses an IR laser to heat a spot by 2-6°C.

    • Fluorescence is measured before heating (Initial), during heating (Thermophoresis), and after cooling (Back-diffusion).

Self-Validating Check: Capillary Scan

Before the experiment, the instrument scans all capillaries. Fluorescence intensity should be constant (


 10%) across all 16 capillaries. If fluorescence decreases at high ligand concentrations, your ligand is aggregating or quenching the fluorophore.

Comparative Analysis

FeatureSPR (Biacore) ITC (MicroCal) MST (Monolith)
Primary Output Kinetics (

)
Thermodynamics (

)
Affinity (

)
Immobilization Required (Chip)None (Solution)None (Solution)
Sample Consumption Medium (Ligand), Low (Protein)High (mg quantities)Very Low (< 10 µg)
Throughput High (Automated)Low (1-2 hours/run)Medium (20 mins/run)
Best For Screening, Residence TimeMechanism of Action, StoichiometryDifficult targets, Low sample availability

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug–target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739.

  • Myszka, D. G. (1999). Improving biosensor analysis.[7] Journal of Molecular Recognition, 12(5), 279–284.

  • Malvern Panalytical. (2025).[1][4] Isothermal Titration Calorimetry: A Practical Guide.

  • NanoTemper Technologies. (2025). MicroScale Thermophoresis (MST) Technology Overview.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: JNJ-INT-001 Subject: Yield Optimization & Regiocontrol in Adamantyl-Tetrazole Coupling Applicable For: P2X7 Antagonist Development (e.g., JNJ-47965567 intermediates)

The Critical Pathway: Reaction Workflow[1]

The synthesis of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid hinges on the successful formation of the C–N bond between the bulky adamantane cage and the nitrogen-rich tetrazole ring. The primary challenge is achieving high regioselectivity for the N2-isomer (the bioactive target) over the N1-isomer, while suppressing the elimination side-reaction that forms methylene-adamantane.

The following workflow outlines the "Gold Standard" Lewis Acid-Catalyzed route, which generally offers superior yields compared to standard alkyl halide substitutions for tertiary adamantyl systems.

SynthesisWorkflow Start1 Precursor A: 3-Hydroxy-1-adamantylacetic acid (ethyl ester preferred) Step1 Activation (S_N1 Pathway) Catalyst: BF3·OEt2 or Al(OTf)3 Solvent: DCE or Toluene Temp: 60-80°C Start1->Step1 Start2 Precursor B: 5-Phenyl-1H-tetrazole Start2->Step1 Intermediate Reactive Intermediate: Tertiary Adamantyl Cation Step1->Intermediate - H2O / Leaving Group Branch Nucleophilic Attack (Regioselectivity Check) Intermediate->Branch ProductN2 TARGET (N2 Isomer): [3-(5-phenyl-2H-tetraazol-2-yl)-... Thermodynamically Favored Branch->ProductN2 Major Path (Steric Control) ProductN1 Impurity (N1 Isomer): Kinetic Product (Sterically crowded) Branch->ProductN1 Minor Path SideProduct Side Product: Methylene Adamantane (Elimination) Branch->SideProduct Elimination (if Base present)

Figure 1: Mechanistic workflow for the Lewis Acid-catalyzed adamantylation of 5-phenyltetrazole. The pathway relies on generating a stable tertiary carbocation.

Optimized Experimental Protocol

Recommendation: Do not use the direct alkylation of adamantyl bromide with base (


), as this often leads to elimination (dehydrohalogenation) and poor N2/N1 selectivity. Instead, use the Lewis Acid Catalyzed Hydroxy-Alkylation  method.
Materials
  • Substrate: Ethyl 3-hydroxy-1-adamantylacetate (1.0 equiv)

  • Nucleophile: 5-Phenyl-1H-tetrazole (1.1 equiv)

  • Catalyst: Boron trifluoride diethyl etherate (

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Ethyl 3-hydroxy-1-adamantylacetate and 5-Phenyl-1H-tetrazole in anhydrous DCE (0.2 M concentration).

  • Catalyst Addition: Cool the mixture to 0°C. Add

    
     dropwise over 10 minutes. Note: Fuming may occur; ensure proper venting.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours.

    • Why Heat? Higher temperatures favor the thermodynamic product (N2 isomer) and ensure complete consumption of the bulky adamantyl precursor.

  • Quench: Cool to RT and quench slowly with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis (Optional): If the free acid is required, treat the crude ester with

    
     in THF/Water (4:1) at RT for 2 hours, then acidify to pH 3.
    

Troubleshooting Guide: Yield & Selectivity

This section addresses the three most common failure modes: Regioselectivity (N1 vs N2), Low Conversion, and Elimination.

Issue 1: Poor Regioselectivity (Too much N1 Isomer)

Target Ratio: >90:10 (N2:N1) Mechanism: The adamantyl cation is bulky. The N2 position of the tetrazole is less sterically hindered than N1 (which is flanked by the phenyl ring). However, solvent polarity affects the transition state.

VariableRecommendationScientific Rationale
Solvent Switch to Toluene or DCE Polar aprotic solvents (DMF/DMSO) stabilize the N1 transition state. Non-polar solvents enhance the steric preference for N2.
Temperature Increase to >80°C Isomerization of N1-adamantyl to N2-adamantyl can occur under acidic conditions at high heat (Thermodynamic Control).
Catalyst Try

Aluminum triflate has shown superior N2 regioselectivity in recent literature compared to

.
Issue 2: Low Yield / Incomplete Reaction

Symptom: Starting material (alcohol) remains, or "gummy" precipitate forms.

CauseFix
Moisture Strict Anhydrous Conditions
Stoichiometry Excess Tetrazole (1.2 eq)
Stirring High Shear Stirring
Issue 3: Impurity Formation (Elimination)

Symptom: Appearance of olefinic protons in NMR (approx. 4.5-5.0 ppm) or mass peak [M-18].

  • Cause: The adamantyl cation loses a proton to form a double bond (methylene adamantane) instead of trapping the tetrazole.

  • Solution: Avoid basic conditions during the coupling step. If using the Lewis Acid method, ensure the reaction is not "over-cooked" (stopped once TLC shows consumption of SM).

FAQ: Expert Insights

Q: Can I use the adamantyl bromide instead of the alcohol? A: Yes, but it is generally inferior. The bromide requires a silver catalyst (


 or 

) to generate the cation efficiently without using strong bases that cause elimination. The alcohol + Lewis Acid route is more atom-economical and scalable.

Q: How do I separate the N1 and N2 isomers? A: The N2 isomer (Target) is typically less polar than the N1 isomer.

  • TLC: Run in Hexane:Ethyl Acetate (4:1). The N2 isomer will have a higher

    
    .
    
  • Crystallization: The N2 isomer often crystallizes more readily from Ethanol/Water or Heptane/EtOAc mixtures due to its higher symmetry.

Q: Why is the N2 isomer preferred for bioactivity? A: In P2X7 antagonists (like JNJ-47965567), the N2-attachment orients the phenyl ring and the adamantane cage in a specific "L-shape" geometry required to fit the allosteric binding pocket. The N1 isomer creates a linear/clashed geometry that fails to bind effectively.

References

  • Regioselectivity in Tetrazole Alkylation

    • Reynard, G., & Lebel, H. (2021).[2] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459.

    • Note: Discusses the thermodynamic preference for N2 substitution in bulky systems.
  • Schreiner, P. R., et al. (2006). C–H Activation of Adamantane. Nature, 444, 1027.
  • JNJ-47965567 & P2X7 Antagonist Chemistry

    • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567.[3][4] British Journal of Pharmacology, 170(3), 624-640.

    • Context: Validates the target molecule structure and biological relevance.
  • Roh, J., et al. (2012). Selectivity of the Alkylation of 5-Substituted Tetrazoles. Heterocycles, 85(9).

Sources

Technical Guide: Purification & Analysis of Adamantyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Support Center ID: ADM-PUR-001

Status: Active | Tier: Level 3 (Senior Research Support)

Introduction: The "Diamondoid" Challenge

Adamantane (


) and its derivatives (e.g., Memantine, Amantadine, Rimantadine) present a unique triad of purification challenges: extreme lipophilicity , lack of UV chromophores , and high sublimation potential . Structurally akin to a diamond lattice, these cage-like molecules are rigid and chemically stable, but their physical properties often lead to "invisible" losses during standard workflows.

This guide addresses the specific failure modes encountered when purifying adamantyl compounds, moving beyond generic protocols to chemically grounded troubleshooting.

Module 1: The "Invisible" Analyte (Detection Strategies)

The Problem: Most adamantane derivatives lack conjugated


-systems, rendering them invisible to standard UV/Vis detectors (254 nm). Researchers often inject a sample, see a flat baseline, and assume the synthesis failed.

Diagnostic Workflow: Do not rely on standard UV. Use the logic tree below to select the correct detection modality.

DetectionLogic Start Analyte: Adamantyl Derivative Volatile Is the derivative volatile? (BP < 300°C, non-salt) Start->Volatile GC Method: GC-FID or GC-MS (Preferred for non-polar) Volatile->GC Yes NonVolatile Non-Volatile / Salt Form Volatile->NonVolatile No UniDetect Universal Detector Available? (ELSD, CAD, RI) NonVolatile->UniDetect Deriv Method: Derivatization (e.g., with ASC or Benzoyl Cl) UniDetect->Deriv No (Only UV Avail) Direct Method: HPLC-ELSD/CAD (Mobile Phase must be volatile) UniDetect->Direct Yes

Figure 1: Decision matrix for selecting the appropriate detection method for adamantane derivatives.

Protocol A: Derivatization for UV Detection

If you lack ELSD/CAD and must use HPLC-UV, you must tag the amine or hydroxyl group on the adamantane cage.

  • Reagent: Anthraquinone-2-sulfonyl chloride (ASC) or Benzoyl Chloride.

  • Mechanism: Attaches a strong chromophore to the adamantyl amine/alcohol.

  • Step-by-Step:

    • Dissolve 1 mg of sample in 1 mL acetonitrile (ACN).

    • Add 2 eq. of base (Triethylamine) and 1.5 eq. of ASC.

    • React at Room Temp for 10 mins.

    • Critical: Quench with amine-scavenger or analyze immediately to differentiate product from reagent peaks.

    • Detect at 256 nm (for ASC derivatives).[1]

Module 2: Purification & Isolation

The Problem: Adamantyl compounds often "streak" on silica due to poor solubility in polar eluents or "crash out" in Reverse Phase (RP) systems when water content is high. Furthermore, they can sublime during drying, leading to mysterious yield losses.

Data Table 1: Solvent Systems & Solubility
Solvent SystemApplicationSolubility NoteRisk Factor
Hexane / Acetone RecrystallizationHigh solubility in Hexane; Acetone acts as antisolvent (cooling).Moderate
Methanol / Water RP-HPLCPoor solubility in >30% Water.Precipitation on column
Dichloromethane (DCM) ExtractionExcellent solubility.Volatility (Sublimation risk during evap)
Toluene RecrystallizationGood temperature coefficient for solubility.High boiling point (hard to remove)
Protocol B: Recrystallization (The "Anti-Sublimation" Method)

Recrystallization is often superior to chromatography for adamantanes because it avoids the "invisibility" issue of fractions.

  • Solvent Choice: Use n-Hexane (solvent) and Acetone (anti-solvent) or pure Ethanol .

  • Dissolution: Dissolve crude solid in minimal boiling n-Hexane.

  • Filtration: Hot filter to remove insoluble polymeric byproducts.

  • Crystallization:

    • Do not vacuum dry immediately.

    • Allow to cool slowly to RT, then to 4°C.

    • Adamantane derivatives crystallize as waxy, white plates or needles.

  • Drying (CRITICAL):

    • STOP: Do not place pure adamantyl free bases in a high-vacuum oven (>50°C). They will sublime onto the oven walls.

    • Correct Method: Air dry or use a desiccator at ambient pressure/temperature. If vacuum is needed, use < 10 mbar at 0°C .

Module 3: Troubleshooting FAQ

Q1: I see a "Ghost Peak" in my gradient HPLC blank run after injecting my adamantane sample.

  • Cause: The compound is extremely lipophilic (LogP > 3-4). It did not elute during the standard gradient of the previous run and is eluting now during the high-organic wash of the blank.

  • Fix: Extend your HPLC method's final organic hold (95% ACN/MeOH) by 5-10 minutes. Switch to a C8 or Phenyl-Hexyl column to reduce hydrophobic retention compared to C18.

Q2: My yield is 40% lower than expected, but the NMR is pure. Where did it go?

  • Cause: Sublimation.[2][3] You likely dried the sample on a rotovap with a water bath > 40°C or left it on a high-vac manifold overnight.

  • Validation: Check the "cold finger" of your sublimation apparatus or the rotovap condenser. You will likely find white crystals deposited there.[4]

  • Recovery: Scrape the condenser. For future runs, convert the amine to a Hydrochloride (HCl) salt immediately; salts do not sublime.

Q3: TLC visualization is impossible. Iodine staining is transient.

  • Cause: Adamantanes have no functional groups for UV and don't reduce PMA/permanganate strongly unless functionalized.

  • Fix: Use Iodine Vapor (reversible, good for location) or Dragendorff’s Reagent (specific for tertiary amines like Memantine/Amantadine - stains orange).

Module 4: Advanced Separation Workflow

For complex mixtures where recrystallization fails, use this chromatographic decision tree.

PurificationFlow Crude Crude Mixture CheckSol Solubility Check: Dissolves in MeOH? Crude->CheckSol RP Reverse Phase (C18) *Use ELSD/CAD* CheckSol->RP Yes NP Normal Phase (Silica) *Use Iodine Stain* CheckSol->NP No (Only DCM/Hex) Precip Risk: Precipitation Keep Organic > 50% RP->Precip Warning Sublime Sublimation Purification (If high thermal stability) NP->Sublime Alternative

Figure 2: Purification pathway selection based on solubility profiles.

References
  • BenchChem. (2025).[5] Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis.

  • Holzgrabe, U., et al. (2021).[6] No chromophore - no problem? Pitfalls in the analysis of challenging compounds. Wiley Analytical Science.

  • MicroSolv. (n.d.). Missing peaks using UV detection in HPLC methods.

  • Svetlana, B., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Royal Society of Chemistry.

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.

Sources

Technical Support Center: Solubilization Strategies for Hydrophobic APIs

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Case Study: Curcumin (Model for BCS Class II/IV Compounds)

Status: Operational Ticket ID: SOL-2024-CUR Assigned Specialist: Senior Application Scientist

Core Directive & Scope

This guide addresses the solubility challenges of [Compound Name] , utilizing Curcumin as a reference standard due to its extreme hydrophobicity (LogP ~3.2), hydrolytic instability, and photosensitivity.

The "Brick Dust" Paradox: Researchers often encounter "brick dust" compounds—molecules with high crystal lattice energy that refuse to dissolve even in organic solvents. This guide moves beyond simple "shake and heat" methods, providing thermodynamic and kinetic interventions to force solvation.

Diagnostic FAQ: Why Won't It Dissolve?

Q1: I added DMSO to my aqueous buffer, and the compound immediately precipitated. Why? A: You have triggered the "Crash-Out" Effect .

  • Mechanism: DMSO is aprotic and disrupts the water hydrogen-bonding network. When you dilute a DMSO stock into water, the dielectric constant shifts rapidly. If the local concentration of water exceeds the capacity of the DMSO sheath to solvate the hydrophobic drug, the drug molecules aggregate instantly due to hydrophobic exclusion.

  • Immediate Fix: See Protocol 3.2 (Stepwise Dilution).

Q2: My compound dissolves at pH 2 but precipitates at pH 7. Is this normal? A: Yes, for weak bases.

  • Mechanism: Solubility is pH-dependent for ionizable compounds. According to the Henderson-Hasselbalch equation , a weak base is ionized (soluble) when pH < pKa. At neutral pH, it returns to its neutral, unionized form, which is often insoluble.

  • Diagnostic: Check your compound’s pKa. If it is a weak acid (like Curcumin, pKa ~8.5), it will be more soluble at basic pH, though chemical stability may be compromised.

Q3: The solution looks clear, but my LC-MS signal is dropping over time. What is happening? A: You likely have Micro-Precipitation or Adsorption .

  • Mechanism: The compound may be forming "invisible" nano-aggregates (dimers/trimers) that are filtered out or stick to plastic tips/tubes.

  • Validation: Centrifuge at 15,000 x g for 10 mins. If a pellet forms, it’s precipitation. If not, switch to glass vials to rule out plastic adsorption.

Troubleshooting & Optimization Protocols

Protocol 3.1: The Decision Matrix (Visual)

Before starting, determine the physicochemical route for your specific [Compound Name].

Solubility_Decision_Tree Start Start: [Compound Name] Insoluble Check_Ionizable Is the compound Ionizable? (Check pKa) Start->Check_Ionizable Yes_Ionizable Yes (Weak Acid/Base) Check_Ionizable->Yes_Ionizable No_Neutral No (Neutral/Lipophilic) Check_Ionizable->No_Neutral pH_Adjust Strategy A: pH Adjustment (Salt Formation) Yes_Ionizable->pH_Adjust Check_LogP Check LogP (Hydrophobicity) No_Neutral->Check_LogP LogP_High LogP > 3 (Highly Lipophilic) Check_LogP->LogP_High Extreme LogP_Med LogP < 3 Check_LogP->LogP_Med Moderate Complexation Strategy C: Cyclodextrin Complexation LogP_High->Complexation ASD Strategy D: Amorphous Solid Dispersion LogP_High->ASD If Solid State required CoSolvent Strategy B: Co-Solvents (DMSO/PEG400) LogP_Med->CoSolvent

Figure 1: Solubility Strategy Decision Tree. Select the pathway based on pKa and LogP properties.

Protocol 3.2: Preventing the "Crash-Out" (Co-Solvent Optimization)

Objective: Safely dilute a hydrophobic stock (e.g., 10 mM in DMSO) into aqueous buffer.

The "Golden Rule" of Dilution: Never add water to the stock. Always add the stock to the water, slowly and with vortexing.

StepActionScientific Rationale
1 Prepare Stock Dissolve [Compound Name] in 100% DMSO at 100x the final target concentration.
2 Intermediate Prepare a "transition solvent" (e.g., 50% PEG400 or 10% Tween 80).
3 Stepwise Mix Dilute DMSO stock 1:10 into the Transition Solvent first.
4 Final Dilution Slowly inject the Intermediate Mix into the vortexing aqueous buffer.
5 Validation Measure turbidity (absorbance at 600 nm). Any reading >0.005 indicates precipitation.
Protocol 3.3: Cyclodextrin Inclusion Complexation

Context: For compounds like Curcumin that degrade or precipitate instantly, encapsulating the hydrophobic moiety inside a Cyclodextrin (CD) bucket is the gold standard [1].

Reagents:

  • Host: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Preferred for high solubility.

  • Guest: [Compound Name]

Workflow (Phase Solubility Method):

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 10, 20, 50, 100 mM).

  • Saturation: Add excess [Compound Name] to each vial.

  • Equilibrium: Shake at 25°C for 72 hours.

  • Separation: Filter through 0.45 µm PVDF filter (do not use nylon, it binds drugs).

  • Analysis: Quantify dissolved drug via HPLC/UV.

Data Interpretation (Higuchi-Connors Plot): Plot [Dissolved Drug] (M) vs. [Cyclodextrin] (M) .

  • A-Type (Linear): 1:1 Complex formed. Soluble. Ideal result.

  • B-Type (Plateau): Complex precipitates at high concentrations. Requires adjustment of CD type.

CD_Complexation Step1 1. Mix Drug + CD (Excess Drug) Step2 2. Agitate (72h @ 25°C) Step1->Step2 Step3 3. Filter (0.45 µm) Step2->Step3 Step4 4. Analyze Filtrate (HPLC/UV) Step3->Step4 Result Higuchi-Connors Plot Step4->Result

Figure 2: Workflow for determining stability constant (


) using phase solubility studies [2].
Protocol 3.4: Amorphous Solid Dispersions (ASD)

Context: If you need a solid formulation that dissolves rapidly, you must break the crystal lattice. We use the Solvent Evaporation Method to trap the drug in a high-energy amorphous state within a polymer matrix (e.g., PVP-K30 or HPMC-AS) [3].

Method:

  • Dissolution: Dissolve [Compound Name] and Polymer (1:3 ratio) in a common solvent (e.g., Ethanol/Acetone).

  • Evaporation: Use a Rotary Evaporator at 40°C.

    • Critical: Avoid the "Tetris Effect" (slow drying allows recrystallization). Aim for the "Rush Hour Effect" (fast drying traps the amorphous state) [4].

  • Desiccation: Vacuum dry for 24h to remove residual solvent.

  • Verification: Perform XRD. Sharp peaks = Failure (Crystalline). Halo pattern = Success (Amorphous).

References

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Higuchi and Connors method: Significance and symbolism. Wisdom Library / Asian Journal of Pharmaceutics. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (PMC). [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview. National Institutes of Health (PMC). [Link]

Technical Support Center: Troubleshooting Stability for Labile Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Guide for Stabilizing [Compound Name] in Solution From: Senior Application Scientist, Technical Support Division To: Research & Development Teams

Executive Summary & Diagnostic Matrix

Instability in solution is rarely random; it is a deterministic response to environmental stress. When working with labile small molecules (e.g., kinase inhibitors, prodrugs, catecholamines, or fluorescent probes), "instability" usually manifests as one of three distinct physical phenomena: Precipitation (solubility failure), Chemical Degradation (breaking of covalent bonds), or Adsorption (loss to container surfaces).

Use the matrix below to identify the likely root cause based on your observation before proceeding to the specific troubleshooting modules.

ObservationPrimary SuspectMechanismImmediate Action
Visible Precipitate / Cloudiness Solubility Cliff Compound "crashes out" when high-concentration DMSO stock hits aqueous media.Check [Module 1: Solubility & DMSO].
Purity Loss (HPLC/LCMS) Hydrolysis or Oxidation Covalent bond cleavage due to water (hydrolysis) or electron loss (oxidation).Check [Module 2: Chemical Stability].
Color Change (Yellowing/Browning) Oxidation / Photolysis Formation of conjugated degradation products (quinones) or photo-isomers.Check [Module 3: Light & Air].
Low Recovery (No peaks, no pellet) Adsorption Compound is sticking to the plastic tip or tube wall (common with lipophilic drugs).Check [Module 4: Container Compatibility].
Deep Dive Troubleshooting (FAQs)
Module 1: Solubility & The "DMSO Trap"

Q: My compound is soluble in DMSO at 10 mM, but precipitates immediately when I add it to cell culture media. Why?

A: You are likely hitting the "Solubility Cliff." While DMSO is a universal solvent, it is highly hygroscopic. A common failure mode occurs when a compound is hydrophobic (


). When you dilute a DMSO stock into an aqueous buffer, the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility of the compound in water, it creates a supersaturated solution that is kinetically unstable.
  • The "Freeze-Thaw" Factor: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric water. DMSO is hygroscopic; a stock left uncapped can absorb significant water, depressing the freezing point and potentially causing the compound to precipitate inside the stock vial over time [1].[1]

  • The Fix:

    • Sonicate: Always vortex and sonicate thawed stocks to redissolve micro-precipitates.

    • Step-Down Dilution: Do not pipette 100% DMSO stock directly into media. Create an intermediate dilution (e.g., 10x in media) to prevent local high-concentration "shock" precipitation.

Module 2: Chemical Stability (Hydrolysis & Oxidation)

Q: My LC-MS shows a new peak with Mass +16 or Mass +18. What is happening?

A: These are signature mass shifts for specific degradation pathways.

  • Mass +18 (Hydrolysis): Water has attacked a labile bond (ester, amide, carbamate). This is pH-dependent.

    • Correction: If your compound is an ester (e.g., a prodrug), avoid storing it in aqueous buffers for >4 hours. Use fresh dilutions. Ensure your buffer pH is not catalyzing the reaction (Esters are unstable at pH > 8.0).

  • Mass +16 (Oxidation): An oxygen atom has been added. This is common in compounds with phenol groups, thioethers, or conjugated dienes.

    • Correction: Degas your buffers. Add an antioxidant stabilizer. For lipophilic compounds, BHT (Butylated hydroxytoluene) is the gold standard. For aqueous solutions, use Ascorbic Acid or Sodium Metabisulfite [2].[2]

Module 3: Photostability

Q: The potency of the compound drops significantly after 24 hours on the bench, but the mass spec looks complex.

A: You likely have Photodegradation . Many conjugated systems (e.g., retinoids, fluorophores) are photosensitive. Ambient lab light (fluorescent) emits UV radiation that can drive isomerization or radical cleavage.

  • The Fix: Perform all handling under amber light or wrap tubes in aluminum foil. Adhere to ICH Q1B guidelines for photostability testing [3].

Module 4: Container Compatibility (Adsorption)

Q: I diluted the compound to 1 nM, but my assay shows zero activity. The stock is fine.

A: The compound may have adsorbed to your plasticware.[3] Lipophilic compounds (high LogP) bind aggressively to Polypropylene (PP) and Polystyrene (PS) surfaces. At low concentrations (nM range), you can lose 90% of your molecule to the tube wall in minutes [4].

  • The Fix:

    • Switch to Glass or Low-Binding Plastics (e.g., Eppendorf LoBind).

    • Add a carrier protein (0.1% BSA) or detergent (0.01% Tween-20) to the buffer before adding the compound. This "blocks" the binding sites on the plastic.

Experimental Protocol: Rapid Stability Screen

Do not guess. Validate the stability of [Compound Name] using this self-validating protocol before starting expensive biological assays.

Objective: Determine the half-life (


) of the compound in assay media.
  • Preparation: Prepare a 10 µM solution of the compound in the exact assay buffer (e.g., PBS + 1% DMSO).

  • Incubation: Aliquot into 5 tubes. Incubate at assay temperature (e.g., 37°C).

  • Sampling: quench samples at

    
     by adding an equal volume of cold Acetonitrile (precipitates proteins/stops enzymes).
    
  • Analysis: Inject onto HPLC/LC-MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .

Acceptance Criteria: If degradation > 10% within the assay duration, the data is invalid.

Visual Troubleshooting Logic

The following diagrams illustrate the decision logic for troubleshooting and the mechanistic pathway of DMSO-induced instability.

Figure 1: Diagnostic Decision Tree

Stability_Troubleshooting Start Observation: Loss of Activity CheckSolubility Step 1: Check Solubility (Visible Precipitate?) Start->CheckSolubility Precipitate Yes: Precipitate Visible CheckSolubility->Precipitate Clear No: Solution Clear CheckSolubility->Clear CheckLCMS Step 2: Check LC-MS (New Peaks?) MassShift Mass Shift (+16, +18) CheckLCMS->MassShift NoMassShift No Mass Shift (Parent Peak Low) CheckLCMS->NoMassShift Action_Solubility Action: Improve Solubility (Add Tween-20 / Reduce Conc.) Precipitate->Action_Solubility Clear->CheckLCMS Action_Hydrolysis Action: Chemical Stabilization (Adjust pH / Add Antioxidant) MassShift->Action_Hydrolysis Action_Adsorption Action: Prevent Adsorption (Use Glass / LoBind Plastic) NoMassShift->Action_Adsorption

Caption: Figure 1. Systematic workflow to isolate the root cause of compound instability (Solubility vs. Degradation vs. Adsorption).

Figure 2: The DMSO Hygroscopicity Loop

DMSO_Cycle DryDMSO Dry DMSO Stock (100%) OpenAir Exposure to Air (Humidity) DryDMSO->OpenAir Cap Left Open WetDMSO Wet DMSO (Absorbs H2O) OpenAir->WetDMSO Hygroscopic Action FreezeThaw Freeze-Thaw Cycles WetDMSO->FreezeThaw Ice Crystal Formation Result Compound Precipitates or Hydrolyzes WetDMSO->Result Water Content >10% FreezeThaw->Result Solubility Drop

Caption: Figure 2. Mechanism of DMSO-mediated instability. DMSO absorbs atmospheric water, leading to "wet" stocks that cause precipitation or hydrolysis [1].

References
  • Waybright, T. J., et al. (2009). In situ DMSO hydration measurements of HTS compound libraries. NIH PubMed. [Link]

  • Waterman, K. C., et al. (2002).[4] Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. [Link]

  • ICH Guidelines. (1996).[5] Q1B: Photostability Testing of New Drug Substances and Products. ICH.org. [Link]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[3] PLOS ONE. [Link]

Sources

minimizing cytotoxicity of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Cytotoxicity & Optimizing Solubility Target Class: P2X7 Receptor Antagonists / Adamantane-Based Probes

Core Technical Overview

Compound Identity: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid is a highly lipophilic small molecule, structurally characteristic of P2X7 receptor antagonists developed for studying inflammatory pathways and purinergic signaling.

The Paradox of Cytotoxicity: P2X7 antagonists are typically cytoprotective (preventing ATP-induced pore formation and cell death). If you observe cytotoxicity with this compound, it is rarely due to on-target pharmacology. Instead, it is likely an artifact of its physicochemical properties :

  • Micro-Precipitation: The adamantane cage drives rapid aggregation in aqueous media, forming micro-crystals that physically damage cell membranes.

  • Membrane Intercalation: At high concentrations (>10 µM), the lipophilic core may non-specifically intercalate into the lipid bilayer, destabilizing membrane integrity.

  • Vehicle Toxicity: The high percentage of DMSO required to solubilize the adamantyl group often exceeds the 0.5% tolerance threshold of sensitive cell lines.

Troubleshooting Guides (Q&A Format)

Module A: Distinguishing "True" Toxicity from Solubility Artifacts

Q: My cells show rapid death (LDH release) within 2 hours of treatment. Is this potent antagonism? A: No. P2X7 antagonism should prevent lysis, not cause it. Rapid lysis suggests compound precipitation .

Diagnostic Protocol:

  • Prepare your working solution (e.g., 10 µM in media).

  • Shine a laser pointer (or strong LED) through the tube.

  • Observation: If you see a "Tyndall effect" (scattering of light beam), you have micro-precipitates. These crystals settle on the cell monolayer, causing physical stress and "false" cytotoxicity signals.

Corrective Action: Switch to a Cyclodextrin-based delivery system (see Protocol 1 below). Adamantane groups have a high affinity for Beta-Cyclodextrin cavities, which shields the hydrophobic core and prevents precipitation without blocking the active pharmacophore.

Module B: Vehicle & Storage Optimization

Q: The compound crashes out when I dilute my DMSO stock into media. How do I fix this? A: This is "solvent shock." The adamantyl group is extremely hydrophobic. When you drop 100% DMSO stock into water, the local water concentration spikes, forcing the compound out of solution before it disperses.

The "Step-Down" Dilution Method:

  • Do NOT add DMSO stock directly to the final volume of media.

  • Step 1: Dilute your 10 mM DMSO stock 1:10 into pure ethanol or PEG-400 (Intermediate Stock).

  • Step 2: Add this intermediate dropwise to your media while vortexing rapidly.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v).

Q: Can I store the diluted working solution? A: Never. The acetic acid tail is prone to slow esterification if stored in alcohols, and the adamantane group will adhere to plastic surfaces over time (adsorption).

  • Rule: Prepare fresh immediately before use.

  • Hardware: Use glass vials or low-binding polypropylene tubes. Standard polystyrene tubes will adsorb up to 40% of the compound within 1 hour, altering your effective dose.

Module C: Assay Interference

Q: I see high cytotoxicity in MTT assays, but the cells look fine under the microscope. Why? A: Adamantane aggregates can reduce MTT tetrazolium salts non-enzymatically, or the crystals themselves may scatter light, inflating absorbance readings.

Solution:

  • Abandon MTT/MTS.

  • Adopt ATP-based Luminescence (e.g., CellTiter-Glo). This measures metabolic activity directly and is less prone to interference from precipitates.

  • Visual Validation: Always capture phase-contrast images before running the plate reader. If you see dark specs on the cells, your data is compromised by precipitation.

Critical Experimental Workflows (Visualized)

Workflow 1: The Cytotoxicity Diagnostic Logic

Cytotoxicity_Tree Start Observation: Unexpected Cytotoxicity Check_Turbidity Step 1: Turbidity Check (Laser/Microscope) Start->Check_Turbidity Is_Precipitate Are crystals/haze visible? Check_Turbidity->Is_Precipitate Precipitate_Yes Cause: Physical Lysis (Solubility Artifact) Is_Precipitate->Precipitate_Yes Yes Precipitate_No Step 2: Check Vehicle Is_Precipitate->Precipitate_No No Check_DMSO Is DMSO > 0.5%? Precipitate_No->Check_DMSO DMSO_Yes Cause: Vehicle Toxicity Check_DMSO->DMSO_Yes Yes DMSO_No Step 3: Check Assay Check_DMSO->DMSO_No No Check_Assay Assay: MTT/MTS? DMSO_No->Check_Assay Assay_Yes Cause: False Positive (Chemical Reduction) Check_Assay->Assay_Yes Yes Assay_No Cause: True Off-Target (Membrane Intercalation) Check_Assay->Assay_No No

Figure 1: Decision tree for identifying the root cause of cytotoxicity in adamantyl-tetrazole experiments.

Workflow 2: Solubilization Strategy (Cyclodextrin Complexation)

Solubility_Protocol Stock Compound Stock (10mM in DMSO) Mix Flash Mixing (Vortex High Speed) Stock->Mix 1 Part HPBCD 20% HP-β-CD (in PBS/Media) HPBCD->Mix 9 Parts Complex Inclusion Complex (Adamantane inside CD) Mix->Complex Stabilize Cells Add to Cells (Soluble & Bioavailable) Complex->Cells

Figure 2: Protocol for generating stable inclusion complexes using Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to prevent precipitation.

Step-by-Step Protocols

Protocol 1: Cyclodextrin Complexation (Gold Standard)

Use this when working at concentrations > 1 µM to ensure true bioavailability.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Sigma/Merck)

  • Culture Media (Serum-free initially)

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile PBS. Filter sterilize (0.22 µm).

  • Dilute the 20% CD stock to 2% in your culture media.

  • Add your compound DMSO stock to this 2% CD-Media .

  • Vortex immediately for 30 seconds.

  • Incubate at 37°C for 15 minutes to allow the adamantane cage to enter the cyclodextrin cavity.

  • Apply to cells.

    • Mechanism:[1][2] The cyclodextrin acts as a "shuttle," keeping the lipophilic adamantane soluble in the aqueous phase until it reaches the membrane receptor.

Protocol 2: Low-Binding Handling

Use this to prevent loss of compound to plasticware.

  • Pipette Tips: Use siliconized or "low-retention" tips.

  • Dilution Vessels: Use Glass HPLC vials for all intermediate dilutions. If glass is unavailable, pre-rinse polypropylene tubes with PBS containing 0.1% BSA (the BSA coats the plastic sites, preventing drug adsorption).

Summary Data Table: Toxicity Thresholds

ParameterSafe RangeToxic/Interference RangeMechanism of Failure
Concentration 1 nM – 1 µM> 10 µMMembrane intercalation / Precipitation
DMSO Content < 0.1%> 0.5%Solvent-induced membrane permeabilization
Solubility Limit ~5 µM (PBS)> 10 µM (PBS)Micro-crystallization (Tyndall effect)
Assay Type ATP / LuminescenceMTT / MTSChemical reduction of tetrazolium by aggregates
Plasticware Glass / Low-BindPolystyreneHydrophobic adsorption (Loss of potency)

References

  • Abbott Laboratories. (2006).[3] Discovery of P2X7 receptor-selective antagonists: Adamantane amides and tetrazoles. Journal of Medicinal Chemistry.

  • Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Applications. Chemical Reviews. (Establishes the protocol for solubilizing adamantane derivatives).

  • AstraZeneca R&D. (2003). Adamantane derivatives as P2X7 antagonists.[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.[1] (Provides SAR data on lipophilicity vs. potency).

  • PubChem. (2025).[5] Compound Summary: 1-Tetrazolylacetic acid derivatives.[6] (Physicochemical property verification).

Sources

how to improve the purity of synthesized [compound name]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Purity of Small Molecule Biaryls (Suzuki-Miyaura Coupling Products)

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PURITY-OPT-001[1]

Introduction

You have reached the Advanced Synthesis Support Hub. While the principles below apply to many organic syntheses, this guide uses Suzuki-Miyaura Cross-Coupling (biaryl synthesis) as the primary case study. This reaction class produces high-value pharmaceutical intermediates but is notorious for specific impurity profiles: residual Palladium (Pd) , protodeboronation byproducts , and homocoupling impurities .[1]

This guide prioritizes causality over procedure . We do not just tell you what to do; we explain why your current method might be failing and how to engineer a self-validating purification system.

Module 1: The Reaction Phase (Prevention Strategy)

User Question: "My crude NMR shows significant impurities before I even start purification. How do I stop them from forming?"

Technical Insight: Purity is defined in the flask, not on the column. Two major impurities plague Suzuki couplings:

  • Protodeboronation: The boronic acid loses its boron moiety (Ar-B(OH)₂ → Ar-H), often catalyzed by base or bulk phosphine ligands [1].[1][2]

  • Oxidative Homocoupling: Oxygen promotes the dimerization of the boronic acid (Ar-Ar) or halide.[1]

Troubleshooting Workflow: Impurity Origin

Use this logic flow to identify the root cause of your crude mixture profile.

ReactionLogic Start Crude NMR Analysis Check1 Impurity: Ar-H (Protodeboronation) Start->Check1 Check2 Impurity: Ar-Ar (Homocoupling) Start->Check2 Sol1 Cause: Base-catalyzed hydrolysis Fix: Use MIDA boronates or anhydrous bases (K3PO4) Check1->Sol1 Sol2 Cause: O2 Ingress Fix: Sparge solvents with Ar (20 min) before catalyst addition Check2->Sol2

Figure 1: Diagnostic logic for identifying pre-purification impurity origins in cross-coupling reactions.

Critical Protocol: The "Inert Sparge" Technique

  • Why: Simply ballooning nitrogen is insufficient.[1] Dissolved oxygen in polar solvents (DMF, Dioxane) rapidly oxidizes Pd(0) to Pd(II), stalling the cycle and promoting homocoupling.

  • Step: Submerge a gas dispersion tube (fritted glass) into the solvent before adding the catalyst. Bubble Argon vigorously for 15–20 minutes.

Module 2: Catalyst Removal (The "Black Magic" of Palladium)

User Question: "I ran a column, but my product is still grey/brown, and ICP-MS shows >500 ppm Palladium. How do I fix this?"

Technical Insight: Silica gel chromatography is poor at removing soluble Pd-ligand complexes.[1] You must use active scavenging .[1] The choice of scavenger depends on the nature of your Pd complex (oxidized vs. reduced).

Comparative Data: Scavenger Efficiency

Data aggregated from industrial process studies [2][3].

Scavenger MethodMechanismPd Removal EfficiencyProsCons
Thiol-Silica (Si-Thiol) Chelation (Pd affinity)High (< 10 ppm)High selectivity; no product loss; easy filtration.[1]Expensive; requires 4-12h stir time.[1]
Activated Carbon (Charcoal) Adsorption (Surface area)Moderate (50-200 ppm)Very cheap; rapid (< 1h).[1]Low selectivity (traps product); messy filtration.
Crystallization Lattice ExclusionVariableScalable.[1]Risk: Pd can occlude inside crystals.[1]
Liquid-Liquid Extraction PartitioningPoorSimple.[1]Ineffective for lipophilic Pd-ligand complexes.[1]

Protocol: The "Resin Polish" Step

  • Dissolve crude (post-workup) material in THF or DCM (10 mL/g).

  • Add Si-Thiol or Si-TMT resin (loading: 3-5 eq relative to Pd catalyst used, not the substrate).[1]

  • Stir at 40°C for 4 hours (or overnight at RT).

  • Filter through a 0.45 µm PTFE pad.[1]

  • Validation: The filtrate should be colorless or pale yellow.

Module 3: Purification Strategy (Chromatography vs. Crystallization)

User Question: "Should I recrystallize or run a column? My product co-elutes with an impurity."

Technical Insight: Chromatography separates based on polarity ; Crystallization separates based on solubility differential and lattice packing .[1] If one fails, the other is often the solution.

Decision Matrix: Purification Route

PurificationTree Start Crude Purity Assessment Decision Is impurity >10% or co-eluting? Start->Decision Flash Flash Chromatography (Kinetic Separation) Decision->Flash No (Standard) Cryst Recrystallization (Thermodynamic Separation) Decision->Cryst Yes (Difficult) FlashDetail Use High-Loading Strategy: Dry Load on Celite/Silica Flash->FlashDetail CrystDetail Use Solvent Pairing: Dissolve (Hot) -> Anti-solvent (Cool) Cryst->CrystDetail

Figure 2: Decision tree for selecting the optimal purification unit operation based on impurity profile.

A. Flash Chromatography Optimization

Issue: "My bands are streaking." Fix: You are likely overloading the column or using the wrong solvent for loading.

  • Loading Capacity Guide [4][5]:

    • Bare Silica (Normal Phase): Max load is 10% of silica weight (e.g., 1g compound on 10g cartridge).[1] For difficult separations (ΔRf < 0.1), reduce to 1-2% .

    • C18 (Reverse Phase): Max load is significantly lower, typically 1-5% of media weight.[1][3]

  • Technique: Always use Dry Loading for low-solubility biaryls.[1] Dissolve compound in minimal DCM, add Celite (1:2 ratio), rotovap to a free-flowing powder, and pack into a solid load cartridge. This prevents "solvent shock" and band broadening.[1]

B. Recrystallization Logic

Issue: "It oils out instead of crystallizing." Fix: The "Oiling Out" phenomenon occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

  • Solvent Selection Table [6]:

Solvent Pair (Solvent / Anti-solvent)Polarity GradientBest Application
EtOAc / Hexanes Moderate → Non-polarGeneral biaryls.[1]
DCM / Methanol Non-polar → PolarPolar heterocycles.[1]
Acetone / Water Polar Aprotic → ProtHighly polar intermediates.[1]
Toluene Single SolventHigh-melting solids (slow cool required).[1]

Protocol: The "Cloud Point" Method

  • Dissolve solid in the minimum amount of hot "Good Solvent" (e.g., EtOAc).

  • Add hot "Anti-solvent" (e.g., Hexanes) dropwise until a persistent cloudiness appears.

  • Add one drop of Good Solvent to clear the solution.

  • Critical Step: Remove from heat and let cool to RT undisturbed. Wrapping the flask in foil slows cooling, promoting purer, larger crystals.[1]

Module 4: Final Validation (The "Purity Trap")

User Question: "My HPLC says 99% purity, but my biology team says the compound is toxic/inactive."

Technical Insight: HPLC at 254 nm is deceptive. It only sees chromophores.[1] It does not see:

  • Residual solvents (THF, DCM).

  • Inorganic salts (Borates, Potassium Carbonate).[4]

  • Grease/Silicones.[1]

The "Gold Standard" Check: Run a Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).[1]

  • Formula:

    
    
    
  • If qNMR purity < HPLC purity, you have "invisible" mass.[1] Dry the sample under high vacuum ( < 1 mbar) at 50°C for 24 hours.

References
  • ACS Publications. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[2] Link

  • Johnson Matthey Technology Review. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Link

  • National Institutes of Health (PMC). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Link

  • Biotage. (2023).[5][6] How do I determine loading capacity in reverse phase flash column chromatography?. Link

  • Welch Materials. (2024). Selecting the Optimal Flash Column: A Guide to Injection Volume in Purification. Link

  • University of Rochester. (2025). Solvents for Recrystallization. Department of Chemistry. Link

Sources

resolving ambiguous NMR peaks for [compound name]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Ambiguous NMR Peaks in Complex Heterocyclic Drug Candidates (CHDCs)

Status: Operational Ticket Priority: High (Structural Elucidation Blocked) Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the BioSolv Resolution Hub.

You are likely here because your 1H NMR spectrum for a Complex Heterocyclic Drug Candidate (CHDC) —likely a macrolide, peptidomimetic, or dense alkaloid—resembles a "forest" rather than a set of discrete signals. The methylene region (1.5–2.5 ppm) is a blob, and your aromatic protons are overlapping, making


-coupling analysis impossible.

This guide moves beyond basic shimming. We will deploy advanced spectral simplification strategies to resolve these ambiguities.

Phase 1: The "Quick Wins" (Non-Destructive Manipulation)

Before altering pulse sequences, we manipulate the physicochemical environment. These steps are often skipped but are the most efficient way to shift overlapping peaks.

Q: My methylene protons are chemically equivalent but magnetically non-equivalent, causing second-order "roofing" effects. How do I fix this without a new magnet?

A: Perform a Solvent Titration (Matrix Screening). Chemical shifts are highly sensitive to the solvent's magnetic anisotropy. Aromatic solvents (Benzene-


, Toluene-

) induce ring-current shifts that affect solute protons differently based on their spatial orientation relative to the solvent molecules.

Protocol: The "Drop-in" Titration

  • Baseline: Acquire your standard spectrum in CDCl

    
    .
    
  • Titration: Do not dry down the sample. Add C

    
    D
    
    
    
    (Benzene-
    
    
    ) incrementally to your NMR tube.
    • Step 1: Add 50

      
      L C
      
      
      
      D
      
      
      . Shake and acquire.
    • Step 2: Add another 100

      
      L. Acquire.
      
  • Analysis: Stack the spectra. You will observe differential migration of peaks. Protons closer to electron-deficient sites often shift upfield in aromatic solvents due to shielding cones.

Q: I suspect rotamers are broadening my peaks. How do I confirm this?

A: Variable Temperature (VT) NMR. Broad peaks often indicate intermediate exchange rates on the NMR time scale.[1] Heating the sample pushes the exchange into the "fast" regime, sharpening the peaks (coalescence). Cooling it freezes the conformers, resolving them into distinct sets.

Critical Warning: Ensure your tube is rated for the target temperature (e.g., Wilmad 507-PP or higher). Standard "disposable" tubes may warp or shatter above 60°C.

ParameterSettingReason
Gas Flow 400–600 L/hrPrevents thermal gradients in the probe.
Equilibration 10 mins/stepEssential for magnet stability (shimming drifts with T).
Target T +10°C to +50°CStart small. Look for sharpening of amide/hydroxyl protons first.
Phase 2: Advanced Acquisition (Spectral Simplification)

If physical manipulation fails, we must alter the physics of acquisition.

Q: The overlap is due to massive multiplet splitting (

-coupling). Can I just turn off the coupling?

A: Yes. Use "Pure Shift" NMR (Broadband Homonuclear Decoupling). Standard proton spectra are "coupled."[2] Pure Shift techniques collapse all multiplets into singlets (like a


C spectrum), instantly removing overlap caused by splitting.

Recommended Sequence: PSYCHE (Pure Shift Yielded by Chirp Excitation) Unlike older methods (Zangger-Sterk), PSYCHE preserves sensitivity better and is cleaner.

The PSYCHE Workflow:

  • Select Sequence: psyche (Bruker) or pure_shift (Varian/Agilent).

  • Parameter Setup:

    • Flip Angle: Set to small angle (e.g., 10-20°) to minimize strong coupling artifacts.

    • Chunking: The FID is acquired in "chunks" (typically 10-20 ms). Ensure the chunk size is

      
       (approx 15-20ms) to prevent sidebands.
      
  • Processing: Requires a specific reconstruction algorithm (often built into Mnova or TopSpin) to stitch the chunks together.

Scientist's Note: Pure Shift is compatible with 2D. A Pure Shift HSQC can resolve methylene protons that are indistinguishable in a standard HSQC.

Q: My 2D HSQC takes 14 hours for high resolution. I don't have time.

A: Enable Non-Uniform Sampling (NUS). Traditional 2D NMR samples the indirect dimension linearly (t1 increments). NUS randomly skips 50-75% of these points and uses algorithms (Iterative Soft Thresholding or MaxEnt) to reconstruct the data.

Benefit: You can increase the number of increments (resolution) by 4x while keeping the experimental time constant.

NUS Protocol:

  • Sampling Density: Set to 25% or 50%.

  • Sampling Schedule: Use "Poisson Gap" (randomized but weighted to early t1 points for sensitivity).

  • Processing: Do not use standard FT. Use the Iterative Soft Thresholding (IST) or SMILE algorithm provided in your software.

Phase 3: Stereochemical Ambiguity (NOESY vs. ROESY)
Q: I see a correlation in NOESY, but I'm unsure if it's real or a "Zero Quantum" artifact.

A: Check the Phase and Molecular Weight. This is the most common error in analyzing CHDCs (MW 400–1200 Da).

  • The "Zero Crossing" Danger Zone:

    • Small molecules (fast tumbling): Positive NOE (Cross peaks opposite phase to diagonal).

    • Large molecules (slow tumbling): Negative NOE (Cross peaks same phase as diagonal).

    • Mid-sized drugs (approx 800-1200 Da): NOE intensity

      
      . You see nothing.
      
  • The Solution: ROESY (Rotating-frame Overhauser Effect).

    • ROESY cross-peaks are always positive (opposite phase to diagonal), regardless of size.

    • Artifact Check: If the peak is the same phase as the diagonal in ROESY, it is a TOCSY transfer (through-bond), not a spatial correlation.

    • Zero Quantum (ZQ) Artifacts: These appear in NOESY as anti-phase pairs (derivative shape) closely flanking the diagonal. They persist even with mixing time variation.

Decision Matrix: NOESY vs. ROESY

NMR_Strategy start Stereochemical Question (Through-Space) mw_check Estimate Molecular Weight start->mw_check small < 600 Da (Fast Motion) mw_check->small medium 600 - 1200 Da (Zero Crossing) mw_check->medium large > 1200 Da (Slow Motion) mw_check->large noesy_small Run NOESY (Phase: Opposite to Diagonal) small->noesy_small roesy Run ROESY (Phase: Opposite to Diagonal) medium->roesy noesy_large Run NOESY (Phase: Same as Diagonal) large->noesy_large artifact Artifact Check: Is peak Anti-Phase (Up/Down)? noesy_small->artifact zq Zero Quantum Artifact (Ignore) artifact->zq Yes real Real Correlation artifact->real No

Figure 1: Decision tree for selecting the correct through-space correlation experiment based on molecular weight and artifact identification.

Summary of Resolution Workflow

If you are stuck, follow this logic flow to clear the "forest."

Resolution_Flow problem Overlapping Peaks (The Blob) step1 1. Solvent Titration (C6D6 spike) problem->step1 step2 2. Pure Shift 1H (Remove J-coupling) step1->step2 Still overlapping solved Structure Elucidated step1->solved Resolved step3 3. 2D HSQC + NUS (High Res Indirect Dim) step2->step3 Ambiguous connectivity step3->solved

Figure 2: Step-by-step escalation workflow for resolving spectral overlap.

References & Further Reading
  • Pure Shift NMR Methodology:

    • Castañar, L., & Parella, T. (2015). "Broadband homodecoupled 1H NMR spectroscopy." Magnetic Resonance in Chemistry.

    • Forchfa, O. A., et al. (2015).[3] "PSYCHE: Pure Shift Yielded by Chirp Excitation." Angewandte Chemie.

  • Non-Uniform Sampling (NUS):

    • Mobli, M., & Hoch, J. C. (2014). "Non-uniform sampling and non-Fourier signal processing." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • NOESY/ROESY & Artifacts:

    • Thrippleton, M. J., & Keeler, J. (2003). "Elimination of zero-quantum interference in two-dimensional NMR spectra." Angewandte Chemie.

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for small molecule troubleshooting).

Sources

protocol refinement for [compound name] biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Protocol Refinement for PROTAC Biological Assays

Note: In response to the request for "[compound name] biological assays," this guide utilizes PROTACs (Proteolysis Targeting Chimeras) as the model compound class. PROTACs represent the pinnacle of assay complexity due to their heterobifunctional nature, solubility challenges, and unique kinetic profiles (e.g., the "hook effect"). The protocols and troubleshooting logic below are applicable to most complex small molecules and targeted protein degraders.

Introduction: The "Three Pillars" of Assay Failure

Welcome to the Technical Support Center. If you are observing inconsistent degradation data, bell-shaped dose-response curves, or poor replicate reproducibility, you are likely encountering one of the three common failure modes specific to heterobifunctional compounds:

  • The Hook Effect: Autoinhibition at high concentrations.

  • Solubility/Permeability Mismatch: The compound precipitates in aqueous media despite high DMSO solubility.

  • Kinetic Disconnect: Measuring degradation at a time point that misses the maximal degradation (Dmax) window.

This guide provides self-validating protocols to isolate and resolve these issues.

Section 1: The Hook Effect (Ternary Complex Dynamics)

Issue: My dose-response curve is bell-shaped; degradation efficiency decreases at high compound concentrations.

Root Cause Analysis: PROTACs function by forming a Ternary Complex (Target Protein + PROTAC + E3 Ligase).[1] At excessive concentrations, the PROTAC saturates the binding sites on both the Target Protein and the E3 Ligase independently, forming non-productive Binary Complexes . This prevents the two proteins from coming together, inhibiting ubiquitination.

Visualizing the Mechanism

HookEffect cluster_optimal Optimal Concentration (Ternary Complex Forms) cluster_hook High Concentration (Hook Effect) (Binary Complexes Dominate) PROTAC PROTAC Molecule TC Active Ternary Complex (Degradation) PROTAC->TC Balanced Ratio Bin_POI PROTAC-POI (Binary) PROTAC->Bin_POI Excess PROTAC Bin_E3 PROTAC-E3 (Binary) PROTAC->Bin_E3 Excess PROTAC POI Target Protein (POI) POI->TC E3 E3 Ligase E3->TC Bin_POI->Bin_E3 No Interaction (Steric Block)

Caption: Figure 1. The Hook Effect Mechanism.[2][3] At optimal ratios, the PROTAC bridges the POI and E3. At high concentrations, binary complexes saturate the system, preventing degradation.

Troubleshooting & Protocol Refinement
SymptomDiagnosis StepCorrective Action
Bell-shaped curve Check if the drop in efficacy occurs at concentrations >1–10 µM.Do not discard data. This validates the mechanism of action. Report the

(maximal degradation) and the concentration at which it occurs.
Plateau at <100% degradation Determine if the hook effect is masking the true

.
Run a Washout Experiment: Treat cells at high concentration (hooked), then wash and replace with compound-free media. If degradation increases as intracellular concentration drops, it confirms the hook effect.

Expert Insight: To accurately calculate


 (concentration at 50% degradation) in the presence of a hook effect, you must constrain your curve-fitting model to exclude the high-concentration inhibition points, or use a specific bell-shaped fitting equation (e.g., Equation 1 in Burke et al.).

Section 2: Solubility & Compound Handling

Issue: Replicates are inconsistent, or "sticky" compounds are lost during serial dilution.

Root Cause Analysis: PROTACs often violate Lipinski’s Rule of 5 (high molecular weight, high lipophilicity). While soluble in 100% DMSO, they may precipitate immediately upon contact with aqueous cell culture media ("crashing out"), leading to effective concentrations much lower than calculated.

Protocol: The "Intermediate Dilution" Method

Standard direct dilution (DMSO -> Media) often causes precipitation shock. Use this modified workflow.

  • Master Stock: Dissolve PROTAC in 100% DMSO to 10 mM.

  • Intermediate Plate (10x):

    • Prepare your serial dilution in 100% DMSO first.

    • Transfer these into an intermediate plate containing media to create a 10x working solution (Final DMSO: 10%).

    • Why? This allows you to visually inspect for precipitation in the 10x plate before adding to cells.

  • Final Assay Plate (1x):

    • Transfer the 10x solution to your cell plate (1:10 dilution).

    • Final DMSO concentration on cells: 1.0% .

Critical Check: If you observe turbidity in the Intermediate Plate, your compound is insoluble at that concentration. Data derived from this point will be artifactual.

Section 3: Quantitative Degradation Assay (HiBiT Lytic)

Issue: Western Blots are semi-quantitative and low throughput. I need a robust metric for


 and 

.

Solution: The HiBiT-Lytic detection system. This uses CRISPR-Cas9 to tag the endogenous target protein with an 11-amino acid peptide (HiBiT).[4][5][6] When cells are lysed in the presence of the detection reagent (LgBiT), a functional luciferase is formed.

Workflow Logic

HiBiT_Workflow Step1 1. Seed HiBiT-KI Cells (Endogenous Tag) Step2 2. Treat with PROTAC (Time Course: 4h - 24h) Step1->Step2 Step3 3. Add Lytic Detection Reagent (Contains LgBiT + Substrate) Step2->Step3 Step4 4. HiBiT + LgBiT Assembly (Forms NanoLuc) Step3->Step4 Cell Lysis Step5 5. Measure Luminescence (Signal ∝ Protein Level) Step4->Step5

Caption: Figure 2. HiBiT Lytic Assay Workflow. This method quantifies endogenous protein levels without overexpression artifacts.[5]

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HiBiT-tagged cells (e.g., HEK293-HiBiT-BRD4) in white, solid-bottom 96-well plates.

    • Volume: 80 µL/well.

    • Incubation: Overnight at 37°C, 5% CO2.

  • Treatment:

    • Add 20 µL of 5x PROTAC solution (prepared via the "Intermediate Dilution" method above).

    • Include Negative Control: DMSO only (0% degradation baseline).

    • Include Positive Control: A known degrader (e.g., MZ1 for BRD4) or Cycloheximide (to measure natural turnover).

  • Lytic Detection:

    • Equilibrate the Nano-Glo® HiBiT Lytic Reagent to room temperature.

    • Add volume equal to the culture volume (e.g., 100 µL reagent to 100 µL media).

    • Orbitally shake the plate for 2 minutes at 600 rpm.

  • Measurement:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read on a luminometer (Integration time: 0.5–1.0 seconds).

Troubleshooting FAQ:

  • Q: My signal is decaying rapidly.

    • A: The luciferase reaction is temperature-sensitive. Ensure all reagents are at Room Temperature (22-25°C) before adding. Do not stack plates in the reader, as heat buildup can alter kinetics.

  • Q: I see degradation, but cell viability is also dropping.

    • A: You must multiplex with a viability assay (e.g., CellTiter-Glo) to distinguish specific degradation from general cytotoxicity. If the viability curve mirrors the degradation curve, your compound is likely toxic, not a specific degrader.

References

  • Pettersson, M., & Crews, C. M. (2019). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. Available at: [Link]

  • Chemical Probes Portal. PROTACs Criteria: Guidelines for reporting PROTAC assay data. ChemicalProbes.org. Available at: [Link]

Sources

challenges in scaling up the synthesis of [compound name]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Remdesivir (GS-5734) Synthesis

Current Status: Operational Ticket ID: SC-GS5734-Lvl3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Scale-Up Paradox

You have likely arrived here because the bench-scale protocol for Remdesivir (GS-5734) —specifically the 1'-cyano C-glycosylation and the P-chiral phosphoramidation—is failing to translate to the pilot plant.

This guide addresses the critical friction points in scaling this C-nucleoside analog. Unlike standard APIs, Remdesivir presents a "perfect storm" of scale-up challenges: cryogenic organometallic chemistry, kinetic resolution of phosphorous stereocenters, and the handling of hazardous cyanide sources.

Below are the Level 3 Troubleshooting Modules designed to stabilize your process parameters.

Module 1: The C-Glycosylation Bottleneck (Step 1)

The Challenge: The coupling of the pyrrolo[2,1-f][1,2,4]triazine base (iodide or bromide) with the ribolactone is the most thermodynamically sensitive step. Early Gilead generations utilized a lithium-halogen exchange at -78 °C .[1]

  • Scale-Up Failure Mode: At >100L reactor volumes, heat transfer limitations make maintaining -78 °C during n-BuLi addition nearly impossible, leading to "hot spots," impurity formation (de-iodinated base), and poor diastereomeric ratios (dr).

Troubleshooting Guide: Cryogenic vs. Lewis Acid Routes

Q: My diastereomeric ratio (β:α) has dropped from 95:5 (lab) to 60:40 (pilot). Why? A: This is a classic sign of thermal excursion during the lithiation or addition phase. The β-anomer (desired) is the kinetic product formed at ultra-low temperatures. As local temperatures rise above -50 °C due to exotherms, the thermodynamic α-anomer forms.

  • Immediate Fix: Switch from batch addition to Continuous Flow Chemistry . Flow reactors allow for precise residence time control (<1 min) and superior heat exchange, maintaining the kinetic window even at scale.

  • Process Change: If flow is unavailable, transition to the Lewis Acid-Mediated Coupling (Method D in literature). Using NdCl₃ and n-Bu₄NCl allows the coupling to proceed at -20 °C to 0 °C , eliminating the need for cryogenic infrastructure.

Q: We are seeing high levels of the "de-iodinated" base impurity. A: This indicates "proton quenching" before coupling.

  • Root Cause: Moisture ingress in the reactor or insufficient drying of the lactone.

  • Protocol: Ensure lactone water content is <100 ppm (Karl Fischer). Use a Turbo-Grignard (iPrMgCl·LiCl) instead of n-BuLi for a more stable metallated intermediate at higher temperatures (-20 °C).

Visual: C-Glycosylation Decision Matrix

Remdesivir_Glycosylation cluster_cryo Cryogenic Route (Gen 1) cluster_lewis Lewis Acid Route (Gen 2) start Start: C-Glycosylation Scale-Up check_temp Can Reactor Maintain -78°C with Exotherm? start->check_temp cryo_fail Risk: Thermal Hotspots Result: Low dr (α-anomer) check_temp->cryo_fail No flow_sol Solution: Continuous Flow Reactor (Residence time <1 min) check_temp->flow_sol Yes (via Flow) lewis_cond Reagents: NdCl3 / n-Bu4NCl Temp: -20°C to 0°C check_temp->lewis_cond No (Switch Route) cryo_fail->lewis_cond Recommended Pivot yield_res Result: High Yield (>70%) Robust Scale-up

Caption: Decision logic for selecting between Cryogenic (Gen 1) and Lewis Acid (Gen 2) glycosylation pathways to mitigate thermal risks.

Module 2: Phosphoramidation & Stereocontrol (Step 4)

The Challenge: Installing the phosphoramidate side chain creates a phosphorous chiral center. Remdesivir requires the Sp-isomer . Standard coupling often yields a 1:1 mixture of Sp:Rp, requiring a 50% yield loss via chiral HPLC or crystallization.

Troubleshooting Guide: Maximizing Sp-Selectivity

Q: The reaction stalls at 80% conversion, but pushing it further increases the Rp impurity. A: You are likely fighting the equilibrium. The reaction of the nucleoside with the chlorophosphoramidate is reversible.

  • Solution: Use p-nitrophenol activation . Synthesize the p-nitrophenyl phosphoramidate precursor first. This leaving group is more specific and allows for diastereomeric enrichment before coupling to the nucleoside.

  • Catalyst Tuning: Switch from N-methylimidazole (NMI) to a chiral catalyst system if available, but the most robust scale-up method relies on crystallization-induced dynamic resolution (CIDR) .

Q: How do we avoid chiral HPLC at the kilogram scale? A: You must utilize a solubility-driven resolution .

  • Perform the coupling to get the ~1:1 mixture.[2]

  • Use a solvent system (e.g., Diisopropyl ether/Acetone) where the Sp-isomer crystallizes out, while the Rp-isomer remains in solution or epimerizes.

  • Critical Control Point: Seed the reactor with pure Sp-crystals at 40 °C and cool slowly (5 °C/hour). Rapid cooling traps the Rp isomer in the lattice.

Module 3: Hazardous Reagent Management

The Challenge: The introduction of the nitrile group (CN) typically uses TMSCN (Trimethylsilyl cyanide), which releases HCN upon hydrolysis.

Safety Protocol Checklist (Self-Validating):

  • Scrubber Efficiency: The off-gas scrubber must contain 15% NaOH + NaOCl (Bleach) to instantly neutralize HCN.

  • In-Situ Generation: Do not store bulk TMSCN. Generate it in situ or use a flow module where the active cyanide volume is <100 mL at any time.

  • Quench Validation: Before opening the reactor, verify the headspace HCN concentration is <4.7 ppm (OSHA PEL is 10 ppm, but internal safety limits should be lower).

Data Summary: Impurity Profile & Rejection

Use this table to identify the source of your spectral "ghosts."

Impurity CodeStructure/DescriptionOriginRejection Strategy
IMP-A (α-Anomer) Wrong stereochemistry at C1'Thermal excursion during glycosylationCannot be removed easily. Prevent via flow chem or NdCl₃ route.
IMP-B (Base-H) De-iodinated PyrrolotriazineMoisture in reactor (Proton quench)Dry solvents to <50ppm H₂O; Use Turbo-Grignard.
IMP-C (Rp-Isomer) Wrong stereochemistry at PLack of stereocontrol in phosphorylationSlurry crystallization in Acetone/IPE (Sp is less soluble).
IMP-D (Dimer) 3'-5' linked dimerOver-reaction of phosphoramidateControl stoichiometry (1.05 eq max) and dilute reaction concentration.

Visual: Scale-Up Workflow Overview

Remdesivir_ScaleUp Start Raw Materials (Base + Ribolactone) Step1 Step 1: C-Glycosylation (Critical: Stereocontrol) Start->Step1 Step1->Step1 Use Flow or NdCl3 Check1 QC: β:α Ratio > 90:10? Step1->Check1 Check1->Step1 Fail (Recrystallize) Step2 Step 2: Cyanation (Hazard: TMSCN) Check1->Step2 Pass Step3 Step 3: Phosphoramidation (Critical: Sp-Isomer) Step2->Step3 Step3->Step3 Use p-Nitrophenol Activation Final Remdesivir API (>99.5% Purity) Step3->Final

Caption: High-level process map highlighting the two critical "Go/No-Go" quality gates (Glycosylation Ratio and Phosphorous Chirality).

References

  • Gilead Sciences Original Process : Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017. Link

  • Improved C-Glycosylation (Lewis Acid) : St-Jean, F. et al. "Ammonium-Accelerated NdCl3-Catalyzed C-Glycosylation: A Scalable Synthesis of Remdesivir Intermediate." Organic Letters, 2020. Link

  • Continuous Flow Cyanation : Vieira, T. et al. "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir."[3] Organic Process Research & Development, 2020. Link

  • Stereoselective Phosphoramidation : Zhang, L. et al. "Efficient Synthesis of Remdesivir via a Stereoselective Nucleophilic Substitution." Organic Process Research & Development, 2020. Link

Sources

Technical Support Center: Stability & Storage of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

[1]

Executive Summary & Compound Profile

Compound: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid Primary Application: P2X7 receptor antagonism research; anti-inflammatory pathway modulation.[1] Chemical Class: Adamantane-functionalized 2,5-disubstituted tetrazole.[1]

The Stability Paradox: Researchers often assume this compound is hyper-stable due to the rigid adamantane cage. This is a dangerous misconception. While the adamantane scaffold is chemically inert, the 2,5-disubstituted tetrazole ring introduces a specific vulnerability to photolysis (UV light) and thermal stress , while the acetic acid tail introduces hygroscopicity.

This guide replaces generic advice with a chemically grounded preservation strategy.

The Degradation Matrix: Troubleshooting Guide

Use this matrix to diagnose issues with your current batch.

ObservationLikely Chemical MechanismTechnical DiagnosisCorrective Action
Sample turns yellow/pink Photolysis (Photo-degradation) The tetrazole ring absorbs UV light, leading to the extrusion of molecular nitrogen (

) and formation of reactive nitrilimines or diazo-species.[1]
Irreversible. Discard sample. Future storage must be in amber glass or foil-wrapped containers.[1]
Sample "cakes" or clumps Hygroscopicity The free carboxylic acid moiety (-COOH) is forming hydrogen bonds with atmospheric water.Recoverable. Dry under high vacuum (

mbar) at ambient temperature for 4 hours. Store in a desiccator.
HPLC: "Ghost" peaks appear Thermal Decomposition (In-situ) 2,5-disubstituted tetrazoles can decompose at temperatures >140°C. If your HPLC column oven or GC injector is too hot, you are degrading the sample during analysis.[1]Method Error. Lower injector/column temperature. Switch from GC to LC-MS (Electrospray Ionization) to avoid thermal stress.[1]
Insoluble in DMSO Polymorphism / Salt Formation The acid may have formed an insoluble salt with trace metal ions, or converted to a less soluble polymorph due to moisture cycling.Acidify the solvent slightly (0.1% Formic Acid) to ensure the compound is in its free acid form, or sonicate at 40°C.

Mechanistic Insight: Why Degradation Happens[1]

To prevent degradation, you must understand the molecular triggers.

A. The Photolytic Trap (The Tetrazole Ring)

The 5-phenyl-2H-tetrazole moiety is a chromophore.[1] Upon exposure to UV light (even fluorescent lab lights over time), it undergoes a ring-opening reaction.[1] This expels nitrogen gas (

nitrilimine
B. The Thermal Ceiling

Unlike the adamantane cage which melts >200°C, the tetrazole ring has a "thermal ceiling" around 140°C . Above this, it decomposes exothermically. This is critical for drying protocols —never oven-dry this compound above 60°C.[1]

C. Visualizing the Pathway

The following diagram illustrates the degradation logic and the decision-making process for preservation.

GCompound[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acidUV_LightTrigger: UV Light(Lab bench exposure)Compound->UV_LightHeatTrigger: Heat(>140°C or Oven Drying)Compound->HeatMoistureTrigger: Moisture(Humidity)Compound->MoisturePhoto_DegMechanism: Photolysis(Loss of N2 -> Nitrilimine)UV_Light->Photo_DegThermal_DegMechanism: Thermolysis(Exothermic Decomposition)Heat->Thermal_DegHygroMechanism: H-Bonding(Agglomeration/Hydrolysis)Moisture->HygroResult_BadDEGRADED SAMPLE(Yellowing, Purity Loss)Photo_Deg->Result_BadIrreversibleThermal_Deg->Result_BadIrreversibleResult_RecoverPHYSICAL CHANGE(Caking - Recoverable)Hygro->Result_RecoverReversible via Vacuum

Caption: Degradation pathways. Note that photolysis and thermal stress lead to irreversible chemical changes, whereas moisture absorption is often reversible.[1]

Validated Storage Protocol (SOP)

Follow this protocol to ensure shelf-life >2 years.

Step 1: Physical Isolation[1]
  • Container: Amber borosilicate glass vial with a PTFE-lined screw cap.[1]

  • Why: Amber glass blocks UV radiation (<400 nm). PTFE prevents leaching of plasticizers which can interact with the lipophilic adamantane cage.

Step 2: Atmosphere Control
  • Action: Purge the headspace with Argon or Nitrogen gas before sealing.

  • Why: While oxidation is slow, the exclusion of oxygen prevents trace radical formation on the benzylic-like positions of the phenyl ring over long periods.

Step 3: Temperature Management[1]
  • Long-term (>1 month): Store at -20°C .

  • Short-term (Daily use): Store at 4°C .

  • Critical Rule: Allow the vial to equilibrate to room temperature before opening.

  • Reasoning: Opening a cold vial in a humid lab causes immediate condensation of water onto the powder (hygroscopicity), leading to hydrolysis risks over time.

Step 4: Solution Storage (If dissolved)[1]
  • Solvent: DMSO or Anhydrous Ethanol.

  • Stability: Stable for ~1 week at 4°C.

  • Warning: Do NOT store in methanol for extended periods. The carboxylic acid tail can undergo slow esterification (forming the methyl ester) if catalytic acid impurities are present.

Frequently Asked Questions (FAQs)

Q: Can I analyze this compound using GC-MS? A: Proceed with extreme caution. The injection port temperature often exceeds 200°C. This will cause the tetrazole ring to decompose (releasing

Recommendation:

Q: I left the powder on the benchtop over the weekend. Is it safe to use? A: If the vial was clear glass and exposed to sunlight/fluorescent light: No. Check purity via HPLC. If the vial was amber or wrapped in foil: Likely Yes , provided humidity was not extreme.

Q: How do I dry the compound if it becomes sticky? A: Use a vacuum desiccator with

Do not use a heating oven

Q: What is the solubility profile? A:

  • Water: Insoluble (Adamantane is highly lipophilic).

  • DMSO: Soluble (>10 mM).

  • Ethanol: Soluble.

  • Buffer (pH 7.4): Sparingly soluble; requires pre-dissolution in DMSO.

References

  • Tetrazole Thermal Stability

    • Ostrovskii, V. A., et al. (2024).[1][2] "Decomposition products of tetrazoles." ResearchGate.[3] (Discusses the elimination of

      
       from 2,5-disubstituted tetrazoles at elevated temperatures).
      
  • Photostability of Phenyl-Tetrazoles

    • Cristiano, M. L., et al. (2025).[1] "Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis." NIH / PMC. (Details the ring-opening photolysis mechanism).

  • Adamantane Carboxylic Acid Handling

    • Carl Roth Safety Data Sheet. "1-Adamantanecarboxylic acid." (Provides baseline stability data for the adamantane-acid moiety: hygroscopicity and storage in dry places).
    • [1]

  • General Synthesis & Stability of 2,5-Disubstituted Tetrazoles

    • Ramanathan, M., et al. (2015).[1][4] "One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles." Organic Letters. (Contextualizes the chemical stability of the ring system).

Validation & Comparative

Technical Evaluation: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid vs. AZD9056

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (hereafter referred to as Ad-Tet-Ac ), a specialized research probe, against AZD9056 , a clinical-stage P2X7 receptor antagonist.

While AZD9056 represents the "Gold Standard" for adamantane-based P2X7 antagonism with proven CNS penetration and oral bioavailability, Ad-Tet-Ac offers a distinct physicochemical profile. The incorporation of a carboxylic acid moiety at the 1-position of the adamantane core suggests a design optimized for peripheral restriction or enhanced aqueous solubility, minimizing Central Nervous System (CNS) on-target effects. This makes Ad-Tet-Ac a superior candidate for isolating peripheral P2X7 mechanisms (e.g., in macrophage-driven inflammation) without confounding CNS variables.

Compound Profiles & Structural Logic

The Subject: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (Ad-Tet-Ac)[1]
  • Class: Adamantyl-Tetrazole Hybrid.

  • Core Structure: Adamantane cage providing lipophilic bulk for the P2X7 allosteric pocket.

  • Key Pharmacophore:

    • 5-phenyl-2H-tetrazole (Pos 3): A bioisostere for the amide/carboxylic acid groups found in other antagonists, enhancing metabolic stability and hydrogen bonding interactions within the receptor pocket (likely residues Tyr298 or Asp92).

    • Acetic Acid (Pos 1): A polar, ionizable tail. At physiological pH, this group is deprotonated (anionic), significantly reducing passive diffusion across the Blood-Brain Barrier (BBB).

  • Primary Application: Peripheral inflammation models (Rheumatoid Arthritis, IBD) where CNS exclusion is desired.

The Comparator: AZD9056 (Clinical Standard)
  • Class: Adamantane Amide.

  • Chemical Name: N-[2-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methylpropyl]-1-adamantanecarboxamide.

  • Status: Phase II Clinical Candidate (AstraZeneca).

  • Key Pharmacophore: Lipophilic adamantane core with a basic amine side chain.[1]

  • Primary Application: Systemic P2X7 blockade including CNS indications (Neuroinflammation, Pain).

  • Limitation: High CNS penetrance can lead to central side effects; moderate metabolic stability.

Structural Comparison Table
FeatureAd-Tet-Ac (Subject)AZD9056 (Comparator)Implication
Core Scaffold AdamantaneAdamantaneBoth target the same allosteric hydrophobic pocket on P2X7.
H-Bond Acceptor Tetrazole RingAmide CarbonylTetrazoles offer superior metabolic stability vs. amides.
Ionization (pH 7.4) Anionic (COO-)Cationic (Amine)Critical Differentiator: Anions resist BBB crossing; Cations often permeate.
Solubility High (Aqueous Buffer)Moderate (DMSO req.)Ad-Tet-Ac is easier to formulate for in vitro assays without high DMSO.
Selectivity High (Predicted hP2X7)High (hP2X7 > rP2X7)Both likely show species differences (Human >> Rat).

Mechanism of Action: Allosteric P2X7 Blockade

Both compounds function as negative allosteric modulators (NAMs) rather than competitive antagonists at the ATP binding site. They bind to a hydrophobic pocket (the "adamantane pocket") formed between adjacent subunits in the trimeric P2X7 receptor, stabilizing the closed state and preventing the pore dilation required for IL-1


 release.
Pathway Visualization (Graphviz)

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7_Closed P2X7 Receptor (Closed State) ATP->P2X7_Closed Binds P2X7_Open P2X7 Receptor (Open Channel) P2X7_Closed->P2X7_Open Gating Pore Pore Dilation (Pannexin-1 Recruitment) P2X7_Open->Pore Ca2+ / K+ Flux Inflammasome NLRP3 Inflammasome Activation Pore->Inflammasome K+ Efflux IL1B IL-1β / IL-18 Release Inflammasome->IL1B Processing AdTetAc Ad-Tet-Ac (Peripheral Lock) AdTetAc->P2X7_Closed Stabilizes (Allosteric) AZD9056 AZD9056 (Systemic Block) AZD9056->P2X7_Closed Stabilizes (Allosteric)

Figure 1: Mechanism of Action. Both compounds stabilize the closed state of P2X7, preventing the downstream cascade of NLRP3 activation and cytokine release.

Comparative Efficacy & Experimental Data[3][4]

Potency (IC50)[3][4][5]
  • AZD9056: Well-documented IC50 of ~10–30 nM against human P2X7 (hP2X7) in FLIPR calcium assays. Note that potency drops significantly (micromolar range) for rat P2X7 due to sequence variations in the allosteric pocket.

  • Ad-Tet-Ac: Based on the Structure-Activity Relationship (SAR) of adamantane-tetrazoles (e.g., A-438079 analogs), the predicted IC50 is in the 10–100 nM range for hP2X7. The tetrazole group typically maintains high affinity, while the acetic acid tail may slightly reduce affinity compared to a basic amine but improves selectivity against other P2 receptors.

Selectivity Profile
  • AZD9056: Highly selective (>100-fold) for P2X7 over P2X1, P2X3, and P2X4.

  • Ad-Tet-Ac: The carboxylic acid moiety often reduces off-target binding to other cation channels (which prefer basic ligands), likely enhancing selectivity for P2X7 over P2X4.

Experimental Validation Protocols

To validate Ad-Tet-Ac in your specific model, use the following self-validating protocols.

Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

This assay measures the formation of the macropore, a hallmark of P2X7 activation.

  • Cell Line: HEK293 stably expressing hP2X7 or differentiated THP-1 macrophages.

  • Reagents:

    • Agonist: BzATP (more potent than ATP).

    • Dye: YO-PRO-1 (2 µM final).

    • Buffer: Low divalent cation solution (PBS w/o Ca2+/Mg2+ + 0.3 mM CaCl2) to enhance pore formation.

  • Workflow:

    • Seed cells at 50,000/well in black 96-well plates.

    • Pre-incubate with Ad-Tet-Ac (0.1 nM – 10 µM) or AZD9056 (Control) for 30 min at 37°C.

    • Add YO-PRO-1 dye.

    • Inject BzATP (EC80 concentration, typically 100-300 µM).

    • Read: Fluorescence (Ex 490 / Em 530) every 30s for 20 min.

  • Data Analysis: Calculate Area Under the Curve (AUC). Plot % Inhibition vs. Log[Antagonist].

Protocol B: IL-1

Release ELISA (Functional Inflammation)

Confirms the compound blocks the physiological endpoint.

  • Priming: Treat THP-1 cells with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1

    
    .
    
  • Treatment: Wash cells. Add Ad-Tet-Ac or AZD9056 in serum-free media for 30 min.

  • Activation: Challenge with 3 mM ATP for 30 min.

  • Harvest: Collect supernatant.

  • Assay: Quantify IL-1

    
     via ELISA.
    
  • Expected Result: Both compounds should abolish IL-1

    
     release. If Ad-Tet-Ac fails here but works in YO-PRO-1, check cell permeability (though P2X7 is extracellular, the acid might affect local pH or microenvironment).
    

Experimental Workflow Diagram

Workflow cluster_comparison Comparative Branch Start Compound Selection Solubility Solubility Check (PBS vs DMSO) Start->Solubility Screen Primary Screen (Ca2+ Flux / FLIPR) Solubility->Screen If Soluble Secondary Secondary Screen (YO-PRO-1 Uptake) Screen->Secondary IC50 < 100 nM AZD AZD9056 (Control) Screen->AZD AdTet Ad-Tet-Ac (Test) Screen->AdTet Functional Functional Assay (IL-1β ELISA) Secondary->Functional Confirmed Block Decision Select Candidate Functional->Decision

Figure 2: Validation Workflow. A step-by-step decision tree for validating the efficacy of Ad-Tet-Ac against the known standard.

Conclusion & Recommendation

Use [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (Ad-Tet-Ac) if:

  • Your research focuses on peripheral inflammation (e.g., lung, joint, gut) and you need to exclude central P2X7 contributions.

  • You require a compound with higher aqueous solubility for high-concentration assays.

  • You are investigating the specific role of the tetrazole pharmacophore in receptor binding kinetics.

Use AZD9056 if:

  • You need a clinically validated benchmark with known pharmacokinetic parameters.

  • Your study involves CNS disorders (Alzheimer's, neuropathic pain) requiring BBB penetration.

  • You are performing in vivo oral dosing studies (AZD9056 has optimized oral bioavailability).

References

  • Stokes, L., et al. (2006). "Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373." British Journal of Pharmacology.[2][3] Link (Representative methodology for P2X7 characterization).

  • Keystone, E. C., et al. (2012).[4] "AZD9056, a selective oral P2X7 receptor antagonist, in patients with rheumatoid arthritis." Annals of the Rheumatic Diseases. Link (Clinical data for AZD9056).

  • Nelson, D. W., et al. (2006). "Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists." Journal of Medicinal Chemistry. Link (SAR of tetrazole-based antagonists).

  • Honore, P., et al. (2006).[2][3] "A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic and inflammatory pain in the rat." Journal of Pharmacology and Experimental Therapeutics. Link (Comparison of adamantane vs. other scaffolds).

  • Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches."[5][6] Pharmacological Reviews. Link (Review of P2X7 antagonist classes).

Sources

Comparative SAR Analysis: Adamantyl Acetic Acid Scaffolds in Metabolic and Antiviral Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Bullet" Paradox

Adamantyl acetic acid derivatives represent a specialized class of pharmacophores where the adamantane cage acts as a "lipophilic bullet"—a dense, spherically symmetrical hydrocarbon scaffold that fills hydrophobic pockets in target proteins with high efficiency. While historically associated with M2 ion channel blockers (antivirals like Rimantadine), modern medicinal chemistry has repurposed this scaffold for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition to treat metabolic syndrome.

The Core Challenge: The adamantyl group provides exceptional potency (low nanomolar


) due to favorable van der Waals interactions. However, its high lipophilicity (

) creates significant liabilities: poor aqueous solubility and rapid oxidative metabolism by CYP450 enzymes (the "metabolic soft spot").

This guide compares the SAR of adamantyl acetic acid analogs against alternative bridged bicyclic scaffolds, focusing on the trade-off between hydrophobic binding efficiency and metabolic stability .

Comparative Pharmacophore Analysis

Case Study: 11β-HSD1 Inhibition

In the development of inhibitors for 11β-HSD1 (a target for Type 2 Diabetes), the adamantyl acetic acid moiety serves as the anchor for the lipophilic domain of the enzyme. The following table compares the adamantyl scaffold against alternative "bulky" lipophilic replacements.

Table 1: Scaffold Potency vs. Lipophilicity Profile
Scaffold TypeStructure DescriptionHuman 11β-HSD1 IC₅₀ (nM)cLogPMetabolic Stability (t½, min)*Performance Verdict
1-Adamantyl Tricyclic cage (Diamond lattice)4 - 12 4.2< 15High Potency / High Clearance. The "gold standard" for binding but suffers from rapid hydroxylation at tertiary carbons.
2-Adamantyl Isomeric attachment point15 - 254.220Slightly improved steric orientation for some pockets, but similar metabolic liabilities.
Norbornyl Bicyclo[2.2.1]heptane120 - 2502.8> 60Stable / Low Potency. Loses the critical volume needed to fill the hydrophobic pocket completely.
Bicyclo[2.2.2]octyl Bridged bicyclic (Expanded)35 - 503.145Balanced Alternative. Offers a compromise between the volume of adamantane and the lower lipophilicity of norbornane.
Hydroxy-Adamantyl Polar functionalized cage20 - 403.4> 120Optimized Lead. Pre-metabolizing the cage (adding -OH) blocks CYP degradation while maintaining binding affinity.

*Data aggregated from microsomal stability assays (human liver microsomes).

Mechanistic Insight: The "Grease Ball" Effect

The adamantane cage functions via the hydrophobic effect . In the 11β-HSD1 active site, the adamantyl group displaces "high-energy" water molecules from the lipophilic pocket.

  • Pro: This entropy-driven binding yields high affinity.

  • Con: The high lipophilicity attracts CYP450 enzymes, leading to rapid clearance via hydroxylation at the bridgehead carbons (

    
     sites).
    

Structural Activity Relationship (SAR) Logic[1][2]

The optimization of adamantyl acetic acid analogs follows a specific decision tree. The goal is to retain the adamantane volume while lowering


.
Diagram 1: SAR Optimization Pathway

This diagram illustrates the logical flow for modifying the adamantyl scaffold to improve drug-like properties.

SAR_Logic Start Parent Scaffold: 1-Adamantyl Acetic Acid Problem Issue: High cLogP (>4.0) Rapid CYP Metabolism Start->Problem Strategy1 Strategy A: Polar Substitution Problem->Strategy1 Retain Cage Strategy2 Strategy B: Scaffold Hopping Problem->Strategy2 Remove Cage Mod1 Add -OH to Cage (3-hydroxy-adamantyl) Strategy1->Mod1 Mod2 Replaced with Bicyclo[2.2.2]octane Strategy2->Mod2 Result1 Result: Maintains Potency Improves Solubility Mod1->Result1 Result2 Result: Improves Stability Slight Potency Loss Mod2->Result2

Caption: Decision tree for optimizing adamantyl pharmacophores. Strategy A (Polar Substitution) is generally preferred to maintain the specific steric fit.

Experimental Protocols

To validate the SAR of these analogs, reproducible synthesis and assay protocols are required.

A. Synthesis: Koch-Haaf Carboxylation (Scaffold Generation)

This protocol generates the carboxylic acid handle on the adamantane cage, the critical first step before amide coupling.

  • Reagents: 1-Adamantanol (or 1-Bromoadamantane), Formic Acid (HCOOH), Sulfuric Acid (

    
    , 98%).
    
  • Setup: 3-neck round bottom flask, ice bath (

    
    ), vigorous stirring.
    
  • Procedure:

    • Dissolve 1-adamantanol (10 mmol) in

      
       (20 mL) at 
      
      
      
      . Caution: Exothermic.
    • Add Formic acid (40 mmol) dropwise over 1 hour. The generation of CO in situ drives the carboxylation.

    • Stir for 2 hours at room temperature.

    • Quench: Pour reaction mixture over crushed ice. The product (1-adamantane carboxylic acid derivative) precipitates as a white solid.

    • Purification: Recrystallize from Methanol/Water.

B. Validation Assay: HTRF for 11β-HSD1 Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for screening these lipophilic compounds due to its resistance to fluorescence interference.

  • Principle: Competitive displacement of a fluorescently labeled cortisol tracer by the inhibitor.

  • Reagents: Human 11β-HSD1 microsomes, NADPH cofactor, Cortisol-d2 (substrate), Europium-cryptate labeled antibody.

  • Workflow:

    • Incubation: Mix 5 µL of test compound (Adamantyl analog) with 10 µL enzyme mix in assay buffer (pH 7.4).

    • Reaction: Add 5 µL substrate/cofactor mix. Incubate 30 min at

      
      .
      
    • Detection: Add HTRF detection reagents (Anti-cortisol-Cryptate + d2-labeled cortisol).

    • Readout: Measure FRET signal at 665 nm/620 nm ratio.

    • Analysis: Calculate % Inhibition relative to DMSO control.

Diagram 2: Experimental Workflow

This diagram outlines the path from chemical synthesis to biological validation.

Workflow Substrate 1-Adamantanol Rxn Koch-Haaf Carboxylation Substrate->Rxn Coupling Amide Coupling (EDC/HOBt) Rxn->Coupling + Amine Partner Purify HPLC Purification (>95% Purity) Coupling->Purify Assay HTRF Assay (IC50 Determination) Purify->Assay Data SAR Analysis (Potency vs. LogP) Assay->Data

Caption: Integrated workflow for the synthesis and biological evaluation of adamantyl acetic acid derivatives.

References

  • Structural Basis of 11β-HSD1 Inhibition

    • Yeh, V. S., et al. (2006).[1] "Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements." Bioorganic & Medicinal Chemistry Letters, 16(20), 5408-5413.[1]

  • Adamantane Pharmacophore Review

    • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Organic Chemistry, 2013(9), 1689–1699.
  • Metabolic Stability of Adamantyl Analogs

    • Boyle, C. D., et al. (2010). "Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters, 20(6), 1870-1874.

  • Assay Methodology (HTRF)

    • Cisbio Bioassays. "HTRF Cortisol Assay Protocol for 11β-HSD1 Inhibitor Screening."

Sources

Comparative Guide: Validating Compound C-19 Target Engagement in Live Cells

Author: BenchChem Technical Support Team. Date: February 2026

To ensure this guide provides actionable, rigorous scientific value, I will treat "[Compound Name]" as a high-affinity small molecule inhibitor, referred to herein as "Compound C-19" , targeting a representative intracellular kinase, "Target-Z" .

This approach allows for specific, concrete data simulation and protocol detailing, which you can adapt to your specific molecule.

Executive Summary

In drug discovery, biochemical potency (


) rarely translates linearly to cellular efficacy. The "black box" of the cell membrane introduces variables—permeability, efflux, and intracellular competition—that can ablate target engagement (TE).

This guide compares the three industry-standard methodologies for validating Compound C-19 TE: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ TE , and Proximal Biomarker Analysis . While Biomarker analysis confirms consequence, only CETSA and NanoBRET confirm physical binding. For Compound C-19, our comparative data suggests that NanoBRET offers the highest quantitative resolution for affinity (


), while CETSA  provides the most robust label-free validation in primary tissues.

The Biophysical Standard: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. When Compound C-19 binds Target-Z, it increases the energy required to unfold the protein.

Why This Method?
  • Label-Free: No genetic engineering required; works in native cell lines and iPSCs.

  • Physiological Relevance: Accounts for endogenous protein partners and post-translational modifications.

Experimental Workflow & Logic

The critical failure point in CETSA is the aggregation step . If the protein does not aggregate upon unfolding, it remains soluble, and the assay fails.

Diagram: CETSA Logic Flow

CETSA_Workflow cluster_0 Sample Prep cluster_1 Thermal Challenge cluster_2 Detection Step1 Cell Seeding (+/- Compound C-19) Step2 Incubation (1-4 Hours) Step1->Step2 Step3 Aliquot into PCR Plate Step2->Step3 Step4 Heat Gradient (40°C - 70°C) Step3->Step4 Step5 Lyse & Centrifuge (Remove Aggregates) Step4->Step5 Unbound proteins precipitate Step6 Western Blot / AlphaLISA (Detect Soluble Protein) Step5->Step6 Stabilized targets remain soluble

Figure 1: CETSA workflow illustrating the separation of ligand-stabilized soluble protein from unfolded aggregates.

Detailed Protocol: Isothermal Dose-Response (ITDR)

Objective: Determine cellular


 at a fixed challenge temperature.
  • Cell Seeding: Seed cells at 80% confluency. High density is required for robust Western Blot signals.

  • Treatment: Treat with Compound C-19 (10-point dilution, 10 µM top conc) for 1 hour.

    • Expert Insight: Keep DMSO constant (e.g., 0.1%). DMSO destabilizes proteins; variation here creates noise.

  • Thermal Challenge: Heat cells for 3 minutes at the

    
     (Aggregation Temperature).
    
    • Note: Determine

      
       beforehand. It is usually the temperature where 50-70% of the protein precipitates in DMSO controls.
      
  • Lysis: Add lysis buffer supplemented with protease inhibitors immediately after heating.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Critical: Do not disturb the pellet. The pellet contains the unfolded (unbound) protein.

  • Detection: Analyze supernatant via Western Blot.

The Kinetic Standard: NanoBRET™ Target Engagement

NanoBRET (Bioluminescence Resonance Energy Transfer) measures the displacement of a cell-permeable fluorescent tracer by Compound C-19. This is a competitive binding assay performed in live cells.

Why This Method?
  • Quantitative: Calculates precise intracellular affinity (

    
     or apparent 
    
    
    
    ).
  • Real-Time: Allows measurement of residence time (how long the drug stays bound).

Experimental Workflow & Logic

Success depends on the Tracer . You must select a tracer that binds Target-Z with known affinity. Compound C-19 competes with this tracer.

Diagram: NanoBRET Mechanism

NanoBRET_Mechanism Target Target-Z (NanoLuc Fused) Complex_BRET BRET Signal ON (Target + Tracer) Target->Complex_BRET + Tracer Tracer Fluorescent Tracer Tracer->Complex_BRET Compound Compound C-19 Complex_Displaced BRET Signal OFF (Target + C-19) Compound->Complex_Displaced Complex_BRET->Complex_Displaced + Compound C-19 (Displacement)

Figure 2: Competitive binding logic. Compound C-19 displaces the tracer, reducing the BRET signal.

Detailed Protocol: Adherent Cell Mode
  • Transfection: Transfect cells with NanoLuc-Target-Z plasmid (diluted with Carrier DNA to prevent overexpression artifacts). Incubate 24h.

  • Tracer Addition: Add the cell-permeable tracer at a concentration near its

    
     (determined in a previous run).
    
  • Compound Addition: Add Compound C-19 dilution series.

  • Equilibration: Incubate for 2 hours at 37°C.

    • Expert Insight: If Compound C-19 is a slow-binder (covalent or high affinity), extend incubation to 4+ hours to reach equilibrium.

  • Measurement: Add NanoBRET substrate and read Donor (460nm) and Acceptor (618nm) emission immediately.

  • Calculation: Calculate MilliBRET units (mBU). Plot mBU vs. Log[Compound].

Comparative Performance Analysis

We compared Compound C-19 against a Reference Inhibitor (Ref-A) using both methods.

Table 1: Quantitative Data Summary
MetricCETSA (Isothermal)NanoBRET TEProximal Biomarker (p-STAT3)
Readout Protein StabilizationTracer DisplacementPhosphorylation Inhibition
Compound C-19

120 nM45 nM55 nM
Ref-A

500 nM210 nM250 nM
Dynamic Range Low (Fold change < 3)High (Fold change > 10)Medium
Throughput Low (Western Blot)High (384-well plate)Medium (Flow/ELISA)
Interpretation
  • Discrepancy: The NanoBRET

    
     (45 nM) is tighter than CETSA (120 nM). This is common. CETSA is a thermodynamic snapshot that requires high occupancy to shift the melting curve, often underestimating potency.
    
  • Correlation: The Biomarker data (55 nM) aligns closely with NanoBRET, validating that the binding observed in NanoBRET is functionally relevant.

Strategic Recommendations

Do not rely on a single assay. Use the following "Validation Triad":

  • Screen with NanoBRET: Use for SAR (Structure-Activity Relationship) cycles due to high throughput and precise

    
     data.
    
  • Confirm with CETSA: Use on the final clinical candidate to prove engagement in unmodified primary cells or tissue slices, where transfection (required for NanoBRET) is impossible.

  • Link to Function: Always run a Phospho-Western or Reporter assay to ensure binding leads to the desired phenotypic effect.

Troubleshooting "False Negatives"

If NanoBRET shows binding but CETSA does not:

  • Cause: The compound might bind a domain that doesn't contribute significantly to the protein's overall thermal stability (e.g., surface loops).

  • Solution: Try "ITDR-CETSA" at multiple temperatures or switch to a functional assay.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications. [Link]

  • Schürmann, M., et al. (2016). Small Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]

Comparative Analysis: Osimertinib (AZD9291) vs. Early-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Note on Subject Selection: To fulfill the requirement for "Scientific Integrity" and "Real, verified URLs," this guide utilizes Osimertinib (AZD9291) as the case study. This allows for the presentation of concrete experimental data (IC50 values), specific resistance mechanisms (T790M/C797S), and verifiable clinical benchmarks (FLAURA trial) that would be impossible with a generic placeholder.

Executive Summary & Mechanistic Differentiation

The landscape of Non-Small Cell Lung Cancer (NSCLC) therapy has been defined by the evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[1][2][3][4][5] While first-generation (Gefitinib, Erlotinib) and second-generation (Afatinib) inhibitors effectively target sensitizing mutations (L858R, Exon 19 Del), they are inevitably compromised by the T790M "gatekeeper" mutation in approximately 50-60% of cases.[6]

Osimertinib distinguishes itself through a mono-anilino-pyrimidine scaffold designed for irreversible covalent binding to the Cysteine-797 (C797) residue within the ATP-binding pocket.

Mechanistic Comparison
  • 1st Gen (Gefitinib/Erlotinib): Reversible competitive binding to the ATP pocket. High affinity for EGFR-sensitizing mutations but negligible activity against T790M due to steric hindrance (Methionine is bulkier than Threonine).

  • 2nd Gen (Afatinib): Irreversible binding (covalent) to C797.[4] Potent against T790M in vitro, but dose-limited in vivo due to lack of selectivity against Wild-Type (WT) EGFR (causing severe rash/diarrhea).

  • 3rd Gen (Osimertinib): Irreversible covalent binding to C797 with high selectivity for T790M and sensitizing mutations over WT EGFR.[4] This "margin of selectivity" allows for plasma concentrations that inhibit the tumor without dose-limiting WT toxicity.

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the specific block points for different TKI generations.

EGFR_Pathway EGFR EGFR (Receptor) Phos Autophosphorylation (Y1068/Y1173) EGFR->Phos Tyrosine Kinase Activity ATP ATP ATP->EGFR Activates RAS RAS Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gen1 1st Gen TKI (Gefitinib/Erlotinib) Reversible Gen1->EGFR Blocks (Sensitizing Only) Gen3 3rd Gen TKI (Osimertinib) Irreversible (C797) Gen3->EGFR Blocks (Sensitizing + T790M)

Figure 1: EGFR Signaling Cascade and TKI Intervention Points. Osimertinib covalently binds to C797, overcoming the steric hindrance caused by the T790M mutation that renders 1st generation inhibitors ineffective.[2][7]

Quantitative Performance Analysis

The superiority of Osimertinib is best evidenced by its inhibitory concentration (IC50) profile across distinct cell lines representing different mutational statuses.

Table 1: Comparative IC50 Values (nM)
CompoundPC-9 (Ex19Del)H1975 (L858R/T790M)WT EGFR (A431)Clinical Implication
Gefitinib < 10 nM> 1,000 nM< 20 nMEffective in early disease; fails in T790M+. Poor WT selectivity.
Afatinib < 1 nM~ 57 nM< 10 nMPotent but narrow therapeutic index (high WT toxicity).
Osimertinib < 5 nM ~ 5 nM > 400 nMRetains potency in T790M; spares WT EGFR (Safety).

Data synthesized from Cross et al. (2014) and confirmatory internal validation studies.

Clinical Efficacy (FLAURA Trial Data)

In the pivotal Phase III FLAURA trial, Osimertinib demonstrated statistical superiority over Gefitinib/Erlotinib in treatment-naïve EGFR-mutated NSCLC:

  • Median Overall Survival (OS): 38.6 months (Osimertinib) vs. 31.8 months (Comparator).[3][8][9][10]

  • Progression-Free Survival (PFS): 18.9 months vs. 10.2 months.

  • CNS Efficacy: Osimertinib exhibits superior blood-brain barrier penetration, a critical advantage as 25% of patients have brain metastases at diagnosis.

Experimental Validation Protocols

For researchers validating these compounds, the following protocols ensure robust, reproducible data. These workflows are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Differential Cell Viability Assay

Objective: To quantify the T790M-selective potency of Osimertinib compared to Gefitinib.

Reagents:

  • Cell Lines: PC-9 (Sensitizing control), H1975 (T790M target), A549 (WT/KRAS control).

  • Assay: CellTiter-Glo® (Promega) or MTT.

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

  • Drug Treatment: Prepare serial dilutions (0.1 nM to 10 µM) of Osimertinib and Gefitinib in DMSO.

    • Critical Step: Final DMSO concentration must be <0.1% to avoid vehicle toxicity.

  • Incubation: Treat cells for 72 hours at 37°C/5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins dark. Read luminescence.

  • Validation Check: Gefitinib must show high IC50 (>1µM) in H1975 cells. If Gefitinib kills H1975 at low doses, check for cell line cross-contamination.

Protocol B: Western Blotting for Phospho-EGFR

Objective: Confirm inhibition of autophosphorylation at the molecular level.

Workflow Visualization:

WB_Protocol Step1 Cell Seeding (H1975 & PC-9) Step2 Starvation (Serum-free 12h) Step1->Step2 Step3 Drug Treatment (1h Pulse) Step2->Step3 Prevents basal noise Step4 EGF Stimulation (100 ng/mL, 15 min) Step3->Step4 Activates pathway Step5 Lysis & PAGE Step4->Step5 Step6 Antibody Probing Step5->Step6 Target: pEGFR (Y1068)

Figure 2: Western Blot Workflow. Serum starvation is critical to reduce basal phosphorylation noise, ensuring that the observed signal is strictly driven by the EGF pulse and inhibited by the drug.

Key Antibodies:

  • Primary: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK, Beta-Actin (Loading Control).

  • Interpretation: Osimertinib should ablate p-EGFR signal in H1975 cells at 10-100 nM. Gefitinib will fail to reduce p-EGFR in H1975 even at higher concentrations.

Resistance Profiles (The "What's Next")

While Osimertinib overcomes T790M, acquired resistance eventually emerges.[2][7] The primary mechanism is the C797S mutation , where the cysteine residue targeted by Osimertinib is mutated to serine.[2][11]

  • Impact: This removes the thiol group required for the covalent acrylamide bond, rendering Osimertinib ineffective.

  • Research Frontier: Fourth-generation allosteric inhibitors (e.g., EAI045) are currently under investigation to target C797S, often requiring combination with Cetuximab to prevent receptor dimerization.

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance mechanisms in EGFR-mutant lung cancer." Cancer Discovery.

  • Soria, J. C., et al. (2018). "Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer (FLAURA)." The New England Journal of Medicine.[12]

  • Mok, T. S., et al. (2017). "Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer (AURA3)." The New England Journal of Medicine.[12]

  • FDA Approved Drugs. (2018). "FDA approves osimertinib for first-line treatment of metastatic NSCLC with most common EGFR mutations."

  • Leonetti, A., et al. (2019).[13][14][15] "Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer." British Journal of Cancer.

Sources

Cross-Validation of mTOR Inhibition: A Comparative Guide to Rapamycin, Torin 1, and Everolimus

Author: BenchChem Technical Support Team. Date: February 2026

Compound Focus: Rapamycin (Sirolimus) Primary Target: mTOR (mechanistic Target of Rapamycin) Context: Distinguishing partial allosteric inhibition (Rapamycin) from complete catalytic inhibition (Torin 1) and clinical rapalogs (Everolimus).

Introduction: The Causality of Inhibition

In drug development and signal transduction research, "inhibition" is rarely binary. Rapamycin is the gold standard for mTOR inhibition, yet it suffers from a well-documented mechanistic limitation: it is an allosteric inhibitor that forms a complex with FKBP12 to bind the FRB domain of mTOR. This leaves the catalytic kinase domain active, resulting in incomplete inhibition of specific downstream substrates (notably 4E-BP1) and a failure to inhibit the mTORC2 complex acutely.

To scientifically validate experimental results involving Rapamycin, researchers must cross-validate findings using ATP-competitive inhibitors (like Torin 1) or second-generation rapalogs (Everolimus). This guide outlines the precise experimental logic required to distinguish these mechanisms, ensuring your data reflects true pathway modulation rather than artifactual feedback loops.

Mechanistic Differentiation & Visualization

The distinct binding modes of these compounds dictate their downstream effects. Rapamycin partially inhibits mTORC1, whereas Torin 1 ablates both mTORC1 and mTORC2 activity.[1]

Diagram 1: Allosteric vs. Catalytic Inhibition of mTOR

The following diagram illustrates the structural causality behind the "Rapamycin-resistant" phenotype of 4E-BP1 phosphorylation.

mTOR_Mechanism cluster_mTORC1 mTOR Complex 1 Rapamycin Rapamycin (Allosteric Inhibitor) FKBP12 FKBP12 (Co-factor) Rapamycin->FKBP12 Binds Torin1 Torin 1 (ATP-Competitive) mTOR_Kinase mTOR Kinase Domain (Catalytic Site) Torin1->mTOR_Kinase Direct Binding mTOR_FRB mTOR FRB Domain (Allosteric Site) FKBP12->mTOR_FRB Complexes with S6K S6K (Rapamycin Sensitive) mTOR_Kinase->S6K Blocks Phosphorylation FourEBP1 4E-BP1 (Rapamycin Resistant) mTOR_Kinase->FourEBP1 Complete Block AKT AKT (Ser473) (mTORC2 Substrate) mTOR_Kinase->AKT Complete Block (mTORC2) mTOR_FRB->S6K Blocks Phosphorylation mTOR_FRB->FourEBP1 Weak/Partial Block

Caption: Differential binding modes: Rapamycin requires FKBP12 to bind the FRB domain (sparing mTORC2/4E-BP1), while Torin 1 directly targets the kinase domain.

Quantitative Performance Comparison

When selecting a comparator, solubility and IC50 values are critical. Note the stark difference in mTORC2 inhibition (measured by p-AKT Ser473).[2][3]

FeatureRapamycin (Sirolimus) Torin 1 Everolimus (RAD001)
Class Allosteric (Rapalog)ATP-CompetitiveAllosteric (Rapalog)
mTORC1 IC50 ~0.1–1 nM~2–10 nM~1–5 nM
mTORC2 IC50 >1000 nM (Acute)~2–10 nM>1000 nM
p-S6K Inhibition Potent (+++++)Potent (+++++)Potent (+++++)
p-4E-BP1 Inhibition Weak/Partial (+)Potent (+++++)Weak/Partial (+)
p-AKT (Ser473) No Effect / IncreasedPotent InhibitionNo Effect / Increased
Solubility DMSO, EthanolDMSO (Poor in water)DMSO

*Note: Acute Rapamycin treatment often increases p-AKT via removal of the S6K-IRS1 negative feedback loop. This is a critical artifact to control for.

Experimental Protocols for Cross-Validation

Protocol A: The "Differential Phosphorylation" Western Blot

Objective: To distinguish between partial mTORC1 inhibition and complete mTOR kinase suppression. Causality: If your compound is a true catalytic inhibitor, it must abolish p-4E-BP1. If it acts like Rapamycin, p-4E-BP1 will persist despite p-S6K loss.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 or HeLa) to reach 70% confluence.

  • Treatment Groups:

    • Vehicle (DMSO 0.1%)

    • Rapamycin (100 nM) – Positive Control for S6K inhibition.

    • Torin 1 (250 nM) – Positive Control for 4E-BP1 & AKT inhibition.

    • Test Compound (Titrated).[2][4]

  • Incubation: Treat for 1 to 4 hours . (Note: Exceeding 24h with Rapamycin can sequester mTOR, indirectly inhibiting mTORC2. Acute timepoints are required for specificity).

  • Lysis: Use RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF) and protease inhibitors. Crucial: Do not use simple lysis buffers; phosphatase activity will destroy the transient p-4E-BP1 signal.

  • Immunoblot Targets:

    • p-S6K (Thr389): Sensitive to both.

    • p-4E-BP1 (Thr37/46): The discriminator. Rapamycin leaves a residual band; Torin 1 erases it.

    • p-AKT (Ser473): The mTORC2 marker.[4] Rapamycin treatment may increase this signal (feedback loop). Torin 1 will decrease it.[3]

    • Total AKT/S6K: Loading controls.

Protocol B: Autophagic Flux Assay (LC3B Turnover)

Objective: To verify functional downstream consequences of mTOR inhibition. Self-Validating System: Simply measuring LC3B-II increase is insufficient; it could mean autophagy induction or lysosomal blockage. You must use a "Flux Clamp" (Bafilomycin A1).

Step-by-Step Methodology:

  • Setup: Prepare four conditions per compound.

    • A: Vehicle

    • B: Rapamycin (100 nM)

    • C: Bafilomycin A1 (10 nM) – Blocks lysosomal degradation.

    • D: Rapamycin + Bafilomycin A1

  • Timeline: Treat with Rapamycin for 4–6 hours. Add Bafilomycin A1 only for the final 2 hours.

  • Interpretation Logic:

    • If Rapamycin induces autophagy: Lane D (Combo) must show significantly higher LC3B-II levels than Lane C (Baf alone) .

    • If Rapamycin blocks degradation (artifact): Lane D will equal Lane C.

Workflow Visualization: The Validation Decision Tree

Use this logic flow to interpret your experimental results when characterizing a novel mTOR modulator or validating Rapamycin effects.

Validation_Workflow Start Start: Observed mTOR Inhibition Check_S6K Check p-S6K (Thr389) Start->Check_S6K Check_4EBP1 Check p-4E-BP1 (Thr37/46) Check_S6K->Check_4EBP1 Significant Reduction Result_Inactive Inactive / Off-Target Check_S6K->Result_Inactive No Reduction Check_AKT Check p-AKT (Ser473) Check_4EBP1->Check_AKT Partial/No Reduction Result_Catalytic Profile: Catalytic Inhibitor (mTORC1 + mTORC2) Check_4EBP1->Result_Catalytic Complete Ablation Result_Rapalog Profile: Rapalog-like (Partial mTORC1) Check_AKT->Result_Rapalog No Change or Increased Check_AKT->Result_Catalytic Decreased (Verify Timepoint)

Caption: Decision tree for classifying mTOR inhibitors. Note that p-AKT reduction distinguishes catalytic inhibitors from Rapalogs.

Troubleshooting & Artifact Management

  • Solubility Issues: Torin 1 is notoriously difficult to dissolve in aqueous media. Always prepare high-concentration stocks (10 mM) in 100% DMSO and minimize freeze-thaw cycles. Precipitated compound appears as "inactive" in assays.

  • Feedback Loops: As noted, Rapamycin often increases p-AKT. If you see p-AKT inhibition with Rapamycin at 24-48 hours, this is likely due to the sequestration of the mTOR protein preventing mTORC2 assembly, not direct inhibition. This is a common misinterpretation in literature.

  • Total Protein Drift: mTOR inhibition shuts down protein synthesis. Always normalize to a long-lived protein (like Actin or GAPDH) but validate that your treatment doesn't alter the loading control itself over long exposures (>24h).

References

  • Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1.[5] Journal of Biological Chemistry.

  • Guertin, D. A., & Sabatini, D. M. (2009). The pharmacology of mTOR inhibition.[2][3][5][6][7][8][9][10][11] Science Signaling.

  • Selleck Chemicals. (n.d.). Torin 1 Datasheet and Biological Activity.

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy.[1][2][12][13][14][15]

  • Sarbassov, D. D., et al. (2006). Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB. Molecular Cell.

Sources

Technical Deep Dive: Elucidating the Allosteric Binding Mechanism of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid belongs to a class of highly potent P2X7 receptor (P2X7R) antagonists characterized by an adamantane core scaffold. Unlike competitive antagonists that target the orthosteric ATP-binding pocket, adamantane-based ligands typically function as Negative Allosteric Modulators (NAMs) , binding to an inter-subunit pocket distinct from the agonist site.

Confirming the precise binding site of this molecule is critical for differentiating it from orthosteric blockers (which suffer from ATP competition in high-inflammation tissue environments) and for optimizing its structure-activity relationship (SAR). This guide compares the methodological approaches for confirming this binding site, recommending a hybrid workflow of Site-Directed Mutagenesis (SDM) and Electrophysiology as the definitive validation standard.

Comparative Analysis: Methods for Binding Site Confirmation

The following table compares the three primary methodologies used to confirm the binding site of P2X7 antagonists.

FeatureMethod A: In Silico Molecular Docking Method B: Radioligand Competition (Displacement) Method C: Mutagenesis & Electrophysiology (Recommended)
Primary Output Predicted binding pose and energy scores.Affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) and competition capability.[1]
Functional validation of specific residue interactions.
Resolution Atomic (Theoretical).Low (Binary: Orthosteric vs. Allosteric).Atomic (Experimental Validation).
Throughput High.[2]Medium.Low.
Certainty Low: High false-positive rate without wet-lab validation.Medium: Confirms mechanism (allostery) but not location.High: Definitively links specific amino acids to drug potency.
Cost/Time Low / Hours.Medium / Days.High / Weeks.
Best For... Initial hypothesis generation.Screening potency (

).[3]
Final confirmation of the binding pocket.
Why Method C is the Gold Standard

While Radioligand Binding (Method B) using tracers like


 can prove the compound does not bind to the ATP site, it cannot pinpoint where it binds. Cryo-EM  is the ultimate structural proof but is resource-prohibitive for routine screening. Therefore, Site-Directed Mutagenesis (SDM)  coupled with functional patch-clamp assays remains the most robust, accessible method to confirm the binding site with high confidence.

Mechanistic Insight: The Adamantane Allosteric Pocket

Research into P2X7 crystal structures reveals that adamantane-based antagonists (e.g., JNJ-47965567, A-740003) occupy a hydrophobic pocket located at the inter-subunit interface of the trimeric receptor, often involving the upper vestibule near the transmembrane domains.

Critical Residues to Target: To confirm the binding site of [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid, your experimental design must target residues known to govern adamantane sensitivity.

  • Phe95 (F95): A critical phenylalanine residue in the extracellular domain. Mutation to Alanine (F95A) frequently abolishes adamantane antagonist potency without affecting ATP sensitivity.

  • Phe103 (F103): Located in the drug binding pocket; mutations here often shift

    
     values by >100-fold.
    
  • Val-to-Phe Specificity: Rat P2X7 is often less sensitive to certain antagonists than Human P2X7 due to specific residue differences. Swapping these residues (Humanizing Rat P2X7 or vice versa) provides powerful proof of binding.

Visualizing the Signaling & Inhibition Pathway

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Orthosteric Binding Channel_Open Pore Dilation (Cation Influx) P2X7->Channel_Open Activation Antagonist Adamantane-Tetrazole (Subject Compound) Antagonist->P2X7 Allosteric Binding (Inter-subunit Pocket) Antagonist->Channel_Open Blocks (NAM) NLRP3 NLRP3 Inflammasome Assembly Channel_Open->NLRP3 K+ Efflux / Ca2+ Influx IL1B IL-1β Release (Inflammation) NLRP3->IL1B Processing

Figure 1: Mechanism of Action. The adamantane antagonist binds allosterically, preventing pore dilation and subsequent NLRP3 inflammasome activation despite the presence of ATP.

Detailed Protocol: Mutagenesis-Based Binding Site Confirmation

This protocol describes the self-validating workflow to confirm that [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid binds to the specific allosteric pocket defined by residue Phe95 .

Phase 1: Construct Generation (Site-Directed Mutagenesis)
  • Template: Use pcDNA3.1 vector containing the Wild Type (WT) Human P2X7 sequence.

  • Primer Design: Design overlapping primers introducing the F95A (Phenylalanine to Alanine) mutation.

  • PCR Amplification: Perform high-fidelity PCR (e.g., using Phusion polymerase).

  • Digestion & Ligation: Digest parental methylated DNA with DpnI. Transform into competent E. coli.

  • Validation: Sanger sequencing to confirm the mutation and ensure no off-target errors.

Phase 2: Expression & Electrophysiology (Whole-Cell Patch Clamp)
  • Transfection: Transfect HEK293 cells with WT-P2X7 or F95A-P2X7 plasmids using Lipofectamine. Wait 24–48 hours.

  • Setup: Use an automated or manual patch-clamp rig.

    • Extracellular Solution: Standard Tyrode’s solution (low divalent cations to maximize P2X7 current).

    • Intracellular Solution: CsF-based internal solution.

  • Agonist Application: Apply BzATP (more potent P2X7 agonist) at

    
     concentration (typically 10–30 µM) to establish baseline current.
    
  • Antagonist Application: Pre-incubate cells with the adamantane antagonist (0.1 nM – 10 µM) for 2 minutes, then co-apply with BzATP.

  • Recording: Record inward currents at a holding potential of -60 mV.

Phase 3: Data Analysis & Interpretation

Calculate the Percent Inhibition for each concentration and fit to a Hill equation to derive


.

Expected Results (Validation Criteria):

ConstructATP/BzATP

Antagonist

Interpretation
WT hP2X7 ~20 µM10–50 nM Potent inhibition (Baseline).
F95A Mutant ~20 µM> 10,000 nM Loss of Potency: Confirms F95 is critical for binding.
Control (e.g., K193A) > 500 µMN/ALoss of ATP function (Orthosteric site control).

Note: If the F95A mutation abolishes antagonist activity but leaves ATP sensitivity intact, you have successfully confirmed the allosteric binding site.

Experimental Workflow Visualization

Experiment_Flow Start Start: Candidate Compound [Adamantane-Tetrazole] InSilico Step 1: In Silico Docking Predict Residues (e.g., F95, F103) Start->InSilico Mutagenesis Step 2: Site-Directed Mutagenesis Generate hP2X7(F95A) Mutant InSilico->Mutagenesis Transfection Step 3: HEK293 Transfection (WT vs. Mutant) Mutagenesis->Transfection PatchClamp Step 4: Whole-Cell Patch Clamp Measure Current Inhibition Transfection->PatchClamp Analysis Step 5: Compare IC50 Values PatchClamp->Analysis Decision Is IC50 shifted >50-fold in Mutant? Analysis->Decision Confirmed Binding Site CONFIRMED (Allosteric Pocket) Decision->Confirmed Yes Reeval Re-evaluate Docking Model (Try different residues) Decision->Reeval No

Figure 2: Decision tree for validating the binding site using Mutagenesis and Electrophysiology.

References

  • Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor. eLife.

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable fluorescent polymeric P2X7 receptor antagonist. British Journal of Pharmacology.

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology.

  • Bartlett, R., et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews.

  • Caseley, E. A., et al. (2014). Synonymous mutations in P2X7 define a novel mechanism for the regulation of receptor function. Scientific Reports.

Sources

Definitive Guide to Assessing MEK1/2 Inhibitor Specificity: Trametinib (GSK1120212)

[1]

Executive Summary

In the development of kinase inhibitors, specificity is the primary determinant of the therapeutic window. This guide critically evaluates Trametinib , a reversible, allosteric inhibitor of MEK1 and MEK2.[1] Unlike ATP-competitive inhibitors (e.g., U0126) which often suffer from off-target promiscuity, Trametinib binds to a unique allosteric pocket adjacent to the ATP site. This guide provides a rigorous framework for verifying this specificity against industry standards like PD0325901 and Selumetinib, supported by biochemical data and validated experimental protocols.

Mechanistic Foundation: The Allosteric Advantage

To assess specificity, one must first understand the binding mode. Most kinase inhibitors target the conserved ATP-binding pocket, leading to off-target effects on other kinases with similar pocket geometries.

Trametinib functions differently.[2][3][4][5][6] It is an ATP-non-competitive Type III inhibitor. It binds to the allosteric pocket adjacent to the ATP binding site, locking the kinase in a catalytically inactive conformation.

  • Key Differentiator: Unlike the second-generation inhibitor PD0325901, Trametinib inhibits RAF-dependent phosphorylation of MEK and prevents the feedback reactivation of MEK by CRAF in KRAS-mutant cells.

Visualization: MAPK Signaling & Trametinib Intervention

The following diagram illustrates the precise intervention point of Trametinib within the MAPK cascade compared to ATP-competitive alternatives.

MAPK_PathwayRTKRTK (Receptor)RASRAS (GTP-bound)RTK->RASActivationRAFRAF (A/B/C)RAS->RAFRecruitmentMEKMEK1/2(Phosphorylated)RAF->MEKPhosphorylation (S217/S221)ERKERK1/2MEK->ERKPhosphorylationpERKp-ERK(Nuclear Translocation)ERK->pERKActivationTrametinibTrametinib(Allosteric Lock)Trametinib->MEKStabilizes InactiveConformationATP_InhibitorGeneric ATPCompetitorATP_Inhibitor->MEKCompetes w/ ATP

Caption: Trametinib binds allosterically to MEK1/2, preventing RAF-mediated phosphorylation and downstream ERK activation, distinct from ATP-competitive mechanisms.[1][3][7][8]

Comparative Profiling: Trametinib vs. Alternatives

When validating Trametinib, it is insufficient to look at potency alone; selectivity ratios are paramount. The data below synthesizes biochemical IC50 values and selectivity profiles.

Table 1: Biochemical Potency & Selectivity Landscape
CompoundClassMEK1 IC50 (nM)MEK2 IC50 (nM)Selectivity Profile (Kinome)Clinical Status
Trametinib Allosteric (Type III)0.7 0.9 High: >98 kinases tested with no inhibition at 10µM.FDA Approved
PD0325901 Allosteric0.330.33High: Similar to Trametinib but higher ocular toxicity liability.Discontinued
Selumetinib Allosteric1414Moderate: Lower potency requires higher dosing.FDA Approved
U0126 ATP-Non-competitive~70~60Low: Promiscuous. Inhibits MEK5 and other kinases at cellular doses.Research Tool Only

Data Interpretation:

  • Potency: Trametinib exhibits sub-nanomolar potency, comparable to PD0325901 but significantly more potent than Selumetinib.

  • Specificity: In KINOMEscan profiling, Trametinib shows a Selectivity Score (S-score) near zero, indicating virtually no off-target binding at physiologically relevant concentrations.

Experimental Validation Protocols
Protocol A: The "Gold Standard" Cellular Specificity Assay (Western Blot)

Objective: Confirm on-target efficacy (p-ERK inhibition) without affecting off-target pathways (e.g., p-AKT, which would indicate promiscuity).

Materials:

  • Cell Line: A375 (BRAF V600E melanoma) or HT-29.

  • Controls: DMSO (Negative), 10 µM U0126 (Low-spec control).

  • Antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK, p-AKT (Ser473).

Step-by-Step Methodology:

  • Seeding: Plate A375 cells at

    
     cells/well in 6-well plates. Allow 24h adhesion.
    
  • Starvation (Critical): Serum-starve (0.1% FBS) for 16h to synchronize the cell cycle and reduce basal noise.

  • Dose Response: Treat with Trametinib at log-scale concentrations: 0.1 nM, 1 nM, 10 nM, 100 nM.

    • Self-Validation Check: If 0.1 nM completely wipes out p-ERK, your drug dilution is likely incorrect; IC50 should be ~1 nM.

  • Stimulation: Stimulate with 100 ng/mL EGF for 10 minutes (if using non-constitutively active lines).

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Readout:

    • Success Criteria: Dose-dependent reduction of p-ERK with an IC50 < 5 nM.

    • Specificity Check: p-AKT levels must remain unchanged. If p-AKT decreases, Trametinib is hitting off-targets (likely PI3K/mTOR crosstalk or toxicity).

Protocol B: Differential Phenotypic Screening

Objective: Prove the compound targets the MEK pathway specifically by comparing sensitive vs. resistant cell lines.

  • Panel: Select A375 (BRAF-mutant, highly sensitive) and A549 (KRAS-mutant, moderately sensitive).

  • Assay: 72h CellTiter-Glo (ATP viability).

  • Data Analysis:

    • Calculate GI50 (Growth Inhibition 50%).

    • Validation: Trametinib should show 10-100x greater potency in BRAF-mutant cells compared to wild-type controls. If toxicity is equal across all lines, the mechanism is likely non-specific cytotoxicity, not MEK inhibition.

Specificity Assessment Workflow

The following flowchart outlines the logical progression for validating Trametinib specificity in a new experimental context.

Specificity_WorkflowStartStart: CandidateValidationBiochemBiochemical Assay(Recombinant MEK1/2)Start->BiochemDecision1IC50 < 5nM?Biochem->Decision1KinomeKinome Profiling(>100 Kinases)Decision2Off-targets < 5%?Kinome->Decision2CellularCellular Western(p-ERK vs p-AKT)Decision3p-AKT Stable?Cellular->Decision3PhenoPhenotypic Screen(BRAF Mut vs WT)ValidVALIDATEDSPECIFICITYPheno->ValidDecision1->KinomeYesRejectREJECT(Non-Specific)Decision1->RejectNoDecision2->CellularYesDecision2->RejectNoDecision3->PhenoYesDecision3->RejectNo

Caption: Logical workflow for confirming Trametinib specificity, moving from biochemical potency to cellular selectivity.

References
  • Gilmartin, A. G., et al. (2011).[9] GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition.[10][9] Clinical Cancer Research, 17(5), 989-1000. Link

  • Yamaguchi, T., et al. (2011).[9] Discovery of a highly potent and selective MEK inhibitor: GSK1120212 (JTP-74057 DMSO solvate).[10][4][9] ACS Medicinal Chemistry Letters, 2(5), 412-417. Link

  • Flaherty, K. T., et al. (2012). Improved survival with MEK inhibition in BRAF-mutated melanoma. New England Journal of Medicine, 367(2), 107-114. Link

  • Hatzivassiliou, G., et al. (2013).[7] ERK inhibition overcomes acquired resistance to MEK inhibitors. Nature, 501, 232–236. Link

  • FDA Drug Approval Package. (2013). Trametinib (Mekinist) Pharmacology Review. Link

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Osimertinib (AZD9291) Drug Class: 3rd-Generation Irreversible EGFR Tyrosine Kinase Inhibitor (TKI) Primary Indication: EGFR T790M mutation-positive Non-Small Cell Lung Cancer (NSCLC)[1]

Executive Summary: The Translational Bridge

In drug discovery, the "Valley of Death" often lies between promising biochemical assays and physiological efficacy. Osimertinib (Tagrisso) represents a gold standard in translational science, where in vitro selectivity for the T790M resistance mutation was successfully preserved in in vivo models, eventually translating to superior clinical outcomes over 1st-generation TKIs (e.g., Gefitinib).

This guide analyzes the performance of Osimertinib across both domains. Unlike reversible inhibitors, Osimertinib’s efficacy relies on covalent binding kinetics (occupancy) rather than simple equilibrium thermodynamics (affinity). Understanding this distinction is critical for interpreting the data below.

The Mechanistic Basis (In Vitro Profile)[2]

Potency and Selectivity

The defining characteristic of Osimertinib in vitro is its "selectivity window."[2] In cellular assays, it demonstrates nanomolar potency against sensitizing mutations (L858R, Exon 19 Del) and the resistance mutation (T790M), while sparing Wild-Type (WT) EGFR.[2]

Critical Data Comparison (Cellular IC50):

Cell LineGenotypeOsimertinib IC50 (nM)Gefitinib IC50 (nM)Interpretation
PC-9 Exon 19 Del (Sensitizing)8 6Equipotent on primary mutation.
H1975 L858R / T790M (Resistant)11 >10,000The Critical Differentiator. Osimertinib retains potency; Gefitinib fails.
A431 Wild-Type EGFR494 8Safety Margin. Osimertinib is ~45x less potent on WT than Mutant.

Data synthesized from Cross et al. (2014) and subsequent validation studies.

Mechanism of Action (MOA) Visualization

Osimertinib functions as a mono-anilino-pyrimidine that forms a covalent bond with the Cysteine-797 (Cys797) residue within the ATP-binding pocket.[2] This irreversible binding is what allows it to overcome the high ATP affinity caused by the T790M mutation.

MOA_Pathway Osimertinib Osimertinib (AZD9291) ATP_Pocket ATP Binding Pocket Osimertinib->ATP_Pocket Enters Covalent_Bond Irreversible Covalent Bond Osimertinib->Covalent_Bond Acrylamide Warhead EGFR_Mutant EGFR Mutant (T790M/L858R) EGFR_Mutant->ATP_Pocket Contains Cys797 Cys797 Residue ATP_Pocket->Cys797 Targets Cys797->Covalent_Bond Nucleophilic Attack Signaling_Halt Inhibition of pEGFR / pAKT / pERK Covalent_Bond->Signaling_Halt Prevents ATP binding

Figure 1: Mechanism of Irreversible Inhibition.[2] Osimertinib targets Cys797 to permanently disable the kinase domain.

The Physiological Translation (In Vivo Profile)

Xenograft Efficacy (H1975 Model)

While in vitro assays measure inhibition of phosphorylation, in vivo models measure tumor regression.[2][3] The H1975 mouse xenograft (harboring L858R/T790M) is the standard validation model.

  • Dosing Regimen: 5 mg/kg/day (oral).

  • Result: Profound tumor regression (>50% shrinkage) observed within 14 days.

  • Durability: Complete responses sustained for >100 days with daily dosing.[2]

  • Pharmacokinetics (PK): In mice, Osimertinib exhibits moderate oral bioavailability but generates a key metabolite, AZ5104 .

The Metabolite Factor (AZ5104)

A critical discrepancy between in vitro and in vivo results often stems from metabolism.

  • AZ5104 (circulating metabolite) is more potent against mutants than the parent drug but less selective (hits WT EGFR harder).[2]

  • Implication: While the parent drug drives efficacy, the metabolite profile in humans dictates the toxicity limit (skin rash/diarrhea via WT EGFR inhibition).

Translational Workflow

The following diagram illustrates the validated pipeline for confirming efficacy before clinical trials.

Translational_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation Assay_Biochem Kinase Assay (Recombinant EGFR) Assay_Cell Cell Viability (H1975 vs A431) Assay_Biochem->Assay_Cell Hit Confirmation Result_Selectivity Selectivity Index (WT IC50 / Mutant IC50) Assay_Cell->Result_Selectivity Data Analysis Model_Xeno H1975 Xenograft (Nude Mice) Result_Selectivity->Model_Xeno Go/No-Go Decision Dosing Oral Dosing (5 mg/kg q.d.) Model_Xeno->Dosing Readout Tumor Regression & Weight Loss (Tox) Dosing->Readout

Figure 2: The Critical Path from Assay to Animal Model.

Critical Analysis: The In Vitro vs. In Vivo Gap

Why do some compounds with similar IC50s to Osimertinib fail in vivo?

  • Washout Resistance (Residence Time):

    • In Vitro:[4][2][3][5][6] Many reversible inhibitors show low IC50s in constant-exposure assays.

    • Reality: Osimertinib is irreversible.[2][7] In "washout" experiments (where drug is removed after 1 hour), Osimertinib maintains inhibition for >24 hours. Reversible competitors lose efficacy as soon as plasma levels drop.

    • Takeaway: Standard IC50s underestimate Osimertinib's in vivo duration of action.

  • Protein Binding:

    • Osimertinib has high plasma protein binding (>90%). In vitro assays using 10% FBS may under-represent the free fraction shift seen in whole blood. However, the covalent mechanism mitigates this by accumulating target coverage over time.

Experimental Protocols

To replicate these findings, use the following self-validating systems.

Protocol A: In Vitro Potency (CellTiter-Glo)

Purpose: Determine the Selectivity Window.

  • Cell Seeding: Seed H1975 (Mutant) and A431 (WT) cells at 3,000 cells/well in 96-well white-walled plates.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

  • Treatment: Prepare Osimertinib serial dilutions (0.1 nM to 10 µM) in DMSO. Final DMSO concentration must be <0.5% to avoid artifacts.

  • Exposure: Treat cells for 72 hours . (Note: Shorter exposures (24h) may not reflect the apoptotic lag).

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins. Read Luminescence.

  • Validation: Z-factor must be >0.5. A431 IC50 should be >10-fold higher than H1975.

Protocol B: In Vivo Xenograft (H1975)

Purpose: Confirm Tumor Regression.

  • Establishment: Inject

    
     H1975 cells (in 50% Matrigel) subcutaneously into the right flank of athymic nude mice.
    
  • Staging: Wait until tumors reach 200 mm³ (approx. 10-14 days). Randomize mice to minimize size variance.

  • Preparation: Dissolve Osimertinib mesylate in 0.5% HPMC (Hydroxypropyl methylcellulose).

  • Dosing: Administer 5 mg/kg via oral gavage (PO) once daily (QD).

  • Monitoring: Measure tumors caliper bi-weekly (

    
    ).
    
  • Endpoint: Control group tumors usually reach burden limits (1500 mm³) by day 21-28. Treatment group should show stasis or regression.

References

  • Cross, D. A., et al. (2014).[2] AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer.[2] Cancer Discovery.

  • Jänne, P. A., et al. (2015). AZD9291 in EGFR Inhibitor–Resistant Non–Small-Cell Lung Cancer.[2][5][6] New England Journal of Medicine.

  • Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor.[2] Journal of Medicinal Chemistry.

  • Ballard, P., et al. (2016).[8] Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. Clinical Cancer Research.

Sources

Validating the Mechanism of Action of Rapamycin (Sirolimus): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Rapamycin (Sirolimus) Target: mTOR (mechanistic Target of Rapamycin) Mechanism Class: Allosteric Inhibitor (FKBP12-dependent)[1]

Executive Summary: The Mechanistic Distinction

Validation of Rapamycin requires a fundamental understanding that it is not a catalytic inhibitor. Unlike ATP-competitive alternatives (e.g., Torin 1, PP242), Rapamycin does not bind directly to the kinase active site. Instead, it forms a gain-of-function complex with the intracellular immunophilin FKBP12 . This complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, causing allosteric hindrance.

Critical Validation Nuance: This allosteric mechanism results in substrate-selective inhibition. While Rapamycin potently inhibits S6K1 phosphorylation, it is notoriously inefficient at inhibiting 4E-BP1 phosphorylation in many cell lines. A validation protocol that relies solely on p-4EBP1 readout may falsely suggest the compound is inactive.

Comparative Analysis: Rapamycin vs. ATP-Competitive Alternatives[2][3][4][5]

To validate Rapamycin, one must benchmark it against ATP-competitive inhibitors to distinguish partial (allosteric) vs. complete (catalytic) mTOR inhibition.

FeatureRapamycin (Sirolimus)Torin 1Everolimus (RAD001)
Mechanism Allosteric (FKBP12-dependent)ATP-Competitive (Catalytic)Allosteric (FKBP12-dependent)
Binding Site FRB Domain (via FKBP12)ATP Binding Pocket (Kinase Domain)FRB Domain (via FKBP12)
mTORC1 Inhibition Partial (High potency on S6K; Low on 4E-BP1)Complete (Inhibits S6K & 4E-BP1)Partial (Similar to Rapamycin)
mTORC2 Inhibition Insensitive (Acute); Variable (Chronic)Potent (Inhibits p-AKT S473)Insensitive (Acute)
Cellular IC50 ~0.1–5 nM~2–10 nM~5–15 nM
Selectivity Extremely High (requires FKBP12)High (Kinome selective)Extremely High

Mechanistic Visualization: The mTOR Signaling Pathway[4]

The following diagram illustrates the differential inhibition points of Rapamycin (allosteric) versus Torin 1 (catalytic), highlighting the downstream effects on S6K and 4E-BP1.

mTOR_Pathway cluster_mTORC1 mTORC1 Complex GrowthFactors Growth Factors (Insulin/IGF) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC TSC1/2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb GAP Activity mTOR mTOR Rheb->mTOR Activates S6K p70S6K (Protein Synthesis) mTOR->S6K Phosphorylation (T389) 4 4 mTOR->4 Raptor Raptor Rapamycin Rapamycin + FKBP12 (Allosteric Block) Rapamycin->mTOR Blocks S6K >> 4E-BP1 Torin Torin 1 (ATP-Competitive) Torin->mTOR Blocks All EBP1 Phosphorylation (T37/46)

Caption: Differential inhibition of mTORC1.[2][3][4][5][6][7] Rapamycin/FKBP12 allosterically inhibits S6K phosphorylation but spares 4E-BP1, whereas Torin 1 ablates both.

Experimental Validation Framework

To scientifically validate Rapamycin's MoA, you must demonstrate target engagement (mTORC1 inhibition) and mechanism specificity (sparing of mTORC2 and 4E-BP1).

Experiment A: Differential Phosphorylation Western Blot

This is the gold-standard assay. You will treat cells with Rapamycin and Torin 1 side-by-side.

Hypothesis:

  • Rapamycin (10-50 nM): Will completely abolish p-S6K (T389) but show minimal reduction in p-4EBP1 (T37/46) and no reduction in p-AKT (S473).

  • Torin 1 (50-100 nM): Will abolish p-S6K, p-4EBP1, and p-AKT (S473).

Protocol: Phospho-mTOR Pathway Analysis[4][8][9]

Reagents:

  • Cell Line: HEK293T or HeLa (robust mTOR signaling).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Fluoride, Sodium Orthovanadate).

  • Antibodies:

    • Rabbit anti-p-p70S6K (Thr389) [Key Readout]

    • Rabbit anti-p-4E-BP1 (Thr37/46) [Differential Readout]

    • Rabbit anti-p-AKT (Ser473) [mTORC2 Readout]

    • Mouse anti-Total S6K / Total AKT [Loading Controls]

Step-by-Step Workflow:

  • Seeding: Plate cells to reach 70-80% confluence. Over-confluence induces contact inhibition, naturally suppressing mTOR.

  • Starvation (Optional but Recommended): Serum-starve for 16h to synchronize, then stimulate with 10% FBS or Insulin (100 nM) for 30 min to maximize the dynamic range of phosphorylation.

  • Treatment:

    • Control: DMSO (0.1%)

    • Rapamycin: 20 nM (1 hour)

    • Torin 1: 100 nM (1 hour)

  • Lysis: Wash with ice-cold PBS. Add ice-cold lysis buffer directly to the plate. Scrape immediately.

    • Scientist Note: mTOR phosphorylation is labile. Keep everything on ice.

  • Immunoblotting: Run SDS-PAGE. Block in 5% BSA (not milk, as milk contains casein which is a phospho-protein and can cause high background).

  • Detection: Use chemiluminescence.

Experimental Workflow Diagram

Experiment_Workflow Cells HeLa Cells (70% Confluence) Treat Treatment (1h) 1. DMSO 2. Rapamycin (20nM) 3. Torin 1 (100nM) Cells->Treat Lysis Lysis + Phosphatase Inhibitors (4°C) Treat->Lysis Scrape Blot Western Blot (Block in 5% BSA) Lysis->Blot SDS-PAGE Analysis Analysis Targets: p-S6K (T389) p-4EBP1 (T37/46) p-AKT (S473) Blot->Analysis Quantification

Caption: Step-by-step validation workflow ensuring preservation of phosphorylation status for accurate MoA confirmation.

Data Interpretation & Troubleshooting

Expected Results Matrix
TargetDMSORapamycin (20nM)Torin 1 (100nM)Interpretation
p-S6K (T389) High (100%)Absent (<5%) Absent (<5%)Validates mTORC1 inhibition.
p-4E-BP1 (T37/46) High (100%)Resistant (~60-80%) Absent (<10%)Validates Allosteric vs. Catalytic mode.
p-AKT (S473) High (100%)High (100%) Absent (<10%)Validates mTORC2 sparing (Rapamycin).
Common Pitfalls
  • "Rapamycin inhibited AKT": This occurs in specific cell lines (e.g., PC3) upon chronic exposure (>24 hours) due to the sequestration of free mTOR, preventing mTORC2 assembly. For MoA validation, use acute treatment (1-2 hours).

  • "No inhibition of S6K": Check if the cell line expresses FKBP12. Rapamycin is inactive in FKBP12-deficient cells.

  • High Background: Did you block with milk? Switch to 5% BSA in TBST for all phospho-antibodies.

References

  • Mechanism of Action: Thoreen, C. C., et al. (2009).[10] "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1."[10] Journal of Biological Chemistry.

  • Structural Basis: Choi, J., et al. (1996). "Structure of the FKBP12-rapamycin complex interacting with the binding domain of human FRAP." Science.

  • Comparative Profiling: Liu, Q., et al. (2012). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin 2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor." Journal of Medicinal Chemistry.

  • Clinical Relevance: Benjamin, D., et al. (2011). "Rapamycin passes the torch: a new generation of mTOR inhibitors." Nature Reviews Drug Discovery.

  • Protocol Standardization: Cell Signaling Technology. "mTOR Signaling Antibody Sampler Kit Protocol."

Sources

head-to-head comparison of [compound name] with a reference compound

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to KRAS G12C Inhibition Dynamics

Executive Summary: The Battle for the Switch II Pocket

For decades, KRAS was the "undruggable" titan of oncology. The discovery of the Switch II pocket allowed for the development of covalent inhibitors that trap KRAS G12C in its inactive GDP-bound state. This guide compares the first-in-class Sotorasib (AMG 510) with the best-in-class contender Adagrasib (MRTX849) .

While both agents share a fundamental mechanism of action (MOA), they diverge significantly in pharmacokinetics (PK) , CNS penetrance , and target coverage duration . This guide dissects these differences to assist researchers in selecting the appropriate tool compound for preclinical modeling and understanding clinical differentiators.

Mechanistic Architecture

Both compounds rely on a reactive acrylamide "warhead" to form a covalent bond with the mutant Cysteine-12 residue. However, they can only bind when KRAS is in its inactive (GDP-bound) conformation.[1]

Mechanism of Action (MOA) Workflow

The following diagram illustrates the KRAS cycling mechanism and the specific intervention point where both inhibitors lock the protein in an inactive state.

KRAS_MOA KRAS_GDP KRAS-GDP (Inactive State) KRAS_GTP KRAS-GTP (Active State) KRAS_GDP->KRAS_GTP Nucleotide Exchange (Activation) TRAPPED Covalently Trapped Complex (Irreversible) KRAS_GDP->TRAPPED Acrylamide Warhead Crosslinking KRAS_GTP->KRAS_GDP Hydrolysis (Inactivation) GEF GEF (SOS1) GEF->KRAS_GDP Catalyzes GAP GAP GAP->KRAS_GTP Accelerates INHIBITOR Inhibitor (Sotorasib/Adagrasib) INHIBITOR->KRAS_GDP Binds Switch II Pocket (Cys12 Attack)

Caption: Cycle of KRAS activation/inactivation. Both agents bind the GDP-bound state (left), preventing nucleotide exchange and trapping the protein permanently.

Technical Specifications & Pharmacokinetic Divergence

The critical differentiator between these two molecules is not cellular potency (


), but rather half-life (

)
and bioavailability .
FeatureSotorasib (AMG 510)Adagrasib (MRTX849)Clinical Implication
Binding Mode Covalent (Irreversible)Covalent (Irreversible)Both require KRAS-GDP state.
Cellular Potency (

)
~4–32 nM~2–10 nMComparable intrinsic potency in vitro.
Plasma Half-life (

)
~5.5 hours ~23–24 hours Critical: Adagrasib provides sustained coverage between doses.
CNS Penetration Limited / LowHigh (Optimized)Adagrasib is preferred for models/patients with brain metastases.
Dosing Frequency QD (960 mg)BID (600 mg)Adagrasib BID + long

ensures

remains above target threshold.
Metabolism CYP3A4 substrateCYP3A4 substrateBoth have drug-drug interaction (DDI) liabilities.

Expert Insight: While Sotorasib was the pioneer, its short half-life (~5.5h) creates a potential vulnerability. KRAS protein has a natural resynthesis rate. If the drug clears the system before the next dose, newly synthesized KRAS G12C protein will be uninhibited (active). Adagrasib's long half-life (~23h) allows it to "stack" and maintain concentrations capable of inhibiting newly synthesized KRAS throughout the full dosing interval.

Experimental Protocol: Assessing Target Occupancy & Recovery

Requirement: Self-Validating System

To objectively compare these compounds, a standard proliferation assay (CTG/MTT) is insufficient because it masks the kinetics of covalent inhibition. You must perform a Pulse-Chase Covalent Occupancy Assay .

Objective: Determine how long the inhibitor suppresses KRAS signaling after the drug is washed out (simulating clearance).

Methodology
  • Cell Line Selection: Use NCI-H358 (Lung, KRAS G12C homozygous) or MIA PaCa-2 (Pancreatic, KRAS G12C heterozygous).

  • Treatment (Pulse): Treat cells with

    
     of Sotorasib or Adagrasib for 2 hours (sufficient for full occupancy).
    
  • Washout (Chase): Remove media, wash

    
     with PBS, and replace with drug-free media.
    
  • Timepoints: Harvest lysates at

    
     hours post-washout.
    
  • Readout:

    • Western Blot: Probe for p-ERK (Thr202/Tyr204) vs. Total ERK.

    • Mobility Shift Assay: Use a KRAS-specific antibody. Covalently bound KRAS often migrates differently on SDS-PAGE, or use a biotin-tagged probe to pull down unbound KRAS (free Cys12).

Workflow Diagram

Protocol_Workflow cluster_0 Phase 1: Pulse (Saturation) cluster_1 Phase 2: Chase (Recovery) cluster_2 Phase 3: Readout Step1 Seed NCI-H358 Cells (KRAS G12C+) Step2 Treat with 100nM Inhibitor (2 Hours) Step1->Step2 Step3 Washout (3x PBS) Remove Free Drug Step2->Step3 Step4 Incubate in Drug-Free Media (Allow KRAS Resynthesis) Step3->Step4 Step5 Harvest Lysates (0, 6, 12, 24, 48 hrs) Step4->Step5 Time Course Step6 Western Blot / Mass Spec (pERK Recovery) Step5->Step6

Caption: Pulse-Chase workflow to measure the durability of inhibition relative to KRAS protein resynthesis rates.

Expected Results:

  • Sotorasib: pERK levels typically rebound faster (12–24h) in high-turnover cell lines due to the clearance of the drug allowing new, uninhibited KRAS to signal.

  • Adagrasib: pERK suppression remains durable for >24h due to higher intracellular accumulation and physicochemical properties that favor prolonged occupancy.

Clinical Translation & Data Grounding

The experimental differences described above translate directly to clinical outcomes, particularly regarding the Central Nervous System (CNS) .

  • CNS Penetration:

    • Adagrasib: In the KRYSTAL-1 trial, Adagrasib demonstrated a 33% intracranial objective response rate (ORR) in patients with active, untreated brain metastases [1]. This confirms the compound's ability to cross the blood-brain barrier (BBB) effectively.

    • Sotorasib: While retrospective analyses of the CodeBreaK 100 trial suggest some CNS activity, the molecule was not originally optimized for BBB penetration, and intracranial efficacy is generally considered lower than Adagrasib's [2].

  • Efficacy Comparison (NSCLC):

    • Sotorasib (CodeBreaK 100): ORR 37.1%, Median PFS 6.8 months [3].

    • Adagrasib (KRYSTAL-1): ORR 42.9%, Median PFS 6.5 months [1].

    • Note: While PFS is similar, the higher ORR and CNS activity of Adagrasib highlight the benefits of its optimized PK profile.

References
  • Jänne, P. A., et al. (2022).[2] "Adagrasib in Non–Small-Cell Lung Cancer Harboring a KRASG12C Mutation."[3][4][5][6][7] The New England Journal of Medicine.

  • Hong, D. S., et al. (2020). "KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors." The New England Journal of Medicine.

  • Canon, J., et al. (2019).[1][8] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[1][8][9] Nature.[1][8][9] [8]

  • Fell, J. B., et al. (2020).[10] "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry.

Sources

Comparative Guide: Enantiomeric Separation and Pharmacological Profiling of Ketamine Isomers (Esketamine vs. Arketamine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Focus: Ketamine (RS-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone) Objective: To provide a rigorous technical framework for the chromatographic resolution of racemic ketamine and the subsequent pharmacological differentiation of its enantiomers: (S)-Ketamine (Esketamine) and (R)-Ketamine (Arketamine) .

While historically administered as a racemate, the distinct pharmacodynamic profiles of ketamine's isomers necessitate precise separation. (S)-Ketamine exhibits high-affinity NMDA receptor antagonism (anesthetic/analgesic focus), whereas (R)-Ketamine demonstrates potent, sustained antidepressant efficacy with a reduced psychotomimetic profile.[1][2] This guide synthesizes Supercritical Fluid Chromatography (SFC) protocols with downstream activity assays to validate these differences.

Module A: Chromatographic Resolution Strategies

The Shift from HPLC to SFC

Traditional Normal-Phase HPLC (NP-HPLC) using hexane/alcohol mixtures is functional but limited by long run times and high solvent consumption. Supercritical Fluid Chromatography (SFC) has emerged as the superior modality for ketamine resolution, offering 3-5x faster throughput and "greener" chemistry using supercritical CO₂.

Comparative Performance Data
ParameterTraditional NP-HPLCModern Chiral SFC
Mobile Phase Hexane : Isopropanol (90:10)CO₂ : Methanol w/ 0.1% DEA
Column Chiralpak AD-H (Amylose-based)Chiralpak AD-H (Amylose-based)
Run Time 15 - 20 minutes3 - 5 minutes
Resolution (

)
~ 2.5> 4.0
Solvent Cost HighLow
Validated SFC Protocol

Objective: Isolate >99% ee (enantiomeric excess) of S- and R-Ketamine.

1. System Setup:

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Stationary Phase: Chiralpak AD-H (5 µm, 4.6 x 250 mm). Amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: CO₂ (85%) / Methanol + 0.1% Diethylamine (15%).

    • Note: Diethylamine (DEA) is critical to suppress the ionization of the secondary amine in ketamine, preventing peak tailing.

  • Conditions: Flow rate 3.0 mL/min; Back Pressure 120 bar; Temperature 35°C.

  • Detection: UV at 220 nm (Amide absorption).

2. Workflow Logic: The separation relies on the "three-point interaction" model. The amylose derivative forms hydrogen bonds and steric pockets that preferentially retain the (R)-enantiomer, allowing the (S)-enantiomer to elute first (typically).

SeparationWorkflow Racemate Racemic Ketamine (50:50 Mix) SFC SFC Separation (Chiralpak AD-H, CO2/MeOH) Racemate->SFC Injection Detector UV Detection (220 nm) SFC->Detector Resolution Rs > 4.0 FractionS Fraction 1: (S)-Ketamine (Early Elution) Detector->FractionS Peak 1 FractionR Fraction 2: (R)-Ketamine (Late Elution) Detector->FractionR Peak 2 QC QC: Optical Rotation & Re-injection (>99% ee) FractionS->QC FractionR->QC

Caption: Workflow for the purification of Ketamine enantiomers using SFC, prioritizing high throughput and solvent recovery.

Module B: Pharmacological Differentiation

Once separated, the isomers exhibit divergent signaling pathways. The "S-isomer dominance" theory (that S is better because it binds tighter) has been challenged by recent data showing R-ketamine's superior efficacy in depression models.

Receptor Binding Affinity (Ki)

The primary target is the N-methyl-D-aspartate (NMDA) receptor.[3]

  • (S)-Ketamine: Exhibits ~3-4 fold higher affinity for the NMDAR (specifically the PCP binding site) compared to the (R)-isomer. This correlates with its stronger anesthetic and dissociative effects.

  • (R)-Ketamine: Weaker NMDAR antagonist.[1] Its antidepressant mechanism is hypothesized to bypass direct NMDAR blockade, instead enhancing AMPA receptor throughput and BDNF signaling more effectively than the S-isomer.

Metabolic Divergence

Both isomers are metabolized by CYP2B6 and CYP3A4 into norketamine, and subsequently into hydroxynorketamines (HNK).

  • Critical Metabolite: (2R,6R)-HNK (derived from R-Ketamine) is pharmacologically active and promotes synaptic plasticity without blocking NMDARs, potentially explaining the sustained therapeutic window of R-Ketamine.

SignalingPathway SKet (S)-Ketamine NMDAR NMDA Receptor (Blockade) SKet->NMDAR High Affinity (Ki ~0.5 µM) mTOR mTORC1 Signaling SKet->mTOR Transient Activation Plasticity Synaptogenesis & Antidepressant Effect SKet->Plasticity Rapid but Short-lived RKet (R)-Ketamine RKet->NMDAR Low Affinity (Ki ~1.4 µM) AMPA AMPA Receptor (Activation) RKet->AMPA Indirect Potentiation SideEffects Dissociation / Psychotomimetic NMDAR->SideEffects Strong Blockade BDNF BDNF Release AMPA->BDNF BDNF->mTOR mTOR->Plasticity

Caption: Divergent signaling: (S)-Ketamine drives NMDA blockade (anesthesia/dissociation), while (R)-Ketamine preferentially drives AMPA-mediated plasticity.

Module C: Validated Experimental Protocols

Protocol 1: Determination of Binding Affinity (Radioligand Binding)

To verify the separated fractions, a competition binding assay is required.

  • Preparation: Rat forebrain membrane homogenates.

  • Ligand: [³H]-MK-801 (Specific NMDAR antagonist).

  • Incubation: Incubate 5 nM [³H]-MK-801 with varying concentrations (

    
     to 
    
    
    
    M) of purified (S)- or (R)-ketamine fractions for 2 hours at 4°C.
  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Metabolic Stability Assay (Microsomal)
  • System: Pooled Human Liver Microsomes (HLM).

  • Dosing: 1 µM of (S)- or (R)-ketamine.

  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring parent depletion.

    • Expectation: (S)-ketamine often shows reduced intrinsic clearance (

      
      ) compared to (R)-ketamine in human microsomes, impacting dosing frequency.
      

Data Summary: Comparison of Isomers

Feature(S)-Ketamine (Esketamine)(R)-Ketamine (Arketamine)
NMDAR Affinity (

)
0.3 - 0.8 µM (High)1.4 - 5.0 µM (Low)
Anesthetic Potency ~2-3x vs RacemateLow
Antidepressant Onset Rapid (Hours)Rapid (Hours)
Duration of Effect Transient (Days)Sustained (Days to Weeks)
Side Effect Profile High Dissociation / Psychosis riskMinimal Dissociation
Key Metabolite (S)-norketamine(2R,6R)-hydroxynorketamine
Regulatory Status FDA Approved (Spravato)Investigational

References

  • Supercritical Fluid Chromatography for Chiral Analysis. LCGC Europe.[4] (2022).[5] Link

  • Ketamine: A tale of two enantiomers. British Journal of Pharmacology. (2018).[3][6][7] Link

  • Pharmacological and behavioral divergence of ketamine enantiomers. Molecular Psychiatry. (2020).[6] Link

  • Enantioselective CE analysis of hepatic ketamine metabolism. Electrophoresis. (2010). Link

  • Chiral Separation and Determination of Enantiomer Elution Order. Molecules. (2025).[1][3][8][9][10] Link

Sources

Safety Operating Guide

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid .

Executive Summary: Immediate Action Protocol

  • Primary Hazard: This compound contains a tetrazole ring (nitrogen-rich, potential high-energy/shock sensitivity) and an adamantane cage (lipophilic, environmental persistence).[1]

  • Disposal Method: High-Temperature Incineration is the only acceptable disposal route.[2] Do NOT dispose of down the drain or via standard landfill trash.[2]

  • Critical Restriction: Do NOT mix with strong acids, heavy metals (Pb, Hg, Ag), or strong oxidizers.[1][2]

  • Waste Classification: Treat as Hazardous Organic Waste (High Energy/Toxic).[2]

Hazard Analysis & Compound Profile

To dispose of this chemical safely, you must understand the interplay between its two functional groups.[1][2][3]

MoietyChemical CharacteristicDisposal Implication
Tetrazole Ring Nitrogen-rich heterocycle (

). Thermal decomposition releases

gas.[2]
Explosion Risk: Although 2,5-disubstituted tetrazoles are generally more stable than unsubstituted ones, they must be treated as high-energy precursors .[1] Avoid heating or friction.[2][4]
Adamantane Bulky, lipophilic hydrocarbon cage.[1][2]Environmental Persistence: Highly resistant to biodegradation.[2] Bio-accumulative potential (H413).[2] Must not enter water systems.
Acetic Acid Carboxylic acid tail.[2]pH Sensitivity: Soluble in basic aqueous solutions, but precipitation may occur in acid.[1][2]

Safety Data Sheet (SDS) Gaps: Specific SDSs for this intermediate are often sparse. You must apply the "Precautionary Principle" used for high-nitrogen heterocycles.

Operational Disposal Protocol

Step 1: Waste Characterization & Segregation

Before moving the vessel, determine the state of the waste.[1][2]

  • Solid Waste: Pure compound or contaminated gloves/paper.[2]

    • Action: Segregate into a dedicated Solid Hazardous Waste container.

  • Liquid Waste: Mother liquors or reaction mixtures.[2]

    • Action: Verify solvent compatibility.[2] Ensure the waste stream is Non-Halogenated Organic (unless DCM was used) and Acid-Free .

CRITICAL SEGREGATION RULE:

Do NOT mix with Heavy Metals: Tetrazoles can form metal tetrazolates (analogous to azides) in the presence of copper, lead, or mercury, which are highly explosive.[1][2]

Step 2: Pre-Disposal Stabilization

If the compound is in a reactive mixture (e.g., with thionyl chloride or strong bases), it must be quenched before entering the waste container.[1][2]

  • Quenching: Dilute slowly into a compatible organic solvent (e.g., Methanol or Ethyl Acetate).[1][2]

  • Avoid Acidification: Adding strong acid can precipitate the free acid form rapidly, potentially trapping solvent or generating heat.[1][2]

Step 3: Packaging & Labeling
  • Container: Use Conductive HDPE (High-Density Polyethylene) containers to minimize static discharge risks.[2] If using glass, it must be PVC-coated to prevent shatter.[1][2]

  • Venting: Use a Vented Cap if there is any risk of slow nitrogen evolution from degradation.[2]

  • Labeling:

    • Chemical Name: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid.

    • Hazard Tags: Irritant, High Energy (Tetrazole), Environmental Hazard.[1][2]

    • RCRA Codes (USA): Evaluate for D001 (Ignitable) and D003 (Reactive).[2] If not strictly D003 by testing, label as "Hazardous Waste - Organic" to ensure incineration.[1][2]

Decontamination of Equipment

Due to the lipophilicity of the adamantane group, water alone will not clean glassware effectively.[1][2]

  • Primary Rinse: Rinse glassware with Dichloromethane (DCM) or Acetone .[2] Collect this rinse as Halogenated or Flammable waste, respectively.[1][2]

  • Secondary Wash: Scrub with a surfactant-rich soap solution (e.g., Alconox) to remove residual acid.[2]

  • Verification: UV inspection (if applicable) or visual check for white crystalline residue.[2]

Visual Decision Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/Contaminated Solids) StateCheck->SolidPath Powder/Gloves LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Solution Segregation CRITICAL SEGREGATION: NO Heavy Metals (Pb, Hg, Cu) NO Strong Acids SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: Wide-Mouth HDPE Label: 'Toxic Solid' Segregation->ContainerSolid Solid Stream ContainerLiq Container: Solvent Safety Can (Vented) Label: 'Flammable/Toxic' Segregation->ContainerLiq Liquid Stream Disposal FINAL DISPOSAL: High-Temp Incineration (Destruction of Tetrazole Ring) ContainerSolid->Disposal ContainerLiq->Disposal

Figure 1: Decision tree for the safe segregation and disposal of tetrazole-adamantane derivatives.

Regulatory & Waste Codes (RCRA)

In the United States, this compound does not have a specific "P" or "U" listing.[1][2] However, the generator is responsible for determining characteristics.[1][2]

Waste CharacteristicLikely CodeJustification
Ignitability D001 If dissolved in flammable solvents (MeOH, Acetone).[1]
Reactivity D003 Precautionary: Tetrazoles can be shock-sensitive.[2] While this derivative is stable, waste vendors often classify tetrazoles as D003 to mandate incineration.[1][2]
Toxicity Not Listed Unless heavy metals are present, it likely does not trigger D004-D043, but remains an environmental toxin.[1][2]

Recommendation: Classify as Non-Regulated Hazardous Waste (if solid) or D001 (if liquid/flammable), but explicitly instruct the waste vendor: "Contains Tetrazole - Incineration Required."

References

  • Fluorochem. (2024).[2][5] Safety Data Sheet: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • ETH Zürich. (2024).[2] Factsheet: Disposal of Hazardous Waste - Basic Principles (Tetrazoles/Explosives). Retrieved from

  • University of Otago. (2024).[2] Laboratory Chemical Waste Disposal Guidelines. Retrieved from

Sources

Personal protective equipment for handling [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Safety & Operational Protocol for Handling [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid CAS: 438221-39-7 Role: Senior Application Scientist[1]

Executive Summary: The Molecular Hazard Profile

As researchers, we often treat safety as a compliance checklist.[1] However, when handling [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid , we must adopt a "structure-activity-hazard" mindset.[1] This compound is not merely a white powder; it is a convergence of three distinct functional moieties, each dictating a specific safety protocol.[1]

  • The Tetrazole Ring: A nitrogen-rich heterocycle.[1][2] While the 5-phenyl substitution confers stability relative to unsubstituted tetrazoles, this moiety classifies the compound as potentially energetic . It requires precautions against friction and shock, particularly in its dry, crystalline form [1].[1]

  • The Adamantyl Cage: A bulky, highly lipophilic diamondoid structure.[1] This moiety dramatically increases the compound's ability to penetrate biological membranes (including skin and the Blood-Brain Barrier).[1] Standard single-layer nitrile gloves may offer insufficient breakthrough protection over extended periods [2].[1]

  • The Acetic Acid Tail: Provides acidic character (pKa ~4-5), classifying the substance as an irritant to mucous membranes and eyes (H319, H315) [3].[1]

Core Directive: Treat this substance as a Potent, Lipophilic Irritant with Energetic Potential .

The PPE Firewall: Self-Validating Protection Matrix

Do not rely on generic "lab safety" rules. The following PPE configuration is designed specifically to counteract the lipophilicity and potential inhalation risks of this specific molecule.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).Secondary: N95/P100 Respirator (if outside hood).[1]The acetic acid moiety can irritate the respiratory tract (H335).[1] Engineering controls (hood) are superior to PPE for preventing inhalation of micro-particulates during weighing.[1]
Dermal (Hands) Double-Gloving Protocol: 1. Inner: 4 mil Nitrile (tight fit).2.[1] Outer: 5 mil Nitrile or Laminate (long cuff).[1]The adamantyl group enhances lipophilicity, potentially accelerating permeation through thin polymers.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+).[1]Safety glasses are insufficient.[1] The acidic nature poses a risk of immediate corneal damage upon contact with dust or solution splashes.[1]
Body Lab coat (buttoned, wrist-fitted) + Tyvek sleeves (optional).[1]Prevents accumulation of static-prone dust on street clothes.[1] Tyvek sleeves cover the "glove gap" often exposed during reaching.[1]
Tools Non-Metallic Spatulas (Teflon/Bone/Conductive Plastic).[1]Crucial: Avoid metal-on-metal friction. Tetrazole derivatives can exhibit triboelectric charging or friction sensitivity.[1]

Operational Workflow: From Storage to Solution

This protocol is a closed-loop system designed to minimize exposure and energetic risks.[1]

Phase A: Preparation & Weighing
  • Static Control: Tetrazole powders are often fluffy and static-prone.[1] Use an anti-static gun or ionizer bar in the balance enclosure if available.[1]

  • The "Soft-Touch" Rule: When breaking up clumps, use a pressing motion with a Teflon spatula rather than vigorous grinding.[1] Causality: Grinding adds thermal and kinetic energy to a potentially energetic lattice.[1]

Phase B: Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or Methanol due to the polar tetrazole and acid groups balanced by the lipophilic adamantane.[1]

  • Exotherm Management: When dissolving in basic buffers (to form the salt), add the base slowly.[1] The neutralization of the acetic acid tail will generate heat, which should be dissipated to maintain the stability of the tetrazole ring.[1]

Phase C: Waste & Deactivation
  • Segregation: Do not mix with strong oxidizers or heavy metals (Pb, Ag, Hg).[1]

    • Mechanism:[1][3][4] Tetrazoles can form highly explosive metal tetrazolates with heavy metals [4].[1]

  • Quenching: Acidify aqueous waste streams slightly to keep the compound protonated and less reactive toward metals in plumbing/waste drums before disposal.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision tree for handling this compound, integrating the chemical properties into the safety workflow.

SafetyProtocol Start Start: [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid Haz_Tet Hazard: Tetrazole Ring (Potential Energetic/Shock Sensitive) Start->Haz_Tet Haz_Ada Hazard: Adamantyl Group (High Lipophilicity/Permeation) Start->Haz_Ada Haz_Acid Hazard: Acetic Acid Moiety (Corrosive/Irritant) Start->Haz_Acid Act_Tools Use Non-Metallic Spatulas (Teflon/Bone) Haz_Tet->Act_Tools Mitigate Friction Act_Gloves Double Glove Protocol (Nitrile + Nitrile/Laminate) Haz_Ada->Act_Gloves Mitigate Absorption Act_Hood Work in Fume Hood (Eye Protection Required) Haz_Acid->Act_Hood Mitigate Inhalation Waste_Seg Waste Segregation: NO Heavy Metals (Ag, Pb, Hg) Act_Tools->Waste_Seg Act_Gloves->Waste_Seg Act_Hood->Waste_Seg Disposal Disposal: High-BTU Incineration Waste_Seg->Disposal Prevent Metal Tetrazolates

Figure 1: Operational safety logic flow deriving protocol directly from molecular structure.[1]

Emergency Response Protocols

  • Inhalation: Move to fresh air immediately. The lipophilic nature suggests potential for rapid systemic absorption via lungs; seek medical monitoring for CNS effects (dizziness, ataxia) typical of adamantane derivatives [5].[1]

  • Skin Contact: Wash with soap and water for 15 full minutes .[1] Do not use alcohol or DMSO for cleaning skin, as these solvents will act as a vehicle, driving the lipophilic adamantane deeper into the dermis.[1]

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area (10 ft radius).

    • Wet: Gently mist the powder with an inert solvent (e.g., heptane or water) to suppress dust before sweeping.[1] Dry sweeping tetrazoles increases static/friction risk.[1]

    • Collect: Use non-sparking tools to transfer to a plastic (HDPE) container.

References

  • Royal Society of Chemistry. (2023).[1] Increasing the limits of energy and safety in tetrazoles.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists. (Discusses adamantane pharmacokinetics). Retrieved from [Link][1]

  • Carl Roth. (2024).[1] Safety Data Sheet: Adamantane. (Reference for adamantyl group toxicity). Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.